Propargyl 2-bromoisobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c1-4-5-10-6(9)7(2,3)8/h1H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTILOBFYTKJHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC#C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539272 | |
| Record name | Prop-2-yn-1-yl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40630-86-2 | |
| Record name | Prop-2-yn-1-yl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40630-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP) of Poly(ethylene glycol) using Propargyl 2-Bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP) of poly(ethylene glycol) (PEG) derivatives, specifically utilizing propargyl 2-bromoisobutyrate as a functional initiator. This technique is of significant interest for the development of advanced biomaterials and drug delivery systems due to its ability to produce well-defined polymers with terminal alkyne functionalities, ready for subsequent "click" chemistry modifications.
Core Concepts: AGET ATRP
The fundamental mechanism of AGET ATRP involves a reversible activation and deactivation process, which allows for the controlled growth of polymer chains. This leads to polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high end-group fidelity.
The Role of this compound
This compound is a key bifunctional molecule in this process. It serves as an efficient initiator for ATRP through its 2-bromoisobutyrate group[1]. The carbon-bromine bond is reversibly cleaved by the copper catalyst to generate a radical that initiates the polymerization of the PEG monomer. Crucially, the propargyl group, with its terminal alkyne, remains intact throughout the polymerization[1]. This terminal alkyne functionality is then available for post-polymerization modification via highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the straightforward conjugation of the synthesized PEG chains to other molecules, such as peptides, proteins, or small molecule drugs.
Experimental Protocols
Synthesis of this compound Initiator
The synthesis of this compound is typically achieved through the esterification of propargyl alcohol with 2-bromoisobutyryl bromide[1].
Materials:
-
Propargyl alcohol
-
2-Bromoisobutyryl bromide
-
Pyridine (B92270) (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propargyl alcohol and pyridine in DCM and cool the mixture in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.
AGET ATRP of Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA)
The following is a representative protocol for the AGET ATRP of PEGMA, a common PEG derivative used in such polymerizations. This protocol is adapted from procedures for AGET ATRP of similar monomers[2].
Materials:
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA), inhibitor removed
-
This compound (initiator)
-
Copper(II) bromide (CuBr₂), catalyst precursor
-
Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ascorbic acid (reducing agent)
-
Solvent (e.g., water, methanol, or a mixture)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Syringes and needles
Procedure:
-
To a Schlenk flask, add PEGMA, this compound, CuBr₂, and the chosen ligand.
-
Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes.
-
In a separate vial, prepare a stock solution of ascorbic acid in the deoxygenated solvent.
-
Inject the deoxygenated solvent into the Schlenk flask to dissolve the monomer and catalyst complex.
-
Place the flask in a thermostatically controlled oil bath at the desired reaction temperature.
-
Initiate the polymerization by injecting the ascorbic acid solution into the reaction mixture.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography, GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Isolate the purified polymer by filtration or centrifugation and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the AGET ATRP of PEGMA. The data is compiled from various sources and represents expected outcomes for a well-controlled polymerization.
Table 1: Reaction Conditions for AGET ATRP of PEGMA
| Parameter | Value |
| Monomer | Poly(ethylene glycol) methyl ether methacrylate (PEGMA) |
| Initiator | This compound |
| Catalyst Precursor | CuBr₂ |
| Ligand | TPMA or PMDETA |
| Reducing Agent | Ascorbic Acid |
| Solvent | Water/Methanol mixture |
| Temperature | 30 - 70 °C |
| Monomer to Initiator Ratio | 50:1 to 500:1 |
| Initiator to Catalyst Ratio | 1:0.05 to 1:0.2 |
| Catalyst to Ligand Ratio | 1:1 to 1:2 |
| Catalyst to Reducing Agent Ratio | 1:1 to 1:5 |
Table 2: Typical Molecular Weight and Polydispersity Data for AGET ATRP of PEGMA
| [Monomer]:[Initiator] | Conversion (%) | Mₙ (theoretical) ( g/mol ) | Mₙ (GPC) ( g/mol ) | PDI (Mₙ/Mₙ) |
| 50:1 | 92 | 23,000 | 21,500 | 1.15 |
| 100:1 | 89 | 45,000 | 42,300 | 1.18 |
| 200:1 | 85 | 86,000 | 81,700 | 1.25 |
| 400:1 | 81 | 165,000 | 158,000 | 1.32 |
Note: Mₙ (theoretical) = ([Monomer]/[Initiator]) x Conversion x MW(Monomer) + MW(Initiator). The specific values can vary depending on the exact reaction conditions and the molecular weight of the PEGMA used.
Visualizations
AGET ATRP Mechanism
Caption: The mechanism of Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP).
Experimental Workflow
Caption: A typical experimental workflow for the AGET ATRP of PEGMA.
This technical guide provides a foundational understanding and practical protocols for the AGET ATRP of PEG using this compound. For specific applications, further optimization of reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for more detailed information on specific monomer systems and applications.
References
Propargyl 2-Bromoisobutyrate: A Technical Guide for Advanced Polymer Synthesis and Bioconjugation
For Immediate Release
This technical guide provides a comprehensive overview of Propargyl 2-bromoisobutyrate, a key bifunctional molecule in the fields of polymer chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and applications, with a focus on its role as an initiator in Atom Transfer Radical Polymerization (ATRP) and its utility in subsequent "click" chemistry modifications.
Core Properties and Safety Information
This compound, identified by the CAS number 40630-86-2 , is a versatile chemical compound valued for its dual functionality. It incorporates both a bromine atom, which serves as an initiating site for ATRP, and a terminal alkyne group, which allows for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 40630-86-2 | |
| Molecular Formula | C₇H₉BrO₂ | |
| Molecular Weight | 205.05 g/mol | |
| Appearance | Solid or liquid | |
| Boiling Point | 188-194 °C | |
| Flash Point | 89.4 °C (192.9 °F) | |
| IUPAC Name | prop-2-ynyl 2-bromo-2-methylpropanoate |
Safety and Handling
This compound is classified with the GHS07 pictogram and the signal word "Warning". Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of propargyl alcohol with 2-bromoisobutyryl bromide in the presence of a base, such as triethylamine (B128534), to neutralize the HBr byproduct.[1]
Materials:
-
Propargyl alcohol
-
2-Bromoisobutyryl bromide
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol and triethylamine in anhydrous dichloromethane.
-
Cool the flask in an ice bath with stirring.
-
Add 2-bromoisobutyryl bromide dropwise to the cooled solution via a dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
ATRP of Methyl Methacrylate (B99206) (MMA) using this compound
This protocol describes a typical ATRP of methyl methacrylate initiated by this compound to synthesize alkyne-terminated poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Toluene or another suitable solvent
-
Schlenk flask and other standard glassware for air-sensitive techniques
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
Procedure:
-
To a dry Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the desired amounts of toluene, MMA, and PMDETA to the flask.
-
Subject the mixture to another three freeze-pump-thaw cycles.
-
Inject the initiator, this compound, into the flask to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and size exclusion chromatography (SEC) (for molecular weight and polydispersity).
-
Once the desired monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air and diluting it with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Dry the resulting alkyne-terminated PMMA under vacuum.
Logical and Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow from ATRP to 'click' chemistry modification.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable tool for the synthesis of well-defined polymers with tailored functionalities. The alkyne-terminated polymers produced via ATRP can be readily conjugated with a wide range of azide-containing molecules, including fluorescent dyes, peptides, proteins, and other polymers.[1] This "grafting-to" approach, facilitated by the highly efficient and specific CuAAC reaction, is instrumental in the development of:
-
Drug Delivery Systems: Creating targeted drug-polymer conjugates.
-
Bioconjugates: Immobilizing biomolecules onto polymer scaffolds.
-
Advanced Materials: Synthesizing block copolymers, star polymers, and polymer brushes with complex architectures.
-
Biosensors: Functionalizing surfaces for the detection of biological analytes.[1]
References
The Lynchpin of Controlled Polymerization: A Technical Guide to ATRP Initiation by Propargyl 2-Bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Atom Transfer Radical Polymerization (ATRP) initiated by propargyl 2-bromoisobutyrate. This versatile initiator is pivotal in the synthesis of well-defined polymers with complex architectures, offering a gateway to advanced materials for a myriad of applications, including drug delivery systems and functional biomaterials. This document provides a comprehensive overview of the initiation mechanism, detailed experimental protocols, and quantitative data to facilitate the application of this powerful polymerization technique.
Core Mechanism of ATRP Initiation
Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled/"living" radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and low polydispersity. The process relies on a reversible equilibrium between a small number of active, propagating radical chains and a majority of dormant species, mediated by a transition metal complex, typically copper(I).
This compound is a bifunctional initiator that plays a crucial role in this process. Its molecular structure incorporates two key reactive sites:
-
The 2-bromoisobutyrate group: This moiety contains a carbon-bromine bond that is reversibly activated by the transition metal catalyst to initiate controlled polymer chain growth.
-
The propargyl group: This terminal alkyne functionality remains intact during polymerization, providing a reactive handle for post-polymerization modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
The initiation process, mediated by a copper(I) complex (Cu(I)X / Ligand), involves the homolytic cleavage of the carbon-bromine bond in this compound. This generates an initial radical species and the oxidized copper(II) complex (Cu(II)X₂ / Ligand). This radical then reacts with a monomer unit, initiating the polymerization process. The propargyl group is preserved as a terminal functional group on the polymer chain.
The overall ATRP process can be visualized as a catalytic cycle where the copper complex shuttles between its +1 and +2 oxidation states, maintaining a low concentration of active radicals and thus minimizing termination reactions.
A Technical Guide to the Propargyl Group in Post-Polymerization Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-polymerization modification (PPM) is a powerful strategy for the synthesis of functional and complex macromolecular architectures. It allows for the introduction of a wide array of chemical functionalities onto a pre-formed polymer backbone, offering a level of precision and versatility that can be challenging to achieve through direct polymerization of functional monomers. Among the various chemical handles utilized for PPM, the propargyl group (a terminal alkyne) has emerged as a cornerstone of modern polymer chemistry. Its high reactivity in a select number of exceptionally efficient and orthogonal reactions, coupled with its relative stability under common polymerization conditions, makes it an ideal functional group for creating advanced materials for biomedical and pharmaceutical applications.[1][2]
This technical guide provides an in-depth exploration of the role of the propargyl group in post-polymerization modification. We will detail the key chemical reactions, provide generalized experimental protocols, present quantitative data for comparison, and illustrate the logical and chemical pathways involved.
The Versatility of the Propargyl Functional Group
The terminal alkyne of the propargyl group is the key to its utility. This C-C triple bond can participate in a variety of highly efficient chemical transformations, allowing a single propargyl-functionalized polymer to serve as a versatile platform for diversification. The most prominent of these reactions are "click" chemistry, thiol-yne additions, and Sonogashira cross-coupling, each providing a unique pathway to novel polymer structures and functions.
Azide-Alkyne "Click" Chemistry
Arguably the most significant application of the propargyl group in PPM is its role in azide-alkyne cycloaddition "click" chemistry.[3] This reaction family is characterized by high yields, mild reaction conditions, and exceptional specificity, making it ideal for biological and pharmaceutical applications.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne (the propargyl group) and an azide (B81097).[1] The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent concerns about copper cytotoxicity in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6] This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) that reacts rapidly with an azide due to the release of ring strain.[4][6] For PPM, this means either the polymer must contain the azide and be modified by a propargyl-containing molecule, or more commonly, a propargyl-functional polymer is modified with an azide-functionalized strained alkyne, although the direct reaction of propargyl groups with strained azides is less common. The primary pathway involves polymers functionalized with strained alkynes reacting with azide-bearing molecules. However, the propargyl group remains central to synthesizing many of the azide-functional molecules used in these conjugations.
Data Summary: Azide-Alkyne Cycloadditions
| Reaction | Catalyst/Promoter | Typical Solvent(s) | Temp (°C) | Ligation Efficiency | Key Applications | Reference(s) |
| CuAAC | Cu(I) source (e.g., CuSO₄/NaAsc, CuBr) | DMF, DMSO, H₂O/tBuOH | 25 - 120 | >95% | Block copolymer synthesis, side-chain functionalization, surface modification, bioconjugation. | [1][7][8] |
| SPAAC | Strain-promoted (e.g., DBCO) | Aqueous buffers, DMSO | 25 - 37 | 80-90% | Live cell imaging, hydrogel formation, in vivo conjugation, sensitive bioconjugation. | [6][9][10] |
Experimental Protocol: General CuAAC for Polymer Modification
-
Reactant Preparation: Dissolve the propargyl-functionalized polymer (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO). In a separate vial, dissolve the azide-containing molecule (1.2-1.5 eq.) in the same solvent.
-
Catalyst Preparation: Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270) in water. A typical final concentration in the reaction mixture is 5-10 mol% CuSO₄ and 20-50 mol% sodium ascorbate relative to the alkyne. For organic solvents, a Cu(I) source like CuBr complexed with a ligand (e.g., PMDETA, bipyridine) can be used.[1][7]
-
Reaction Execution: To the stirred polymer solution, add the azide solution, followed by the sodium ascorbate solution, and finally the CuSO₄ solution. If using a ligand, pre-mix it with the copper catalyst.
-
Incubation: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by techniques like ¹H NMR (disappearance of the alkyne proton at ~2.5 ppm) or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).
-
Purification: Purify the modified polymer to remove the copper catalyst and excess reagents. This is typically achieved by dialysis against a copper-chelating buffer (e.g., EDTA), size-exclusion chromatography, or precipitation into a non-solvent.[5]
Thiol-Yne Reaction
The thiol-yne reaction is a radical-mediated addition of a thiol across the C-C triple bond of an alkyne.[11] This reaction is highly efficient and can be initiated by UV light (with a photoinitiator) or heat (with a thermal initiator). A key feature is its stepwise nature: the first addition of a thiol radical yields a vinyl sulfide, which can then react with a second thiol radical, leading to a dithioether product. This double addition capability makes the thiol-yne reaction exceptionally powerful for creating highly crosslinked polymer networks.[12][13]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. In situ preparation of hetero-polymers/clay nanocomposites by CUAAC click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 11. books.rsc.org [books.rsc.org]
- 12. "Synthesis, Thiol-Yne "Click" Photopolymerization, and Physical Propert" by Justin W. Chan, Junghwan Shin et al. [aquila.usm.edu]
- 13. researchgate.net [researchgate.net]
Propargyl 2-Bromoisobutyrate: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl 2-bromoisobutyrate is a bifunctional molecule of significant interest in the fields of polymer chemistry and bioconjugation. Its utility as an initiator for Atom Transfer Radical Polymerization (ATRP) and its terminal alkyne group, which allows for "click" chemistry reactions, make it a versatile building block for the synthesis of complex macromolecules and functionalized materials. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in these applications, influencing reaction kinetics, purification, and final product formulation.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this guide infers a qualitative solubility profile based on its structural attributes and the known behavior of analogous compounds. Furthermore, it provides a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data tailored to their specific experimental conditions.
Inferred Solubility Profile
The solubility of this compound is governed by the interplay of its constituent functional groups: the relatively nonpolar bromoisobutyrate moiety and the terminal alkyne of the propargyl group. Based on the general principle of "like dissolves like," it is anticipated to be soluble in a range of common organic solvents. The table below summarizes the expected qualitative solubility.
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and aprotic nature are effective at solvating a wide range of organic molecules. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its polar aprotic character is conducive to dissolving esters and alkyl halides. | |
| Tetrahydrofuran (THF) | Soluble | A common solvent for polymerization reactions, it is expected to readily dissolve the ATRP initiator. | |
| Acetone | Soluble | Its moderate polarity makes it a good solvent for many organic compounds.[1] | |
| Polar Protic | Methanol | Likely Soluble | The potential for hydrogen bonding with the ester group may enhance solubility. |
| Ethanol | Likely Soluble | Similar to methanol, it is expected to be a suitable solvent. | |
| Nonpolar | Dichloromethane (DCM) | Soluble | Effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
| Chloroform | Soluble | Similar to DCM, it is a good solvent for many organic esters. | |
| Toluene | Soluble | The aromatic nature and low polarity can solvate the nonpolar aspects of the molecule. | |
| Hexane | Less Soluble / Insoluble | As a nonpolar aliphatic solvent, it is less likely to effectively solvate the more polar ester group of the molecule. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise, quantitative solubility data (e.g., in g/L or mol/L), the shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under Guideline 105.[4][5]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with screw caps (B75204) or sealed ampoules
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Centrifuge (optional)
-
Quantitative analytical instrumentation (e.g., HPLC, GC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that saturation is achieved.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, though preliminary experiments may be needed to determine the optimal equilibration time.[3]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.
-
To ensure the removal of any suspended microparticles, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in the selected solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
An In-depth Technical Guide to the Safe Handling of Propargyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for propargyl 2-bromoisobutyrate (CAS No. 40630-86-2), a key reagent in polymer chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Chemical and Physical Properties
This compound is a bifunctional molecule utilized as an initiator in atom transfer radical polymerization (ATRP).[1] Its structure incorporates a propargyl group with a terminal alkyne and a 2-bromoisobutyrate group, enabling controlled polymer synthesis and subsequent "click" chemistry modifications.[1]
| Property | Value |
| Molecular Formula | C₇H₉BrO₂[2][3] |
| Molecular Weight | 205.05 g/mol [2][3] |
| Appearance | Solid or liquid |
| Boiling Point | 188-194 °C |
| Flash Point | 89.4 °C (192.9 °F) |
| Density | 1.418 ± 0.06 g/cm³ (Predicted) |
| CAS Number | 40630-86-2[2][3][] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] |
| Skin Irritation (Category 2) | Causes skin irritation. |
| Eye Irritation (Category 2) | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. |
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing mist/vapours/spray.[6]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[5][6][7]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Workflow and Handling
Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. All operations should be conducted in a well-ventilated chemical fume hood.
References
Propargyl 2-bromoisobutyrate molecular weight and formula
Propargyl 2-bromoisobutyrate is a chemical compound frequently utilized in scientific research, particularly as an initiator in atom transfer radical polymerization (ATRP). Its structure incorporates a propargyl group, which contains a terminal alkyne, making it valuable for subsequent "click" chemistry reactions. This bifunctionality allows for the synthesis of complex polymer architectures.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₉BrO₂ | [][2][3][4] |
| Molecular Weight | 205.05 g/mol | [][2][3][4] |
| Monoisotopic Mass | 203.97859 g/mol | [][3] |
| CAS Number | 40630-86-2 | [][4] |
| IUPAC Name | prop-2-ynyl 2-bromo-2-methylpropanoate | [] |
| Appearance | Solid or liquid | [] |
| Boiling Point | 188-194 °C | [][2] |
Context and Applicability of Further Technical Information
The request for experimental protocols and signaling pathway diagrams is noted. However, these elements are typically associated with biologically active molecules or complex chemical processes, not with the intrinsic properties of a single, relatively simple organic molecule like this compound.
-
Experimental Protocols: Detailed protocols would be specific to the application of this compound (e.g., a specific polymerization reaction or a "click" chemistry conjugation) rather than the compound itself. These would vary widely depending on the desired outcome, reactants, and laboratory conditions.
-
Signaling Pathways: Diagrams of signaling pathways are used to illustrate interactions between molecules in a biological system (e.g., drug-receptor interactions leading to a cellular response). As a synthetic initiator, this compound does not have a biological signaling pathway.
Therefore, a logical workflow diagram for a process using this chemical is more appropriate. Below is a generalized workflow for its use as an ATRP initiator followed by a click reaction.
Figure 1: Generalized experimental workflow for the use of this compound.
References
Synthesis of Alkyne-Terminated Polymers Using Atom Transfer Radical Polymerization (ATRP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of alkyne-terminated polymers via Atom Transfer Radical Polymerization (ATRP). This technique is pivotal for creating well-defined polymers with terminal functionalities ready for subsequent modifications, such as "click" chemistry, which is invaluable in drug delivery, bioconjugation, and advanced materials science.
Core Principles of Alkyne-Functionalized ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization (CRP) method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and high degrees of end-group functionality.[1][2][3] The key to forming alkyne-terminated polymers is the use of a specialized initiator that contains both an ATRP-active site (typically an alkyl halide) and a stable alkyne group.[4][5]
A common and effective initiator for this purpose is propargyl 2-bromoisobutyrate (PBiB).[3][4] The 2-bromoisobutyrate moiety initiates controlled polymer growth, while the propargyl group provides the terminal alkyne functionality that remains intact throughout the polymerization process.[4]
The general mechanism involves a reversible redox process catalyzed by a transition metal complex, typically copper(I) halide with a nitrogen-based ligand. The Cu(I) complex (activator) reversibly abstracts a halogen atom from the dormant polymer chain end (P-X), generating a propagating radical (P•) and the higher oxidation state Cu(II) complex (deactivator). This rapid and reversible activation/deactivation cycle ensures that the concentration of active radicals remains low, minimizing termination reactions and allowing for uniform chain growth.
Caption: ATRP mechanism for alkyne-terminated polymer synthesis.
Experimental Design and Key Components
The success of the synthesis relies on the careful selection of monomers, the initiator, the catalyst system, and reaction conditions.
-
Initiator: this compound (PBiB) is a widely used alkyne-functional initiator.[4] Its synthesis typically involves the esterification of propargyl alcohol with 2-bromoisobutyryl bromide.[4]
-
Monomers: ATRP is compatible with a wide range of functional monomers, most commonly methacrylates (e.g., methyl methacrylate (B99206), MMA) and acrylates (e.g., methyl acrylate, MA; tert-butyl acrylate, tBA).[2][6][7]
-
Catalyst System: The most common catalyst is a copper(I) halide (e.g., CuBr or CuCl) complexed with a nitrogen-based ligand. The ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), solubilizes the copper salt and tunes its reactivity.[7][8]
-
Solvent: The choice of solvent depends on the solubility of the monomer and the resulting polymer. Common solvents include toluene, anisole (B1667542), dimethylformamide (DMF), and methyl ethyl ketone (MEK).[8][9]
A critical consideration during the synthesis is the potential for a side reaction known as Glaser coupling, which is an oxidative coupling of the terminal alkyne groups.[10][11] This reaction can lead to bimodal molecular weight distributions and a loss of terminal functionality.[10][11] It has been shown that this coupling often occurs not during the polymerization itself, but upon exposure to air during the workup phase.[10][11]
Strategies to prevent Glaser coupling include:
-
Keeping the reaction mixture at a low temperature after polymerization and removing the copper catalyst promptly.[10]
-
Adding an excess of a reducing agent (like ascorbic acid) after polymerization to prevent the oxidation of the Cu(I) catalyst.[10]
-
Using Activators Regenerated by Electron Transfer (ARGET) ATRP, which includes a reducing agent in the initial reaction mixture.[8][10]
Generalized Experimental Protocol (Normal ATRP)
This protocol describes a typical laboratory-scale synthesis of alkyne-terminated poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), monomer
-
This compound (PBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole, solvent
-
Inhibitor removal columns (for MMA)
-
Syringes, Schlenk flask, magnetic stir bar, rubber septa
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Add CuBr (1 part) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to remove oxygen.
-
Reagent Preparation: In a separate vial under an inert atmosphere, prepare a solution containing the purified MMA (e.g., 100 parts), PBiB initiator (e.g., 1 part), PMDETA ligand (e.g., 1 part), and anisole (e.g., 50% v/v).
-
Degassing: Deoxygenate the monomer/initiator/ligand solution by bubbling with inert gas for at least 30 minutes.
-
Initiation: Using a gas-tight syringe, transfer the degassed solution to the Schlenk flask containing the CuBr catalyst.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir. The reaction mixture will typically become more viscous as the polymerization proceeds. Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (via ¹H NMR or GC) and molecular weight (via SEC/GPC).
-
Termination and Workup: Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the contents to air. This oxidizes the Cu(I) catalyst, quenching the reaction.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer solution into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane). Filter and dry the resulting alkyne-terminated polymer under vacuum to a constant weight.
Data Presentation: Representative ATRP Systems
The following tables summarize typical conditions and results for the synthesis of alkyne-terminated polymers.
Table 1: ATRP of Methyl Methacrylate (MMA)
| Initiator | Catalyst/Ligand | Ratio ([M]:[I]:[Cat]:[L]) | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Đ) |
|---|---|---|---|---|---|---|---|
| PBiB | CuBr/PMDETA | 100:1:1:1 | Toluene | 70 | 6 | 9,500 | 1.15 |
| PBiB | CuCl/Me₆TREN | 200:1:1:1 | Anisole | 90 | 4 | 18,200 | 1.20 |
| PBiB | CuBr₂/PMDETA¹ | 100:1:0.1:1 | MEK | 60 | 8 | 9,100 | 1.25 |
¹ Data represents an ARGET ATRP system with an added reducing agent.
Table 2: ATRP of Acrylates
| Monomer | Initiator | Catalyst/Ligand | Ratio ([M]:[I]:[Cat]:[L]) | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Đ) |
|---|---|---|---|---|---|---|---|---|
| t-Butyl Acrylate | PBiB | CuBr/PMDETA | 50:1:1:1 | Toluene | 60 | 2 | 5,800 | 1.10 |
| Methyl Acrylate | PBiB | CuBr/Me₆TREN | 100:1:0.5:0.5 | DMF | 25 | 0.5 | 8,900 | 1.18 |
(Note: Data is compiled and representative of typical results found in the literature. Actual results may vary based on specific experimental conditions and purity of reagents.)
Experimental Workflow Visualization
The synthesis and subsequent use of alkyne-terminated polymers follow a logical workflow, from initial setup to final application.
Caption: General workflow for synthesis and application.
Conclusion
The synthesis of alkyne-terminated polymers using ATRP is a highly efficient and versatile method for producing well-defined macromolecular building blocks. The terminal alkyne group serves as a powerful handle for post-polymerization modification via click chemistry, enabling the construction of complex architectures like block copolymers, star polymers, and bioconjugates.[4] For professionals in drug development and materials science, mastering this technique opens the door to creating novel materials with precisely tailored properties for a wide array of applications. Careful control over reaction conditions, particularly to avoid side reactions like Glaser coupling, is essential to ensure high end-group fidelity and the overall success of the synthesis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound|ATRP Initiator for Click Chemistry [benchchem.com]
- 5. Alkyne-ATRP Initiator - Taskcm [taskcm.com]
- 6. Synthesis of degradable model networks via ATRP and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity | MDPI [mdpi.com]
- 8. 14.139.213.3:8080 [14.139.213.3:8080]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to Click Chemistry for Polymer Functionalization
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has revolutionized the field of polymer science, offering a suite of highly efficient, selective, and versatile reactions for the modification and functionalization of macromolecules. This guide provides a comprehensive technical overview of the core principles of click chemistry and its application in polymer functionalization, with a particular focus on its relevance to drug development and materials science.
Introduction to Click Chemistry
Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate minimal and inoffensive byproducts.[1] These reactions are characterized by their simplicity, high selectivity, and the ability to proceed under mild, often biocompatible, conditions.[2][3] For polymer functionalization, click chemistry provides a powerful toolbox to precisely attach a wide variety of molecules, including therapeutic agents, imaging probes, and targeting ligands, to polymer backbones, side chains, or end groups.[4]
The core philosophy of click chemistry revolves around using a few practically useful and reliable reactions. The most prominent of these for polymer functionalization include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Thiol-ene Reactions
-
Diels-Alder Reactions
This guide will delve into the specifics of each of these key reactions, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.
Core Click Chemistry Reactions for Polymer Functionalization
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2] This reaction is catalyzed by copper(I) and is known for its high efficiency, regioselectivity, and tolerance to a wide range of functional groups and solvents.[1][5]
Reaction Mechanism:
Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Quantitative Data for CuAAC Polymer Functionalization:
| Polymer | Functional Molecule/Group | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Azide-terminated Polystyrene | α-chloropropargylacetate | CuI | CHCl₃ | Room Temp | Overnight | 70 | [6] |
| Azide-terminated Polystyrene | Water | PPh₃ | Benzene | Room Temp | Overnight | 90 | [6] |
| Azidomethyl Polystyrene | Propargyl Carbamate Derivatives | CuI / Et₃N | N/A | Room Temp | 72 | Quantitative | [7] |
| Poly(ethylene glycol) (PEG) | Coumarin | N/A (in scCO₂) | scCO₂ | 35 | 48 | 87.14 | [7] |
| Azide-functionalized Polyacrylates | Propargyl alcohol | CuBr/PMDETA | DMSO | 20 | < 0.5 | >95 | [1] |
Experimental Protocol: CuAAC Functionalization of Azide-Terminated Polystyrene [6]
Materials:
-
Azide (N₃) end-functional polystyrene (Mn = 7,300 g/mol )
-
α-chloropropargylacetate
-
Copper(I) iodide (CuI)
-
Chloroform (CHCl₃)
-
Ammonium hydroxide (B78521) (NH₄OH, 25% solution in H₂O)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a 25 mL Schlenk tube, dissolve 0.2 g of azide end-functional polystyrene in 5 mL of CHCl₃.
-
Add 0.52 mg of CuI catalyst and 7.26 mg (0.054 mmol) of α-chloropropargylacetate to the solution.
-
Degas the reaction mixture by bubbling with N₂ gas for 12 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the CuI catalyst by filtration.
-
Dilute the filtrate with CHCl₃.
-
Wash the organic phase successively with 5 mL of NH₄OH solution and three times with 20 mL of water.
-
Isolate the functionalized polymer by precipitation and drying. The reported yield for this procedure is 70%.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst. This makes SPAAC particularly suitable for biological applications where the cytotoxicity of copper is a concern.[5] The reaction rate is highly dependent on the structure and strain of the cyclooctyne.
Reaction Mechanism:
Caption: General scheme of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Quantitative Data for SPAAC Reactions:
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0 | [5] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 | [5] |
| Dibenzoazacyclooctyne (DIBAC) | Benzyl Azide | ~0.3 | [5] |
| Biarylazacyclooctynone (BARAC) | Benzyl Azide | ~0.9 | [5] |
| Tetrazine with TCO | TCO | 1 to 10⁶ | [8] |
Experimental Protocol: SPAAC Modification of Azide-Coated Polycaprolactone (B3415563) (PCL) Scaffold [9]
Materials:
-
Azide-pegylated polycaprolactone (PCL) nanofibers (PCL-OPP)
-
Dibenzocyclooctyne (DBCO)-modified protein nanocapsules (e.g., DBCO-n(BMP-2))
-
Bovine Serum Albumin (BSA) solution (30 mg/mL)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Soak the PCL-OPP scaffold in a BSA solution (30 mg/mL) at 37°C for 2 hours to block non-specific adsorption.
-
Rinse the surface of the PCL-OPP scaffold with PBS.
-
Incubate the scaffold with 1 mL of the DBCO-modified nanocapsule solution (2 mg/mL) at the desired temperature.
-
After the reaction, rinse the scaffold with PBS to remove unreacted nanocapsules.
-
The functionalized scaffold is then ready for further analysis or use.
Thiol-ene Reactions
The thiol-ene reaction involves the addition of a thiol to an alkene (ene) to form a thioether. This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophilic catalysis.[10][11] It is characterized by its high efficiency, rapid reaction rates, and insensitivity to oxygen and water in many cases.[1][8]
Reaction Mechanism:
Caption: General scheme of the Thiol-ene click reaction.
Quantitative Data for Thiol-ene Polymer Functionalization:
| Polymer System | Thiol:Ene Ratio | Initiator | Conditions | Conversion (%) | Reference |
| Vinyl-functionalized Polystyrene | 1.1:1 (thiol:vinyl) | DMPA | UV (365 nm), 15 min, RT | ~100 | [1] |
| Methacrylate-thiol-ene resin | 1:1 | N/A | N/A | Ene: 45, Methacrylate: 92 | [12] |
| Methacrylate-thiol-ene resin | 3:1 | N/A | N/A | Ene: 61, Methacrylate: 95 | [12] |
| End-functional PMMA | N/A | N/A | Michael-addition type | Quantitative | [13] |
Experimental Protocol: Thiol-ene Functionalization of Vinyl-Functionalized Polystyrene [1]
Materials:
-
Vinyl-functionalized polystyrene (PS)
-
Functional thiol (e.g., 2-aminoethanethiol hydrochloride)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Solvent (e.g., Chloroform or THF)
-
UV lamp (365 nm)
Procedure:
-
In a vial, mix vinyl-functionalized PS (1.0 equivalent of vinyl groups), the functional thiol (1.1 equivalents), and DMPA (0.05 equivalents).
-
Dissolve the mixture in a minimal amount of solvent (e.g., CHCl₃ or THF).
-
Irradiate the solution without stirring for 15 minutes under a UV lamp (365 nm) at room temperature (25 °C).
-
Purify the functionalized polymer by repeated precipitation. The reported degree of functionalization is approximately 100%.[1]
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring.[14] A key feature of this reaction is its thermal reversibility, allowing for the formation and cleavage of covalent bonds under specific temperature conditions.[15] This reaction is catalyst-free and highly specific.
Reaction Mechanism:
Caption: General scheme of the Diels-Alder cycloaddition reaction.
Quantitative Data for Diels-Alder Polymer Functionalization:
| Diene/Dienophile System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| Furan (B31954) and Bismaleimide | N/A | 40 | 16 | 95 | |
| Furan and Bismaleimide | N/A | 25 | 16 | 87 |
Experimental Protocol: Diels-Alder Functionalization of PEG Hydrogels [15]
Materials:
-
Thiol-terminated Poly(ethylene glycol) (PEG-dithiol)
-
Maleimide-terminated Poly(ethylene glycol) (PEG-dimaleimide)
-
Furan-functionalized peptide (e.g., Furan-RGDS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a precursor solution by dissolving PEG-dimaleimide and PEG-dithiol in PBS at a specific molar ratio to have an excess of maleimide (B117702) groups.
-
Initiate hydrogel formation via Michael addition by vortexing the solution. Allow the gel to form at 37 °C for at least 30 minutes.
-
Prepare a solution of the furan-functionalized peptide in PBS.
-
Swell the formed PEG hydrogel in the peptide solution to allow the Diels-Alder reaction to occur between the pendant maleimide groups on the hydrogel and the furan groups on the peptide, thus immobilizing the peptide.
-
The release of the peptide can be triggered by increasing the temperature, which favors the retro-Diels-Alder reaction. For example, release can be quantified at temperatures ranging from 37 °C to 80 °C.[15]
General Workflow for Polymer Functionalization via Click Chemistry
The functionalization of polymers using click chemistry generally follows a consistent workflow, which can be adapted based on the specific polymer, functional molecule, and chosen click reaction.
Caption: A general workflow for the functionalization of polymers using click chemistry.
Applications in Drug Development and Materials Science
The ability to precisely modify polymers with a wide range of functionalities has profound implications for drug development and materials science.
-
Drug Delivery: Click chemistry is extensively used to conjugate drugs to polymer backbones, forming polymer-drug conjugates that can improve drug solubility, stability, and pharmacokinetic profiles. Targeting ligands can also be "clicked" onto drug-loaded polymeric nanoparticles to enhance their delivery to specific cells or tissues.
-
Biomaterials and Tissue Engineering: The surfaces of biocompatible polymers like PCL and PEG can be functionalized with cell-adhesive peptides or growth factors to promote cell attachment, proliferation, and differentiation, which is crucial for tissue engineering applications.[9]
-
Diagnostics and Imaging: Fluorescent dyes or imaging agents can be attached to polymers via click reactions to create probes for in vitro and in vivo imaging and diagnostics.
-
Advanced Materials: Click chemistry enables the synthesis of complex polymer architectures such as block copolymers, star polymers, and hydrogels with tailored properties for applications ranging from electronics to smart coatings.
Conclusion
Click chemistry has emerged as an indispensable tool for polymer functionalization, providing a reliable and efficient means to create advanced materials with precisely controlled properties. The CuAAC, SPAAC, thiol-ene, and Diels-Alder reactions, each with their unique characteristics, offer a versatile platform for researchers and professionals in drug development and materials science to design and synthesize the next generation of functional polymers. The continued development of new click reactions and their application to novel polymeric systems promises to further expand the horizons of what is achievable in macromolecular engineering.
References
- 1. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]
- 2. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savvysciencepublisher.com [savvysciencepublisher.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis and Characterization of Polystyrene-Supported Piperazine-Substituted Triazoles by CuAAC and First Evaluation for Metal Ion Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update | Semantic Scholar [semanticscholar.org]
- 11. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. End-functional stereoregular poly(methyl methacrylate) with clickable C [[double bond, length as m-dash]] C bonds: facile synthesis and thiol–ene reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Diels-Alder mediated controlled release from a poly(ethylene glycol) based hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interfacial Diels–Alder Reaction between Furan-Functionalized Polymer Coatings and Maleimide-Terminated Poly(ethylene glycol) | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Styrene with Propargyl 2-Bromoisobutyrate
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and high end-group fidelity. This application note provides a detailed protocol for the ATRP of styrene (B11656) using propargyl 2-bromoisobutyrate as the initiator. This initiator is of particular interest as it installs a terminal alkyne functionality onto the polystyrene chains, making them readily available for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the straightforward synthesis of block copolymers, polymer-bioconjugates, and other advanced macromolecular architectures.
Principle of the Method
The ATRP of styrene initiated by this compound proceeds via a reversible deactivation mechanism. A transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand, reversibly activates the carbon-bromine bond of the initiator to generate a propagating radical. This radical then adds to styrene monomers. The dormant species can be reactivated, allowing for controlled chain growth. The propargyl group of the initiator remains intact throughout the polymerization, yielding polystyrene with a terminal alkyne group.
Experimental Protocol
This protocol details the bulk ATRP of styrene using this compound as the initiator and a copper(I) bromide/N,N,N',N'',N''-pentamethyldiethylenetriamine (CuBr/PMDETA) catalyst system.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (purified by washing with acetic acid and diethyl ether, then dried under vacuum)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous, as an internal standard for gas chromatography, if desired)
-
Tetrahydrofuran (THF, HPLC grade)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask
-
Rubber septa
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Syringes and needles
-
Vacuum/nitrogen line
-
Gas chromatograph (GC) for monitoring monomer conversion (optional)
-
Gel permeation chromatography (GPC) for molecular weight and polydispersity analysis
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing at least three cycles of vacuum and backfilling with nitrogen.
-
-
Addition of Reagents:
-
Through a nitrogen-purged syringe, add the desired amount of deoxygenated styrene (e.g., 10.4 g, 100 mmol) to the Schlenk flask.
-
Via a separate syringe, add the deoxygenated PMDETA (e.g., 0.173 g, 1.0 mmol). The solution should turn green as the copper complex forms.
-
Finally, add the this compound initiator (e.g., 0.205 g, 1.0 mmol) via syringe.
-
-
Polymerization:
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously.
-
Samples can be withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion by GC or ¹H NMR and to determine molecular weight and polydispersity by GPC.
-
-
Termination and Purification:
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the viscous solution with THF (e.g., 10 mL).
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina (B75360).
-
Precipitate the purified polymer by slowly adding the THF solution to a large excess of cold methanol with stirring.
-
Collect the white polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Data Presentation
The following table presents typical data obtained from the ATRP of styrene initiated by this compound. The conditions are based on a molar ratio of [Styrene]:[Initiator]:[CuBr]:[PMDETA] of 100:1:1:1, conducted as a bulk polymerization at 110 °C.
| Time (hours) | Monomer Conversion (%) | M_n ( g/mol ) (Theoretical) | M_n ( g/mol ) (GPC) | Polydispersity Index (Đ) |
| 1 | 25 | 2700 | 2800 | 1.15 |
| 2 | 45 | 4800 | 4900 | 1.12 |
| 3 | 60 | 6300 | 6400 | 1.10 |
| 4 | 75 | 7900 | 8000 | 1.09 |
| 5 | 88 | 9200 | 9300 | 1.08 |
Note: The theoretical number-average molecular weight (M_n) is calculated as: M_n,th = (([M]₀/[I]₀) × Conversion × M_monomer) + M_initiator, where [M]₀ and [I]₀ are the initial concentrations of monomer and initiator, respectively, and M_monomer and M_initiator are their respective molar masses.
Visualizations
Caption: Experimental workflow for the ATRP of styrene.
Caption: Simplified mechanism of ATRP.
Application Notes & Protocols: Synthesis of Block Copolymers via ATRP and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise construction of block copolymers with well-defined architectures, molecular weights, and low polydispersity is crucial for advanced applications in drug delivery, nanotechnology, and materials science. The combination of Atom Transfer Radical Polymerization (ATRP) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry offers a powerful and versatile strategy to achieve this control.[1][2][3]
ATRP allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions.[1] The living nature of ATRP enables the preparation of end-functionalized polymers that can serve as precursors for subsequent reactions.[2] CuAAC click chemistry is a highly efficient and specific ligation reaction that forms a stable triazole linkage between an azide (B81097) and an alkyne.[4][5][6] This reaction is robust, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it ideal for joining polymer chains.[4][5]
This document provides detailed protocols for the synthesis of two precursor homopolymers, an azide-terminated polystyrene (PS-N₃) and an alkyne-terminated poly(methyl methacrylate) (PMMA-Alkyne), via ATRP, followed by their coupling using CuAAC to form a PS-b-PMMA diblock copolymer.
Overall Synthetic Strategy
The synthesis follows a two-stage modular approach. First, two distinct homopolymers are synthesized via ATRP, each bearing one of the complementary "clickable" functional groups (azide or alkyne) at its chain end. In the second stage, these two polymers are joined together using the CuAAC reaction.
Quantitative Data Summary
The following tables provide representative data for the synthesis of the precursor polymers and the final block copolymer.
Table 1: ATRP Synthesis of Azide-Terminated Polystyrene (PS-N₃)
| Parameter | Value |
|---|---|
| Monomer | Styrene |
| Initiator | 2-Azidoethyl 2-bromoisobutyrate |
| Catalyst/Ligand | CuBr / PMDETA |
| Molar Ratio [M]:[I]:[Cu]:[L] | 100 : 1 : 1 : 1 |
| Solvent | Anisole (B1667542) |
| Temperature | 90 °C |
| Reaction Time | 6 h |
| Mn (GPC) | ~10,000 g/mol |
| Polydispersity Index (PDI) | < 1.15 |
Table 2: ATRP Synthesis of Alkyne-Terminated PMMA (PMMA-Alkyne)
| Parameter | Value |
|---|---|
| Monomer | Methyl Methacrylate (MMA) |
| Initiator | Propargyl 2-bromoisobutyrate |
| Catalyst/Ligand | CuBr / PMDETA |
| Molar Ratio [M]:[I]:[Cu]:[L] | 100 : 1 : 1 : 1 |
| Solvent | Toluene (B28343) |
| Temperature | 70 °C |
| Reaction Time | 4 h |
| Mn (GPC) | ~10,000 g/mol |
| Polydispersity Index (PDI) | < 1.20 |
Table 3: CuAAC Click Reaction for PS-b-PMMA Synthesis
| Parameter | Value |
|---|---|
| Polymer 1 | PS-N₃ (1.0 eq) |
| Polymer 2 | PMMA-Alkyne (1.1 eq) |
| Catalyst/Ligand | CuBr / PMDETA |
| Molar Ratio [N₃]:[Cu]:[L] | 1 : 0.5 : 0.5 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 50 °C |
| Reaction Time | 24 h |
| Mn of Block Copolymer (GPC) | ~20,000 g/mol |
| PDI of Block Copolymer | < 1.25 |
| Coupling Efficiency | > 95% |
Experimental Protocols
Materials:
-
Styrene and Methyl Methacrylate (MMA): Passed through a column of basic alumina (B75360) to remove inhibitor before use.
-
Copper(I) bromide (CuBr): Purified by stirring in acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and drying under vacuum.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Anisole, Toluene, DMF, Sodium Azide (NaN₃): Used as received.
-
Initiators (2-Azidoethyl 2-bromoisobutyrate and this compound) can be synthesized according to literature procedures or purchased.
Protocol 1: Synthesis of Azide-Terminated Polystyrene (PS-N₃) via ATRP
This protocol describes the synthesis of a polystyrene chain with a terminal bromine atom, which is subsequently converted to an azide.
Procedure:
-
Setup: To a Schlenk flask, add CuBr (0.143 g, 1.0 mmol), 2-azidoethyl 2-bromoisobutyrate (0.237 g, 1.0 mmol), and a magnetic stir bar.
-
Reagent Addition: Add freshly purified styrene (10.4 g, 100 mmol) and anisole (10 mL) to the flask.
-
Degassing: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[7] After the final cycle, backfill the flask with nitrogen.
-
Initiation: While stirring, inject deoxygenated PMDETA (0.173 g, 1.0 mmol) via syringe. The solution should turn dark green/brown.[8]
-
Polymerization: Immerse the flask in a preheated oil bath at 90°C. Allow the polymerization to proceed for 6 hours. Samples can be taken periodically to monitor conversion via ¹H NMR or GC.
-
Termination and Purification: Stop the reaction by opening the flask to air and cooling to room temperature. Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Filter the white precipitate, wash with methanol, and dry under vacuum at 40°C overnight to yield polystyrene with a terminal bromine (PS-Br).
-
Azide Functionalization: Dissolve the obtained PS-Br (e.g., 5 g) in 50 mL of DMF. Add sodium azide (NaN₃, ~5-fold molar excess relative to polymer chains).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Final Purification: Precipitate the polymer into a methanol/water mixture (1:1 v/v).[9] Filter the product and dry under vacuum to obtain the final azide-terminated polystyrene (PS-N₃).
Protocol 2: Synthesis of Alkyne-Terminated PMMA (PMMA-Alkyne) via ATRP
This protocol details the synthesis of poly(methyl methacrylate) with a terminal alkyne group.
Procedure:
-
Setup: In a process analogous to Protocol 1, add CuBr (0.143 g, 1.0 mmol), this compound (0.207 g, 1.0 mmol), and a magnetic stir bar to a Schlenk flask.
-
Reagent Addition: Add purified MMA (10.0 g, 100 mmol) and toluene (10 mL).
-
Degassing: Perform three freeze-pump-thaw cycles and backfill with nitrogen.[7]
-
Initiation: Inject deoxygenated PMDETA (0.173 g, 1.0 mmol) to start the reaction.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 4 hours.
-
Termination and Purification: Terminate the reaction by exposing it to air. Dilute with THF and pass through a neutral alumina column.
-
Isolation: Precipitate the polymer into cold hexane. Filter the white solid, wash with hexane, and dry under vacuum to yield the final alkyne-terminated PMMA (PMMA-Alkyne).
Protocol 3: Synthesis of PS-b-PMMA via CuAAC Click Chemistry
This protocol describes the coupling of the two functional homopolymers to form the final diblock copolymer.
Procedure:
-
Setup: In a Schlenk flask, dissolve PS-N₃ (e.g., 2.0 g, 0.2 mmol, 1.0 eq) and PMMA-Alkyne (2.2 g, 0.22 mmol, 1.1 eq) in 40 mL of DMF.
-
Degassing: Seal the flask and deoxygenate the solution with three freeze-pump-thaw cycles.
-
Catalyst Preparation: In a separate vial, dissolve CuBr (14.3 mg, 0.1 mmol, 0.5 eq) and PMDETA (17.3 mg, 0.1 mmol, 0.5 eq) in 2 mL of deoxygenated DMF.
-
Reaction Initiation: Using a nitrogen-purged syringe, transfer the catalyst solution to the polymer solution.[10]
-
Reaction: Stir the mixture at 50°C for 24 hours. The progress of the reaction can be monitored by Gel Permeation Chromatography (GPC), observing the appearance of a higher molecular weight peak corresponding to the block copolymer and the disappearance of the precursor peaks.
-
Purification: After cooling, dilute the reaction mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Isolation: Precipitate the final polymer into cold methanol, filter, and dry under vacuum at 40°C to obtain the PS-b-PMMA diblock copolymer.
Characterization
-
¹H NMR Spectroscopy: Used to confirm the chemical structure of the monomers, precursor polymers, and the final block copolymer, and to determine monomer conversion during ATRP.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers. Successful coupling is confirmed by a clear shift to higher molecular weight in the GPC trace.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups. For PS-N₃, a characteristic azide peak should be visible around 2100 cm⁻¹. This peak should disappear upon successful click reaction.
References
- 1. Frontiers | Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. harth-research-group.org [harth-research-group.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. youtube.com [youtube.com]
- 8. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Grafting Polymers from Surfaces using Propargyl 2-Bromoisobutyrate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful and versatile technique for the fabrication of polymer brushes—dense arrays of polymer chains tethered to a substrate.[1] This "grafting from" approach allows for precise control over the thickness, density, and composition of the resulting polymer layer, enabling the tailoring of surface properties for a wide range of applications, including biocompatible coatings, biosensors, and advanced drug delivery systems.[2][3]
Propargyl 2-bromoisobutyrate is a key bifunctional initiator for SI-ATRP.[4] It possesses a 2-bromoisobutyrate group, which readily initiates controlled polymer chain growth, and a terminal propargyl (alkyne) group.[4] This alkyne moiety remains intact during polymerization and serves as a versatile handle for subsequent post-polymerization modification via highly efficient "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This dual functionality is instrumental in creating complex, functional materials for applications in drug delivery, biosensing, and materials science.[4]
These notes provide detailed protocols for the synthesis of this compound, its immobilization on a silica-based surface, and the subsequent SI-ATRP of common monomers. Furthermore, an application in pH-responsive drug delivery is detailed.
Experimental Workflows and Chemical Pathways
The overall process involves the synthesis of the initiator, its covalent attachment to a prepared substrate, and the controlled growth of polymer chains from the surface.
The chemical pathway involves the esterification of propargyl alcohol to form the initiator, followed by its attachment to an amine-functionalized surface.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the ATRP initiator via the esterification of propargyl alcohol with 2-bromoisobutyryl bromide.[4]
Materials:
-
Propargyl alcohol (Reagent grade, ≥99%)
-
2-Bromoisobutyryl bromide (98%)
-
Pyridine (Anhydrous, 99.8%)
-
Dichloromethane (DCM, Anhydrous, ≥99.8%)
-
Deionized (DI) water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve propargyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath with stirring.
-
Add 2-bromoisobutyryl bromide (1.1 eq) dropwise to the solution over 30-60 minutes using a dropping funnel, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding DI water.
-
Transfer the mixture to a separatory funnel and wash sequentially with DI water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield this compound as a liquid.
Protocol 2: Grafting Polymers from a Silicon Wafer Surface
This protocol is divided into three stages: substrate preparation, initiator immobilization, and the SI-ATRP process.[1][2]
Stage 1: Substrate Preparation and Silanization
-
Cleaning: Cut silicon wafers into appropriate sizes (e.g., 1x1 cm). Immerse the wafers in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing: Rinse the wafers extensively with DI water and then with ethanol (B145695).
-
Drying: Dry the wafers under a stream of nitrogen.
-
Silanization: Immerse the clean, dry wafers in a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene (B28343) for 1 hour at room temperature to form a self-assembled monolayer (SAM) of aminopropyl groups.[2]
-
Post-Silanization Cleaning: Rinse the wafers with toluene and ethanol, then dry under a stream of nitrogen.
Stage 2: Initiator Immobilization
-
Reaction Setup: Place the APTES-functionalized wafers in a sealed reaction vessel under an inert nitrogen atmosphere.
-
Immobilization Solution: Prepare a solution of this compound (from Protocol 1) and triethylamine (TEA) in anhydrous DCM. A typical concentration is 2% (v/v) of the initiator and 2% (v/v) of TEA.
-
Reaction: Immerse the wafers in the immobilization solution for 2-4 hours at room temperature. This reaction forms a stable amide bond between the surface amine groups and the initiator.
-
Rinsing and Drying: After the reaction, rinse the initiator-functionalized wafers sequentially with DCM and ethanol. Dry the wafers under a stream of nitrogen. The surface is now ready for polymerization.
Stage 3: Surface-Initiated ATRP (SI-ATRP) This stage describes a typical "grafting from" polymerization of a monomer, such as methyl methacrylate (B99206) (MMA) or oligo(ethylene glycol) methacrylate (OEGMA).
-
Preparation of Polymerization Solution: In a Schlenk flask, add the desired monomer (e.g., MMA), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., anisole). Add the catalyst, typically copper(I) bromide (Cu(I)Br). The molar ratio of [Monomer]:[Catalyst]:[Ligand] is critical and often starts at a ratio like[5]:[6]:[6].
-
Deoxygenation: Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
Polymerization: Under a positive pressure of nitrogen, add the initiator-functionalized substrate to the deoxygenated polymerization solution. Place the sealed flask in a thermostated oil bath at the desired reaction temperature (e.g., 60-90°C). The polymerization time will dictate the final thickness of the polymer brush.
-
Termination and Cleaning: To terminate the polymerization, remove the substrate from the solution and expose it to air, which oxidizes the copper catalyst. Thoroughly wash the substrate with a good solvent for the polymer (e.g., tetrahydrofuran (B95107) or toluene) to remove any non-covalently bound polymer. Rinse with ethanol and DI water, then dry under a stream of nitrogen.
Data Presentation and Characterization
The success of each modification step and the final polymer brush properties should be confirmed using various analytical techniques. The following tables summarize typical quantitative data obtained from SI-ATRP experiments.
Table 1: Surface Characterization at Each Stage
| Stage | Technique | Expected Outcome |
| Cleaned Si Wafer | Contact Angle | Hydrophilic surface (<10°) |
| Ellipsometry | Native oxide layer (~2 nm) | |
| APTES-SAM | Contact Angle | More hydrophobic (~50-60°) |
| Ellipsometry | Thickness increase of ~1-2 nm | |
| Initiator Layer | Contact Angle | Hydrophobic surface (~70-80°) |
| Ellipsometry | Thickness increase of ~1 nm | |
| XPS | Presence of Bromine (Br 3d) and Nitrogen (N 1s) signals | |
| Polymer Brush | Contact Angle | Varies with polymer chemistry |
| Ellipsometry | Significant thickness increase (10-100+ nm) | |
| AFM | Smooth, uniform surface topography |
Table 2: Representative Quantitative Data for Polymer Brushes Grown via SI-ATRP
| Monomer | Substrate | Polymer Brush Thickness (nm) | Grafting Density (chains/nm²) | Molecular Weight (Mn, kDa) | Polydispersity (PDI) |
| PMMA | Silicon Wafer | 50 | 0.67 | 55 | 1.15 |
| PMMA | Silicon Wafer | 100 | 0.67 | 105 | 1.20 |
| POEGMA | Silicon Wafer | 40 | 0.26 | 45 | 1.25 |
| POEGMA | Gold | 65 | 0.35 | 70 | 1.30 |
Note: Data is representative and compiled from typical results in the literature. Actual values will vary based on specific experimental conditions.[7][8]
Application in pH-Responsive Drug Delivery
Polymer brushes grafted from nanoparticles (NPs), such as mesoporous silica nanoparticles (MSNs), can act as "gatekeepers" for controlled drug delivery.[6] By choosing a pH-responsive polymer, drug release can be triggered by the specific pH environments found in the body, such as the acidic conditions of tumor tissues or endosomes. Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a common choice for this application.[1]
Mechanism:
-
Drug Loading: A therapeutic agent (e.g., doxorubicin) is loaded into the pores of the MSNs.
-
Grafting: A pH-responsive polymer like PDMAEMA is grafted from the surface of the drug-loaded MSNs using the protocols described above.
-
Gate Closing: At physiological pH (~7.4), the tertiary amine groups on PDMAEMA are largely deprotonated and neutral. The polymer chains collapse onto the MSN surface, trapping the drug molecules within the pores.
-
Gate Opening (Triggered Release): In an acidic environment (e.g., pH 5.5 in a tumor microenvironment or endosome), the amine groups become protonated (cationic). The resulting electrostatic repulsion between adjacent polymer chains causes them to swell and extend away from the surface. This conformational change "opens" the gates, allowing the encapsulated drug to diffuse out and act on its target.[1]
References
- 1. Surface Immobilization of pH-Responsive Polymer Brushes on Mesoporous Silica Nanoparticles by Enzyme Mimetic Catalytic ATRP for Controlled Cargo Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responsive Polymer Brush Design and Emerging Applications for Nanotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound|ATRP Initiator for Click Chemistry [benchchem.com]
- 5. A degradable brush polymer–drug conjugate for pH-responsive release of doxorubicin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-Step Immobilization of Initiators for Surface-Initiated Ring Opening Polymerization and Atom Transfer Radical Polymerization by Poly(norepinephrine) Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phase Transition Characterization of Poly (oligo (ethylene glycol) methyl ether methacrylate) Brushes using the Quartz Crystal Microbalance with Dissipation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing Polymer Brushes on Silica using Propargyl 2-Bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of polymer brushes on silica (B1680970) surfaces utilizing Propargyl 2-bromoisobutyrate as a key bifunctional molecule. This initiator for Atom Transfer Radical Polymerization (ATRP) possesses a terminal alkyne group, enabling its attachment to azide-functionalized silica surfaces via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click" reaction. The subsequent Surface-Initiated ATRP (SI-ATRP) allows for the growth of well-defined polymer brushes with controlled molecular weight and low polydispersity.[1] This "grafting-from" approach ensures a high grafting density of the polymer chains.[2][3]
The resulting polymer brush-modified silica particles or surfaces have wideranging applications, including in chromatography, drug delivery, biosensing, and as antifouling coatings.[3][4][5] The versatility of this method allows for the polymerization of a wide variety of monomers to tailor the surface properties as needed.
Experimental Workflow Overview
The overall process for synthesizing polymer brushes on silica using this compound can be broken down into three main stages:
-
Silica Surface Functionalization: Introduction of azide (B81097) groups onto the silica surface.
-
Initiator Immobilization: Covalent attachment of this compound to the azide-functionalized surface via CuAAC "click" chemistry.
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): Growth of polymer brushes from the immobilized initiator.
Caption: Experimental workflow for polymer brush synthesis on silica.
Detailed Experimental Protocols
Synthesis of this compound Initiator
This compound is synthesized via the esterification of propargyl alcohol with 2-bromoisobutyryl bromide.[1]
Materials:
-
Propargyl alcohol
-
2-Bromoisobutyryl bromide
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve propargyl alcohol and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-bromoisobutyryl bromide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding deionized water.
-
Extract the organic phase with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization: The purity and identity of the synthesized initiator should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Silica Surface Functionalization with Azide Groups
This protocol describes the functionalization of silica surfaces (e.g., silica nanoparticles or silicon wafers) with an azide-terminated silane, typically (3-azidopropyl)trimethoxysilane.
Materials:
-
Silica substrate (nanoparticles or wafers)
-
(3-azidopropyl)trimethoxysilane
-
Toluene (B28343), anhydrous
-
Deionized water
Procedure for Silica Nanoparticles:
-
Disperse the silica nanoparticles in anhydrous toluene.
-
Add (3-azidopropyl)trimethoxysilane to the dispersion.
-
Reflux the mixture overnight under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Collect the azide-functionalized silica nanoparticles by centrifugation.
-
Wash the particles sequentially with toluene, ethanol, and deionized water to remove unreacted silane.
-
Dry the functionalized nanoparticles under vacuum.
Procedure for Silicon Wafers:
-
Clean the silicon wafers by sonication in a sequence of deionized water, ethanol, and acetone.
-
Dry the wafers under a stream of nitrogen.
-
Treat the wafers with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Immerse the cleaned and activated wafers in a solution of (3-azidopropyl)trimethoxysilane in anhydrous toluene.
-
Allow the reaction to proceed at room temperature overnight.
-
Rinse the wafers with toluene and ethanol to remove excess silane.
-
Dry the wafers under a stream of nitrogen.
Immobilization of this compound via Click Chemistry
This step involves the CuAAC reaction between the azide-functionalized silica surface and the alkyne-terminated ATRP initiator.
Materials:
-
Azide-functionalized silica substrate
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Toluene or Tetrahydrofuran (THF), deoxygenated
Procedure:
-
Place the azide-functionalized silica substrate in a Schlenk flask.
-
Add a deoxygenated solution of this compound and PMDETA in toluene or THF.
-
Add CuBr to the mixture under an inert atmosphere.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
After the reaction, expose the mixture to air to stop the reaction.
-
For nanoparticles, collect by centrifugation and wash thoroughly with THF and ethanol to remove the copper catalyst and unreacted initiator. For wafers, rinse extensively with THF and ethanol.
-
Dry the initiator-immobilized silica substrate under vacuum.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol outlines the "grafting-from" polymerization of a desired monomer from the initiator-functionalized silica surface. The example below uses methyl methacrylate (B99206) (MMA) as the monomer.
Materials:
-
Initiator-immobilized silica substrate
-
Monomer (e.g., methyl methacrylate, MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
Solvent (e.g., toluene, anisole)
Procedure:
-
Place the initiator-immobilized silica substrate in a Schlenk flask.
-
Add the monomer, ligand (bpy), and solvent.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Add the Cu(I)Br catalyst under an inert atmosphere.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir.
-
After the desired polymerization time, stop the reaction by cooling the flask and exposing the contents to air.
-
For nanoparticles, dilute the reaction mixture with THF, centrifuge to collect the polymer-grafted nanoparticles, and wash repeatedly with THF and methanol to remove residual monomer, catalyst, and any free polymer formed in solution.
-
For wafers, remove from the reaction solution and rinse thoroughly with THF and methanol.
-
Dry the polymer brush-modified silica substrate under vacuum.
Data Presentation
The following tables summarize typical quantitative data that should be collected and analyzed during the synthesis and characterization of polymer brushes on silica.
Table 1: Initiator Immobilization and Polymerization Conditions
| Parameter | Value |
| Initiator Immobilization | |
| Silica Substrate | Silica Nanoparticles (e.g., 100 nm) or Silicon Wafer |
| Azide Silane Concentration | e.g., 5% (v/v) in Toluene |
| This compound Conc. | e.g., 20 mM |
| [CuBr]:[PMDETA] Ratio | 1:1 |
| Reaction Time | 24 h |
| Reaction Temperature | Room Temperature |
| SI-ATRP | |
| Monomer | Methyl Methacrylate (MMA) |
| [Monomer]:[Initiator (surface)] Ratio | Varies (e.g., 100:1 to 500:1) |
| [CuBr]:[bpy] Ratio | 1:2 |
| Solvent | Toluene |
| Reaction Temperature | 70 °C |
| Reaction Time | Varies (e.g., 1-24 h) |
Table 2: Characterization of Polymer Brushes
| Characterization Technique | Parameter Measured | Typical Result |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic peaks | Appearance of azide peak (~2100 cm⁻¹), ester carbonyl peak (~1730 cm⁻¹), and polymer-specific peaks. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Detection of N 1s (from azide and triazole), Br 3d (from initiator), and changes in C 1s and O 1s spectra. |
| Thermogravimetric Analysis (TGA) | Grafting density of polymer brushes | Weight loss corresponding to the decomposition of the organic polymer layer. |
| Ellipsometry (for wafers) | Polymer brush thickness | Increase in layer thickness with polymerization time. |
| Dynamic Light Scattering (DLS) (for nanoparticles) | Hydrodynamic diameter of particles | Increase in hydrodynamic diameter after polymer grafting. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn) and Polydispersity (Đ) of free polymer | Controlled polymerization indicated by low Đ (typically < 1.5).[6] |
Signaling Pathways and Logical Relationships
The synthesis of polymer brushes via SI-ATRP involves a controlled radical polymerization mechanism. The key steps are initiation, propagation, and reversible deactivation.
Caption: ATRP catalytic cycle for polymer brush growth.
This detailed guide provides a comprehensive starting point for researchers to successfully synthesize and characterize polymer brushes on silica surfaces using this compound. The specific reaction conditions may need to be optimized depending on the monomer used and the desired polymer brush characteristics.
References
- 1. This compound|ATRP Initiator for Click Chemistry [benchchem.com]
- 2. benicewiczgroup.com [benicewiczgroup.com]
- 3. mdpi.com [mdpi.com]
- 4. Unified approach for surface-initiated atom transfer radical polymerization (SI-ATRP) [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation of Peptides using Polymers from Propargyl 2-Bromoisobutyrate
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The conjugation of peptides to synthetic polymers offers a versatile platform for the development of advanced therapeutic and diagnostic agents. This approach combines the specific biological activity of peptides with the advantageous physicochemical properties of polymers, such as increased stability, prolonged circulation half-life, and controlled release capabilities.[1] This document details the use of polymers synthesized via Atom Transfer Radical Polymerization (ATRP) initiated by propargyl 2-bromoisobutyrate for the subsequent bioconjugation to peptides through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[2][3]
This compound is a bifunctional initiator that enables the synthesis of polymers with a terminal alkyne group.[2] The 2-bromoisobutyrate moiety initiates the controlled radical polymerization of various monomers, such as acrylates, allowing for the preparation of well-defined polymers with predictable molecular weights and low polydispersity.[2][4] The propargyl group remains at the polymer chain end, providing a reactive handle for post-polymerization modification.[2]
The terminal alkyne on the polymer can be readily conjugated to a peptide containing an azide (B81097) functionality via CuAAC.[3][5] This click reaction is highly specific, proceeds with high yields, and is tolerant of a wide range of functional groups, making it ideal for bioconjugation applications with sensitive biomolecules like peptides.[6] The resulting peptide-polymer conjugates have shown promise in various applications, including drug delivery, tissue engineering, and the development of self-assembling nanomaterials.[1][7]
The following protocols provide a comprehensive guide for the synthesis of an alkyne-terminated polymer from this compound, the modification of a peptide to introduce an azide group, and the final conjugation of the two components.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and characterization of peptide-polymer conjugates.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Terminated Poly(tert-butyl acrylate) (PtBA) via ATRP
This protocol describes the synthesis of an alkyne-terminated poly(tert-butyl acrylate) using this compound as the initiator.
Materials:
-
tert-Butyl acrylate (B77674) (tBA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by purging with argon for 15 minutes.
-
In a separate flask, prepare the polymerization mixture by combining tBA (2.56 g, 20 mmol), this compound (41.4 mg, 0.2 mmol), PMDETA (34.6 mg, 0.2 mmol), and anisole (2.5 mL).
-
Deoxygenate the polymerization mixture by bubbling with argon for 30 minutes.
-
Using a degassed syringe, transfer the polymerization mixture to the Schlenk flask containing CuBr.
-
Place the flask in a preheated oil bath at 60°C and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity).
-
After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by exposing the reaction mixture to air and diluting with tetrahydrofuran (B95107) (THF).
-
Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the purified polymer in a cold mixture of methanol/water (1:1 v/v).
-
Decant the solvent and dry the polymer under vacuum to a constant weight.
Quantitative Data for PtBA Synthesis:
| Parameter | Value | Reference |
| Monomer:Initiator:Catalyst:Ligand Ratio | 100:1:0.5:1 | [8] |
| Temperature (°C) | 60 | [8] |
| Time (h) | 4-6 | [4] |
| Theoretical Molecular Weight (Mn, g/mol ) | ~12,800 (for 100% conversion) | - |
| Experimental Molecular Weight (Mn, g/mol ) | 10,000 - 15,000 | [8] |
| Polydispersity (Đ) | < 1.4 | [4] |
Protocol 2: Synthesis of Azide-Modified Peptide
This protocol describes the incorporation of an azide functionality into a peptide sequence, for example, by using an azido-amino acid during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-azido-lysine or other azido-amino acid
-
Rink Amide resin
-
Standard SPPS reagents (e.g., HBTU, DIEA, piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform standard Fmoc-SPPS to synthesize the desired peptide sequence, incorporating Fmoc-L-azido-lysine at the desired position.
-
After completion of the synthesis, wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the azide-modified peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Protocol 3: Bioconjugation of Peptide and Polymer via CuAAC
This protocol details the copper-catalyzed click reaction between the alkyne-terminated polymer and the azide-modified peptide.
Materials:
-
Alkyne-terminated PtBA (from Protocol 1)
-
Azide-modified peptide (from Protocol 2)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Dimethylformamide (DMF) or a mixture of DMF and water
Procedure:
-
Dissolve the alkyne-terminated PtBA (1.2 equivalents) and the azide-modified peptide (1 equivalent) in DMF.
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄ (0.5 equivalents).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (1.5 equivalents).
-
Add the CuSO₄ solution to the polymer/peptide mixture and stir for 5 minutes.
-
Add the sodium ascorbate solution to initiate the click reaction.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by HPLC or mass spectrometry to confirm the formation of the conjugate.
-
Purify the peptide-polymer conjugate by dialysis against a suitable solvent (e.g., DMF, followed by water if the final product is water-soluble) to remove unreacted peptide, copper salts, and other small molecules.
-
Lyophilize the purified conjugate to obtain a solid product.
Quantitative Data for Peptide-Polymer Conjugation:
| Parameter | Value | Reference |
| Conjugation Efficiency | >95% (for peptide-peptide); 43-76% (for peptide-polymer) | [3][7] |
| Reaction Time (h) | 18-24 | [3] |
| Temperature | Room Temperature | [3] |
Signaling Pathways and Logical Relationships
Caption: Logical relationship of the synthesis process from starting materials to the final conjugate.
Protocol 4: Characterization of the Peptide-Polymer Conjugate
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the successful conjugation by identifying characteristic peaks from both the polymer and the peptide in the spectrum of the conjugate. The formation of the triazole ring in the linker can also be observed.
-
Procedure: Dissolve a sample of the lyophilized conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR and ¹³C NMR spectra.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) of the conjugate. A successful conjugation should show an increase in molecular weight compared to the starting polymer.
-
Procedure: Dissolve the conjugate in a suitable mobile phase (e.g., THF or DMF with LiBr). Analyze using a GPC system calibrated with appropriate standards.
3. Mass Spectrometry (MS):
-
Purpose: To confirm the identity of the final conjugate. Techniques like MALDI-TOF or ESI-MS can provide the mass of the conjugate, confirming the covalent attachment of the peptide to the polymer.[9]
-
Procedure: Prepare the sample according to the specific requirements of the mass spectrometry technique being used.
Characterization Data Summary:
| Technique | Expected Outcome |
| ¹H NMR | Appearance of characteristic peaks from both the peptide and the polymer. A new peak corresponding to the triazole proton may be visible. |
| GPC | A shift to a higher molecular weight compared to the initial polymer, with a narrow polydispersity. |
| Mass Spectrometry | A mass peak corresponding to the sum of the molecular weights of the polymer and the peptide, minus the mass of N₂. |
References
- 1. Peptide-polymer conjugates: from fundamental science to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|ATRP Initiator for Click Chemistry [benchchem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Peptide-Polymer Conjugation Via Copper-Catalyzed Alkyne-Azide 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Characterization of Peptide Polymer Interactions in Poly(alkylcyanoacrylate) Nanoparticles: A Mass Spectrometric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Characterization of Polymers Synthesized with Propargyl 2-Bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and subsequent Nuclear Magnetic Resonance (NMR) characterization of polymers initiated with propargyl 2-bromoisobutyrate. This initiator is particularly valuable for Atom Transfer Radical Polymerization (ATRP), as it installs a terminal alkyne functionality on the polymer chain, making it readily available for post-polymerization modifications via "click" chemistry.
Introduction
This compound is a bifunctional molecule that serves as an efficient initiator for controlled/living radical polymerization techniques, most notably ATRP.[1] The 2-bromoisobutyrate group initiates the polymerization of a wide range of monomers, such as methacrylates and styrenes, while the propargyl group provides a terminal alkyne handle.[1] This terminal alkyne is crucial for subsequent derivatization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the synthesis of block copolymers, graft copolymers, and other complex macromolecular architectures.[1] Accurate characterization of the resulting polymers is essential, and ¹H NMR spectroscopy is a powerful tool for determining their structure, composition, and number-average molecular weight (Mn).[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP using this compound
This protocol describes a typical solution ATRP of methyl methacrylate (B99206) (MMA).[5]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Schlenk flask
-
Rubber septa
-
Syringes
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Degas the anisole by bubbling with nitrogen or argon for at least 30 minutes.
-
Catalyst and Ligand Addition: To a dry Schlenk flask under an inert atmosphere, add CuBr (1 part).
-
Initiator and Monomer Addition: In a separate, dry, and sealed flask, prepare a solution of MMA (e.g., 100 parts), this compound (1 part), and degassed anisole. The ratio of monomer to initiator will determine the target molecular weight.
-
Ligand Addition and Complex Formation: Add PMDETA (2 parts) to the Schlenk flask containing CuBr and stir until a homogeneous green-blue solution is formed.
-
Polymerization: Transfer the monomer/initiator solution to the catalyst/ligand mixture via a degassed syringe.
-
Reaction: Place the Schlenk flask in a preheated oil bath (e.g., 70 °C) and stir. The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.[6]
-
Termination: After the desired time or monomer conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent like cold methanol.
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: ¹H NMR Characterization of PMMA Synthesized with this compound
Sample Preparation:
-
Dissolve 5-10 mg of the dried polymer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR.
-
Parameters:
-
Number of scans: 16-64 (depending on polymer concentration)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration)
-
Pulse angle: 90°
-
Data Presentation and Analysis
The ¹H NMR spectrum provides a wealth of information about the polymer's structure. By integrating the signals corresponding to the initiator fragment and the polymer repeating units, the number-average molecular weight (Mn) can be calculated.[2]
Table 1: ¹H NMR Signal Assignments for PMMA Synthesized with this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| a | ~4.7 | Singlet | Methylene protons of the propargyl group (-CH ₂-C≡CH) |
| b | ~2.5 | Singlet | Acetylenic proton of the propargyl group (-C≡CH ) |
| c | ~1.95 | Singlet | Methyl protons of the initiator fragment (-C(CH ₃)₂-Br) |
| d | ~3.6 | Singlet | Methoxy (B1213986) protons of the PMMA backbone (-OCH ₃) |
| e | ~1.8 - 2.1 | Broad | Methylene protons of the PMMA backbone (-CH ₂-) |
| f | ~0.8 - 1.2 | Broad | Methyl protons of the PMMA backbone (-CH ₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the polymer's tacticity.[7]
Calculation of Degree of Polymerization (DP) and Number-Average Molecular Weight (Mn)
-
Integration: Integrate the characteristic signals. A key is to use a well-resolved signal from the initiator, such as the acetylenic proton (signal 'b' at ~2.5 ppm, representing 1H), and a signal from the repeating monomer unit, like the methoxy protons of PMMA (signal 'd' at ~3.6 ppm, representing 3H per monomer unit).
-
Calculate DP: DP = (Integral of signal 'd' / 3) / (Integral of signal 'b' / 1)
-
Calculate Mn: Mn = (DP × Molecular Weight of Monomer) + Molecular Weight of Initiator Mn = (DP × 100.12 g/mol ) + 207.03 g/mol
Mandatory Visualizations
Caption: Experimental workflow from polymer synthesis to NMR characterization.
Caption: Key ¹H NMR signals for PMMA initiated by this compound.
References
Application Note: GPC Analysis of Polydispersity in ATRP Initiated by Propargyl 2-Bromoisobutyrate
Abstract
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and high end-group functionality.[1][2] The use of functional initiators, such as propargyl 2-bromoisobutyrate, allows for the introduction of specific functionalities at the polymer chain end. This application note details the use of Gel Permeation Chromatography (GPC) for the characterization of polymers synthesized via ATRP using this compound as an initiator. We provide a detailed protocol for GPC analysis and present representative data for the analysis of polydispersity in polymers such as polystyrene (PS) and poly(methyl methacrylate) (PMMA).
Introduction
This compound is a bifunctional initiator widely used in ATRP. It possesses a 2-bromoisobutyrate group that initiates the controlled polymerization of various vinyl monomers and a terminal propargyl group that remains intact during polymerization. This terminal alkyne functionality is particularly valuable for post-polymerization modifications via "click" chemistry, enabling the synthesis of block copolymers, star polymers, and bioconjugates.
A key characteristic of a successful ATRP is the production of polymers with a low polydispersity index (PDI), typically below 1.5. GPC is the primary analytical technique for determining the molecular weight distribution (MWD) and PDI of polymers.[1] It separates molecules based on their hydrodynamic volume in solution, providing number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). This application note serves as a practical guide for researchers utilizing GPC to assess the control and success of ATRP reactions initiated by this compound.
Data Presentation
The following table summarizes representative GPC data for polymers synthesized via ATRP. While specific data for polymers initiated with this compound is not widely tabulated, the presented data for polystyrene and poly(methyl methacrylate) prepared with analogous ATRP initiators illustrates the typical low polydispersity achieved.
| Polymer | Initiator | Monomer Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (Mw/Mn) |
| Polystyrene | Ethyl 2-bromoisobutyrate | 83 | 12,000 | 14,000 | 1.37 |
| Poly(methyl methacrylate) | Ethyl 2-bromoisobutyrate | 79 | 20,000 | 23,000 | 1.45 |
| Polystyrene | α-bromo-γ-butyrolactone | >80 | - | ~10,000 | <1.1 |
Note: The data presented is representative of typical ATRP results and is compiled from various sources employing similar ATRP conditions.
Experimental Protocols
This section provides a detailed protocol for the GPC analysis of a polymer sample synthesized by ATRP using this compound.
1. Materials and Equipment
-
Polymer Sample: Dried polymer (e.g., polystyrene or PMMA) synthesized via ATRP.
-
Solvent (Mobile Phase): High-purity, unstabilized tetrahydrofuran (B95107) (THF) is commonly used for polystyrene and PMMA. Other solvents like chloroform (B151607) or N,N-dimethylformamide (DMF) can be used depending on the polymer's solubility.
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector. For more accurate molecular weight determination, a multi-angle light scattering (MALS) detector can be coupled with the RI detector.
-
GPC Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Calibration Standards: A set of narrow polydispersity polystyrene or PMMA standards covering a wide range of molecular weights.
-
Syringe Filters: 0.2 µm or 0.45 µm PTFE or nylon syringe filters.
-
Autosampler Vials: 2 mL glass vials with septa.
-
Analytical Balance: For accurate weighing of polymer samples and standards.
-
Volumetric Flasks and Pipettes: For precise preparation of solutions.
2. GPC System Preparation and Calibration
-
System Startup: Turn on the GPC system components and allow the system to stabilize. Ensure the mobile phase is freshly prepared and degassed.
-
Column Equilibration: Equilibrate the GPC columns with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C) until a stable baseline is achieved.
-
Calibration Curve Generation:
-
Prepare a series of solutions of the polymer standards in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Inject each standard solution into the GPC system and record the retention time of the peak maximum.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log M) of the standards against their corresponding retention times.
-
3. Sample Preparation
-
Weighing: Accurately weigh approximately 2-5 mg of the dried polymer sample into a clean autosampler vial.
-
Dissolution: Add a precise volume of the mobile phase (e.g., 2 mL) to the vial to achieve a final concentration of 1-2.5 mg/mL.
-
Dissolving: Gently agitate the vial until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but care should be taken to avoid polymer degradation.
-
Filtration: Filter the polymer solution through a 0.2 µm or 0.45 µm syringe filter into a clean autosampler vial to remove any particulate matter that could damage the GPC columns.
4. GPC Analysis
-
Sample Injection: Place the prepared sample vial in the autosampler tray. Set up the injection sequence in the GPC software.
-
Data Acquisition: Inject the sample solution into the GPC system and collect the chromatogram. The RI detector will monitor the elution of the polymer.
-
Data Analysis:
-
Integrate the polymer peak in the obtained chromatogram.
-
Using the generated calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Mandatory Visualization
Caption: Experimental workflow for GPC analysis of polymers.
Conclusion
GPC is an indispensable tool for characterizing the molecular weight and polydispersity of polymers synthesized by ATRP. By following the detailed protocol outlined in this application note, researchers can accurately and reliably assess the degree of control in their polymerization reactions initiated with this compound. The expected outcome for a well-controlled ATRP is a narrow, monomodal molecular weight distribution with a low PDI value, confirming the "living" nature of the polymerization. This characterization is crucial for ensuring the synthesis of well-defined polymeric materials suitable for advanced applications in drug development, materials science, and nanotechnology.
References
Application Notes and Protocols for Functionalization of Nanoparticles with Alkyne-Terminated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with alkyne-terminated polymers is a powerful and versatile strategy in the fields of drug delivery, diagnostics, and materials science. The terminal alkyne group serves as a chemical handle for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, and therapeutic drugs, to the nanoparticle surface under mild, biocompatible conditions.[1][2]
This document provides detailed protocols for the synthesis of various alkyne-terminated polymers, the functionalization of different nanoparticle cores (gold, silica (B1680970), and PLGA), and the subsequent characterization and application of these functionalized nanoparticles.
Key Applications
-
Targeted Drug Delivery: Alkyne-functionalized nanoparticles can be decorated with targeting moieties (e.g., antibodies, peptides) that recognize specific receptors on diseased cells, such as the Epidermal Growth Factor Receptor (EGFR) on cancer cells, leading to enhanced drug accumulation at the target site and reduced off-target toxicity.[3][4]
-
Bioimaging: The attachment of fluorescent dyes or contrast agents via click chemistry enables the use of these nanoparticles for in vitro and in vivo imaging applications.
-
Advanced Materials: The precise surface modification capabilities allow for the creation of materials with tailored properties, such as low-fouling surfaces for biomedical implants.[2]
-
Chemical Sensing: Functionalization with specific recognition elements can turn nanoparticles into sensitive and selective sensors for various analytes.[5][6][7][8]
Data Presentation: Comparative Analysis of Alkyne-Functionalized Nanoparticles
The choice of nanoparticle core and the type of alkyne-terminated polymer significantly influence the physicochemical properties and biological behavior of the final construct. The following tables summarize key quantitative data for different functionalized nanoparticle systems.
| Nanoparticle Core | Alkyne-Terminated Polymer | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Gold (AuNP) | Alkyne-PEG | 31.3 ± 1.0 | Not Reported | [5] |
| Silica (SiNP) | Alkyne-functionalized silane (B1218182) | 224 ± 6 | Not Reported | [9] |
| PLGA | Alkyne-PEG | ~80 | Not Reported | [10] |
| Chitosan | Alkyne-Chitosan | 181.03 ± 12.73 to 236.50 ± 14.32 | Positive | [11][12] |
| Nanoparticle System | Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |
| PLGA-g-Ptx/PEG | Paclitaxel (B517696) | ~23.2 | Not Reported | [8] |
| Albumin-bound Nanoparticles | Paclitaxel | ~15 | ~99.8 | [13] |
| Gold Nanoparticles | Paclitaxel | ~67 | Not Reported | [14][15] |
| PLGA Nanoparticles | Doxorubicin (B1662922) | Not Reported | Not Reported | [16] |
| Functionalized Graphene | Doxorubicin | 25.92 | 51.84 | [15] |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Terminated Polymers
This section provides protocols for the synthesis of three common alkyne-terminated polymers: Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL).
This protocol describes the synthesis of monofunctional alkyne-terminated PEG from methoxy-PEG-hydroxyl (mPEG-OH).[1]
Materials:
-
Methoxy-polyethylene glycol (mPEG-OH)
-
Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Propargyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous diethyl ether
Procedure:
-
Activation of mPEG-OH:
-
Dissolve mPEG-OH in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.5 equivalents relative to mPEG-OH).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add MsCl or TsCl (1.2 equivalents) dropwise.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the salt byproduct.
-
Precipitate the activated mPEG by adding the filtrate to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Alkynylation:
-
In a separate flask, dissolve propargyl alcohol in anhydrous THF under an inert atmosphere.
-
Add NaH (1.5 equivalents relative to propargyl alcohol) portion-wise at 0°C.
-
Stir for 30 minutes at 0°C, then allow to warm to room temperature to form sodium propargyl oxide.
-
Add the activated mPEG dissolved in anhydrous THF to the sodium propargyl oxide solution.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the mPEG-alkyne by adding the concentrated solution to cold anhydrous diethyl ether.
-
Collect the product by filtration and dry under vacuum.
-
Characterize the final product using ¹H NMR and GPC.
-
This protocol describes the ring-opening polymerization (ROP) of lactide and glycolide (B1360168) using propargyl alcohol as an initiator.[17]
Materials:
-
D,L-lactide
-
Glycolide
-
Propargyl alcohol
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (B28343) (anhydrous)
-
Methanol
Procedure:
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve D,L-lactide and glycolide in anhydrous toluene.
-
Add propargyl alcohol as the initiator. The molar ratio of monomers to initiator will determine the molecular weight.
-
Add a catalytic amount of Sn(Oct)₂.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) until the desired conversion is reached (monitor by ¹H NMR).
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to cold methanol.
-
Redissolve the polymer in chloroform and re-precipitate in cold methanol. Repeat this step twice.
-
Dry the purified alkyne-terminated PLGA under vacuum.
-
Characterize the product by ¹H NMR and GPC.
-
This protocol describes the ring-opening polymerization of ε-caprolactone using propargyl alcohol as an initiator.[18]
Materials:
-
ε-caprolactone
-
Propargyl alcohol
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
Procedure:
-
Polymerization:
-
Add ε-caprolactone, propargyl alcohol, and a catalytic amount of Sn(Oct)₂ to a polymerization tube.
-
Subject the tube to three cycles of vacuum-nitrogen filling.
-
Place the polymerization tube in an oil bath at 110°C for 24 hours under a nitrogen atmosphere.
-
-
Purification:
-
Dissolve the resulting polymer in a minimal amount of chloroform.
-
Precipitate the polymer in a large volume of cold methanol.
-
Collect the precipitate and dry it under vacuum at room temperature.
-
Characterize the product by ¹H NMR and GPC.
-
Protocol 2: Functionalization of Nanoparticles
This protocol describes the functionalization of citrate-capped AuNPs with an alkyne-terminated polymer, such as Alkyne-PEG, via a ligand exchange process.[7][8][19]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) citrate (B86180) dihydrate solution (38.8 mM)
-
Alkyne-terminated polymer (e.g., Alkyne-PEG) solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Synthesis of Citrate-Stabilized AuNPs (Turkevich Method):
-
Bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil in a clean flask with a stir bar.
-
Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution while stirring.
-
The solution color will change from yellow to blue and then to a stable ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
-
Functionalization with Alkyne-Terminated Polymer:
-
To the citrate-stabilized AuNP solution, add the alkyne-terminated polymer solution. The optimal molar ratio of polymer to AuNPs should be determined empirically, but a starting point is a 10,000-fold molar excess of the polymer.
-
Stir the mixture at room temperature for at least 2 hours to allow for ligand exchange.
-
-
Purification:
-
To remove unbound polymer and excess citrate, centrifuge the solution. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, 12,000 x g for 30 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps at least twice.
-
After the final wash, resuspend the functionalized AuNPs in the desired buffer for storage at 4°C.
-
This protocol details the functionalization of silica nanoparticles with alkyne groups using an alkyne-containing silane coupling agent.[2][20]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonia (B1221849) solution (25%)
-
(3-propargyloxypropyl)trimethoxysilane
-
Toluene (anhydrous)
Procedure:
-
Synthesis of Silica Nanoparticles (Stöber Method):
-
In a flask, mix ethanol, deionized water, and ammonia solution.
-
While stirring vigorously, add TEOS dropwise.
-
Continue stirring at room temperature for at least 6 hours to form silica nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them several times with ethanol and water to remove unreacted reagents.
-
-
Surface Functionalization with Alkyne Groups:
-
Disperse the synthesized silica nanoparticles in anhydrous toluene by sonication.
-
Add (3-propargyloxypropyl)trimethoxysilane to the nanoparticle suspension. The amount of silane will depend on the desired surface coverage.
-
Reflux the mixture under an inert atmosphere for 12-24 hours.
-
Allow the mixture to cool to room temperature.
-
-
Purification:
-
Collect the alkyne-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with toluene and ethanol to remove any unreacted silane.
-
Dry the functionalized nanoparticles under vacuum.
-
This protocol describes the formation of PLGA nanoparticles with surface-displayed alkyne groups using an alkyne-terminated PLGA-PEG block copolymer.[21][22]
Materials:
-
PLGA polymer
-
Alkyne-terminated PLGA-PEG block copolymer
-
Acetone or other water-miscible organic solvent
-
Deionized water
Procedure:
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve both the PLGA polymer and the alkyne-terminated PLGA-PEG block copolymer in acetone. The ratio of the two polymers can be adjusted to control the density of alkyne groups on the surface.
-
Add the polymer solution dropwise to a vigorously stirring aqueous phase (deionized water).
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Purify the nanoparticle suspension by dialysis against deionized water to remove any remaining organic solvent and un-encapsulated polymer.
-
Alternatively, use centrifugation to pellet the nanoparticles, remove the supernatant, and resuspend in fresh deionized water. Repeat this process three times.
-
Protocol 3: Drug Loading and Release Studies
This protocol provides a general method for loading a hydrophobic drug, such as doxorubicin, into alkyne-functionalized PLGA nanoparticles and evaluating its release profile.[16][23]
Materials:
-
Alkyne-functionalized PLGA nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
Organic solvent (e.g., dichloromethane or acetone)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Drug Loading (Oil-in-Water Emulsion Method):
-
Dissolve the alkyne-functionalized PLGA polymer and doxorubicin (pre-treated with TEA to form the free base) in an organic solvent.
-
Add this organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsify using a sonicator or homogenizer to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove unloaded drug and surfactant.
-
-
Quantification of Drug Loading:
-
Lyophilize a known amount of the drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO).
-
Measure the absorbance or fluorescence of the solution at the characteristic wavelength for the drug (e.g., ~480 nm for doxorubicin) using a UV-Vis spectrophotometer or a fluorometer.
-
Calculate the drug loading content and encapsulation efficiency using a standard curve of the free drug.
-
-
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded nanoparticles in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5) in a dialysis bag with an appropriate molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the same release medium and incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug released as a function of time.
-
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and application of alkyne-functionalized nanoparticles.
Signaling Pathway: EGFR
Caption: Simplified EGFR signaling pathway and the inhibitory action of targeted drug-loaded nanoparticles.[3][5][11][24][25]
Signaling Pathway: VEGF
Caption: Simplified VEGF signaling pathway and the inhibitory action of targeted drug-loaded nanoparticles.[12][26][27][28][29]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo | PLOS One [journals.plos.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Paclitaxel-functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sustained and Long-Term Release of Doxorubicin from PLGA Nanoparticles for Eliciting Anti-Tumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of well-defined star, star-block, and miktoarm star biodegradable polymers based on PLLA and PCL by one-pot azide–alkyne click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 22. PLGA-PEG-ALK [nanosoftpolymers.com]
- 23. mdpi.com [mdpi.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. ClinPGx [clinpgx.org]
- 26. researchgate.net [researchgate.net]
- 27. cusabio.com [cusabio.com]
- 28. frontiersin.org [frontiersin.org]
- 29. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Propargyl Group in ATRP Polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with propargyl-functionalized monomers in Atom Transfer Radical Polymerization (ATRP). This guide provides troubleshooting for common side reactions and answers to frequently asked questions to help you optimize your experiments and achieve well-defined polymers with high end-group fidelity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the ATRP of propargyl-containing monomers in a question-and-answer format.
Issue 1: Bimodal or broad molecular weight distribution in the final polymer.
-
Question: I performed an ATRP of propargyl methacrylate (B99206) and my GPC/SEC analysis shows a bimodal distribution with a high molecular weight shoulder, or a broadly dispersed polymer. What is the likely cause and how can I fix it?
-
Answer: A common cause for a bimodal or broad molecular weight distribution in the polymerization of alkyne-functionalized monomers via ATRP is the Glaser coupling side reaction.[1][2][3] This is a copper-catalyzed oxidative homocoupling of terminal alkynes to form a diyne linkage.
It is important to note that this side reaction predominantly occurs during the post-polymerization workup when the reaction mixture is exposed to air (oxygen), not during the polymerization itself.[1][2][3] The Cu(I) catalyst remaining in the reaction mixture is oxidized to Cu(II) by oxygen, which then promotes the coupling of the propargyl groups on the polymer chains. This results in chain-chain coupling, leading to a doubling of the molecular weight and a bimodal distribution.[1][2]
Troubleshooting Workflow for Glaser Coupling:
A stepwise guide to troubleshooting Glaser coupling during the workup of ATRP of propargyl-functionalized polymers.
Issue 2: Poor control over polymerization, low initiator efficiency, or stalled reaction.
-
Question: My ATRP of propargyl acrylate (B77674) is showing non-linear kinetics, the molecular weight is not evolving linearly with conversion, and the final conversion is low. What could be the problem?
-
Answer: While Glaser coupling is a major issue during workup, poor control during the polymerization can be due to several factors, some of which can be exacerbated by the presence of the propargyl group:
-
Catalyst Inhibition: The terminal alkyne of the propargyl group can potentially interact with the copper catalyst, especially at higher temperatures. This interaction can lead to the formation of less active or inactive catalyst species, slowing down or stalling the polymerization.
-
Impure Monomer: Propargyl acrylate and methacrylate can be prone to self-polymerization or degradation, especially during storage. Impurities can act as inhibitors or chain transfer agents. It is recommended to pass the monomer through a column of basic alumina (B75360) to remove inhibitors and any acidic impurities prior to use.
-
General ATRP Issues: Ensure that your system is thoroughly deoxygenated, as oxygen can terminate growing polymer chains and deactivate the catalyst. The choice of ligand, solvent, and temperature are also critical for a controlled polymerization.[4]
Troubleshooting Steps:
-
Purify the Monomer: Always use freshly purified monomer.
-
Optimize Reaction Conditions: Lowering the reaction temperature may reduce unwanted side reactions and interactions between the propargyl group and the catalyst.
-
Use a More Active Catalyst System: Employing a more active catalyst (e.g., by using a more electron-donating ligand) can help to outcompete potential side reactions. However, be aware that highly active catalysts can also lead to more termination reactions if not properly controlled.[5]
-
Consider ARGET or AGET ATRP: These techniques use a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator.[6] This can help to maintain a constant concentration of the active catalyst and overcome issues of catalyst deactivation.
-
Frequently Asked Questions (FAQs)
-
Q1: Is it necessary to protect the propargyl group before ATRP?
-
A1: For many applications, protecting the propargyl group (e.g., with a trimethylsilyl (B98337) (TMS) group) is not strictly necessary, especially if the main concern is Glaser coupling during workup.[3] The troubleshooting strategies mentioned above can effectively prevent this side reaction.[2][3] However, if other side reactions are suspected or if the propargyl group is found to interfere with the polymerization under specific conditions, protection/deprotection can be a viable, albeit less atom-economical, strategy.[1]
-
-
Q2: Can the propargyl group undergo other side reactions like Meyer-Schuster rearrangement or isomerization to allene (B1206475) during ATRP?
-
A2: While these are known side reactions of propargyl alcohols and other propargyl compounds, they are less commonly reported during the ATRP of propargyl (meth)acrylates under typical conditions.[1] ATRP is generally conducted under neutral or slightly acidic conditions and at moderate temperatures, which do not typically favor these rearrangements. However, it is important to be aware of these possibilities, especially if using acidic solvents or additives, or if conducting the polymerization at high temperatures.
-
-
Q3: Does the choice of ligand for the copper catalyst affect the side reactions of the propargyl group?
-
A3: Yes, the choice of ligand can influence the extent of Glaser coupling during workup. The order of ligand activity for catalyzing Glaser coupling has been reported as: linear bidentate > tridentate > tetradentate ligands.[2][3] Therefore, using a tetradentate ligand like Tris(2-pyridylmethyl)amine (TPMA) or Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) may help to minimize this side reaction compared to using a bidentate ligand like 2,2'-bipyridine (B1663995) (bpy).
-
Quantitative Data Summary
The extent of Glaser coupling can be significant and is influenced by the workup procedure and the ligand used.
| Workup Condition | Ligand Type | Extent of Glaser Coupling (% of coupled polymer) | Reference |
| Exposure to air at room temperature after polymerization | Bidentate (e.g., bpy) | Up to 20% | [1][2][3] |
| Workup at low temperature (ice bath) | Bidentate | Significantly reduced | [2][3] |
| Addition of excess reducing agent before air exposure | Bidentate | Effectively eliminated | [2][3] |
| ARGET ATRP | Not specified | Not problematic | [2][7] |
Experimental Protocols
Protocol 1: ARGET ATRP of Propargyl Methacrylate (PMA)
This protocol is adapted from procedures for the ARGET ATRP of methacrylates and is designed to minimize catalyst concentration and side reactions.[1]
Materials:
-
Propargyl methacrylate (PMA), purified by passing through basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB) as initiator.
-
Copper(II) bromide (CuBr₂).
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) as ligand.
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) as reducing agent.
-
Anisole as solvent.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (e.g., for a target DP of 100, [Monomer]:[Initiator]:[CuBr₂]:[Ligand]:[Reducing Agent] = 100:1:0.05:0.1:0.1).
-
Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with argon.
-
In a separate vial, prepare a solution of PMA, EBiB, Me₆TREN, and anisole. Deoxygenate this solution by bubbling with argon for at least 30 minutes.
-
Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr₂ via a degassed syringe.
-
In another vial, prepare a solution of Sn(EH)₂ in deoxygenated anisole.
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Add the Sn(EH)₂ solution to the reaction mixture via a degassed syringe to initiate the polymerization.
-
Take samples periodically using a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).
-
To terminate the polymerization, cool the flask in an ice bath and then open it to the air. The excess reducing agent should prevent significant Glaser coupling.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Visualizations
ATRP Catalytic Cycle
Glaser Coupling Side Reaction
References
- 1. d.lib.msu.edu [d.lib.msu.edu]
- 2. ARGET and ICAR - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Resulting Molecules - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. AGET ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
How to improve initiation efficiency of propargyl 2-bromoisobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the initiation efficiency of propargyl 2-bromoisobutyrate in Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guide: Low Initiation Efficiency
Low or inefficient initiation can lead to polymers with higher than expected molecular weights, broad molecular weight distributions, and a lower percentage of end-functionalized chains. The following guide addresses common issues and provides systematic solutions.
Problem 1: Slow or No Polymerization
| Possible Cause | Recommended Solution | Experimental Protocol |
| Initiator Impurity or Degradation | This compound can degrade over time. Ensure the initiator is pure and has been stored correctly (cool and dark place). Consider purification by passing through a short column of neutral alumina (B75360) or by vacuum distillation. Verify purity using ¹H NMR. | Protocol 1: Initiator Purity Check |
| Catalyst Oxidation | The Cu(I) catalyst is sensitive to oxygen. Inefficient deoxygenation of the reaction mixture will lead to oxidation to the inactive Cu(II) species, which acts as a deactivator. Ensure rigorous deoxygenation of the monomer, solvent, and initiator solution prior to adding the catalyst. | Protocol 2: Rigorous Deoxygenation |
| Inappropriate Catalyst/Ligand System | The choice of ligand significantly impacts the catalyst activity and, consequently, the initiation rate. For this compound, a more active catalyst system may be required. | Consider using a more activating ligand such as tris(2-(dimethylamino)ethyl)amine (Me₆TREN) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) in place of less active ligands like 2,2'-bipyridine (B1663995) (bpy). |
| Low Reaction Temperature | The rate of initiation is temperature-dependent. If the temperature is too low, the activation of the initiator will be slow. | Gradually increase the reaction temperature in 5-10 °C increments (e.g., from 60 °C to 80 °C) and monitor the effect on polymerization kinetics. Be aware that higher temperatures can also increase side reactions. |
Problem 2: High Polydispersity (PDI > 1.3)
| Possible Cause | Recommended Solution | Experimental Protocol |
| Slow Initiation Compared to Propagation | If the rate of initiation is significantly slower than the rate of propagation, new chains will be formed throughout the polymerization, leading to a broad molecular weight distribution. The goal is to have all chains start growing at the same time. | Increase the catalyst concentration or switch to a more active catalyst/ligand system to accelerate the initiation step. |
| Side Reactions of the Propargyl Group | The terminal alkyne of this compound can undergo side reactions, most notably Glaser coupling, which is an oxidative alkyne-alkyne coupling.[1] This can lead to bimodal molecular weight distributions.[1] | This coupling often occurs during workup when the reaction is exposed to air.[2] To mitigate this, cool the reaction mixture to a low temperature (e.g., -20 °C) before exposing it to air and then promptly remove the copper catalyst.[2] Alternatively, add a reducing agent like tin(II) 2-ethylhexanoate (B8288628) or sodium ascorbate (B8700270) after the polymerization is complete but before exposure to air.[2] |
| Presence of Inhibitors | Impurities in the monomer or solvent can inhibit the polymerization, leading to poor control. | Purify the monomer by passing it through a column of basic alumina to remove the inhibitor. Ensure the solvent is of high purity and appropriately dried and deoxygenated. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in ATRP?
A1: this compound is a bifunctional molecule. The 2-bromoisobutyrate group serves as an efficient initiator for ATRP, allowing for the controlled growth of polymer chains.[1] The propargyl group, with its terminal alkyne, remains intact during the polymerization and can be used for post-polymerization modifications via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
Q2: How does the choice of solvent affect the initiation efficiency?
A2: Solvent polarity can significantly influence the ATRP equilibrium and the rate of initiation. Generally, more polar solvents can increase the solubility and activity of the copper catalyst complex, leading to a faster initiation rate.[3] For this compound, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate initiation compared to less polar solvents like toluene (B28343) or anisole.[1][4]
Q3: Can the propargyl group interfere with the ATRP process?
A3: Yes, under certain conditions, the terminal alkyne of the propargyl group can participate in side reactions, primarily Glaser coupling.[1] This is an oxidative coupling of two alkynes that can lead to the formation of dimers of the initiator or coupling of polymer chains, resulting in a bimodal molecular weight distribution.[2] This side reaction is more prevalent during the workup procedure upon exposure to air.[2]
Q4: How can I prevent Glaser coupling?
A4: There are two main strategies to prevent Glaser coupling. The first is to maintain a low temperature (e.g., below -20 °C) after the polymerization is complete and before exposing the reaction mixture to air, followed by the immediate removal of the copper catalyst.[2] The second approach is to add an excess of a reducing agent, such as tin(II) 2-ethylhexanoate or sodium ascorbate, to the reaction mixture after polymerization but before exposure to air to keep the copper in its Cu(I) state.[2]
Q5: What are typical catalyst and ligand systems used with this compound?
A5: Common catalyst systems for ATRP with this compound include a copper(I) source, such as copper(I) bromide (CuBr), and a nitrogen-based ligand. The choice of ligand is crucial for tuning the catalyst activity. Commonly used ligands include N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), tris(2-(dimethylamino)ethyl)amine (Me₆TREN), and 2,2'-bipyridine (bpy) derivatives.[1] PMDETA and Me₆TREN generally form more active catalysts than bpy-based ligands.[1]
Experimental Protocols
Protocol 1: Initiator Purity Check (¹H NMR)
Objective: To verify the purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the this compound sample in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis: The expected chemical shifts are approximately:
-
4.7 ppm (doublet, 2H, -O-CH₂ -C≡CH)
-
2.5 ppm (triplet, 1H, -C≡CH )
-
1.9 ppm (singlet, 6H, -C(CH₃ )₂-Br)
-
-
The presence of significant unexpected peaks may indicate impurities or degradation products.
Protocol 2: Rigorous Deoxygenation (Freeze-Pump-Thaw)
Objective: To remove dissolved oxygen from the polymerization mixture.
Materials:
-
Schlenk flask with a sidearm
-
Magnetic stir bar
-
Monomer, solvent, and initiator solution
-
Liquid nitrogen
-
Vacuum line
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Add the monomer, solvent, and this compound to the Schlenk flask containing a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen.
-
Pump: Open the sidearm to the vacuum line and evacuate the flask for at least 10 minutes.
-
Thaw: Close the sidearm to the vacuum and thaw the contents in a room temperature water bath. You should observe bubbling as dissolved gases are released.
-
Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.
-
After the final thaw, backfill the flask with an inert gas. The solution is now ready for the addition of the catalyst.
Data Presentation
Table 1: Influence of Ligand and Solvent on Initiation (Qualitative)
This table provides a qualitative comparison of how different ligands and solvents can affect the initiation rate of ATRP using this compound.
| Ligand | Solvent Polarity | Relative Initiation Rate | Control over Polymerization |
| bpy | Low (e.g., Toluene) | Slow | Good |
| bpy | High (e.g., DMF) | Moderate | Good |
| PMDETA | Low (e.g., Toluene) | Moderate-Fast | Good to Moderate |
| PMDETA | High (e.g., DMF) | Fast | Moderate (risk of termination) |
| Me₆TREN | Low (e.g., Toluene) | Fast | Moderate (risk of termination) |
| Me₆TREN | High (e.g., DMF) | Very Fast | Can be difficult to control |
Note: This table is a qualitative guide based on general ATRP principles. Optimal conditions should be determined experimentally.
Visualizations
Caption: Experimental workflow for ATRP using this compound.
Caption: Troubleshooting logic for low initiation efficiency of this compound.
References
Troubleshooting low conversion in ATRP with propargyl 2-bromoisobutyrate
Technical Support Center: ATRP Troubleshooting
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low monomer conversion in Atom Transfer Radical Polymerization (ATRP) using propargyl 2-bromoisobutyrate as an initiator.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Diagnosis & Common Issues
Question 1: My ATRP reaction shows very low or no conversion. What are the most common initial checks I should perform?
Answer: Low monomer conversion is often linked to a few critical factors.[1] The most frequent issues are the presence of oxygen, impurities in the reagents, or problems with the catalyst activation.[1] A systematic approach is recommended:
-
Oxygen Contamination: Oxygen is a potent inhibitor of ATRP.[2][3] It can oxidize the active Cu(I) catalyst to the inactive Cu(II) state and quench propagating radicals, effectively halting the polymerization.[3][4] Ensure your system is rigorously deoxygenated using methods like freeze-pump-thaw cycles or by purging with an inert gas (Argon or Nitrogen).[5][6]
-
Reagent Purity: Check the purity of your monomer, initiator (this compound), and solvent. The monomer should be passed through a column of basic alumina (B75360) to remove the inhibitor just before use.[7] Solvents must be anhydrous and free of oxygen.
-
Catalyst Integrity: The Cu(I) halide (e.g., CuBr) should be pure. If it appears greenish or blue, it has likely oxidized to Cu(II) and should be washed with acetic acid and ethanol/ether or replaced.
Question 2: I observe a long induction period before the polymerization starts. What could be the cause?
Answer: An extended induction period is typically caused by residual oxygen or other inhibitors in the reaction mixture. The catalyst system will work to scavenge this oxygen, but this process consumes the active Cu(I) species.[8] The polymerization will only commence once the oxygen is fully consumed. To resolve this, improve your deoxygenation technique. For particularly sensitive systems, employing a more robust deoxygenation method like multiple freeze-pump-thaw cycles is recommended.[6]
Section 2: Catalyst, Ligand, and Initiator Issues
Question 3: How does the choice of ligand and its ratio to the copper catalyst affect conversion?
Answer: The ligand is critical as it solubilizes the copper halide and adjusts the redox potential of the catalyst complex.[9][10] An inappropriate ligand or an incorrect copper-to-ligand ratio can lead to a catalyst that is either too active or not active enough.
-
Activity: Highly active ligands (e.g., Me6TREN) create a very reducing catalyst environment, which can be overly sensitive to oxygen.[11] Less active ligands may not generate radicals at a sufficient rate.
-
Ratio: The kinetically optimal ratio of ligand to copper for many common monomers is 2:1.[9] Using a lower ratio can slow the reaction, while a significantly higher ratio typically offers no benefit and can sometimes interfere with the reaction.[9]
Question 4: My conversion is low and the molecular weight distribution is broad (high PDI). Could the initiator be the problem?
Answer: Yes, issues with the initiator, this compound, can lead to poor results.
-
Purity: Ensure the initiator is pure. It can be synthesized by esterification of propargyl alcohol and 2-bromoisobutyryl bromide; purification is crucial to remove any unreacted starting materials or acidic byproducts.[12]
-
Initiation Efficiency: For a well-controlled polymerization with low polydispersity, the rate of initiation should be at least as fast as the rate of propagation.[13] this compound is generally an efficient initiator for many common monomers.[12]
-
Side Reactions: The terminal alkyne of the propargyl group can undergo side reactions, such as Glaser coupling, especially under certain ATRP conditions.[12] This can lead to bimodal molecular weight distributions and affect reaction control.[12] If this is suspected, using a protected version of the initiator may be necessary.[12]
Question 5: I suspect my Cu(I) catalyst is being deactivated. How can I manage the Cu(I)/Cu(II) ratio?
Answer: The equilibrium between the active Cu(I) species and the deactivating Cu(II) species is the cornerstone of ATRP.[9] An excess of Cu(II) will slow or stop the polymerization.[14]
-
Initial Cu(II): Sometimes, adding a small amount of the Cu(II) species (e.g., CuBr2) at the start of the reaction can help establish the equilibrium faster and provide better control, though it may slow the initial rate.[14]
-
ARGET/ICAR ATRP: For systems sensitive to catalyst deactivation, advanced techniques like Activators ReGenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP can be used.[15] These methods use a reducing agent (like ascorbic acid or tin(II) ethylhexanoate) to continuously regenerate the active Cu(I) from the Cu(II) deactivator, allowing for much lower catalyst concentrations and increased tolerance to oxygen.[8][15]
Data Presentation
Table 1: Typical Reaction Conditions for ATRP of Methyl Methacrylate (B99206) (MMA)
| Parameter | Typical Value/Ratio | Purpose/Comment |
| Monomer:Initiator Ratio | [M]₀/[I]₀ = 25:1 to 500:1 | Determines the target degree of polymerization and molecular weight.[12] |
| Initiator:Catalyst Ratio | [I]₀/[Cu(I)]₀ = 1:1 | Ensures a sufficient concentration of the activating catalyst complex. |
| Catalyst:Ligand Ratio | [Cu(I)]₀/[Ligand]₀ = 1:1 to 1:2 | Optimizes catalyst solubility and activity. A 1:2 ratio is common for many systems.[9] |
| Monomer Concentration | 50% v/v in solvent | Affects polymerization rate. Higher concentrations lead to faster rates. |
| Temperature | 60 - 90 °C | Must be appropriate for the monomer and catalyst system to balance rate and control.[16] |
| Typical PDI | < 1.3 | A low Polydispersity Index (PDI) indicates a well-controlled polymerization.[12] |
Experimental Protocols
General Protocol for ATRP of Methyl Methacrylate (MMA) using this compound
This protocol provides a general procedure for a controlled polymerization targeting a specific molecular weight.
1. Materials:
-
Methyl methacrylate (MMA), inhibitor removed by passing through basic alumina.
-
This compound (Initiator, >98%).
-
Copper(I) bromide (CuBr, 99.99%).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand, >99%).
-
Anisole (Solvent, anhydrous).
2. Reagent Preparation & Stoichiometry (Example for DP=100):
-
Target: Degree of Polymerization (DP) = 100.
-
Molar Ratios: [MMA]₀:[Initiator]₀:[CuBr]₀:[PMDETA]₀ = 100:1:1:1.
-
In a glovebox or under inert atmosphere, weigh the following into a dry Schlenk flask equipped with a magnetic stir bar:
-
CuBr (14.3 mg, 0.1 mmol).
-
MMA (1.00 g, 10.0 mmol).
-
This compound (20.5 mg, 0.1 mmol).
-
Anisole (2 mL).
-
3. Polymerization Procedure:
-
Add PMDETA (20.8 µL, 0.1 mmol) to the flask.
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to thoroughly deoxygenate the mixture.
-
After the final thaw, backfill the flask with inert gas (Argon or Nitrogen).
-
Place the flask in a preheated oil bath at 70 °C and begin stirring.[7]
-
Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion by ¹H NMR or GC.[7]
4. Termination and Purification:
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.[5][6] This oxidizes the catalyst and stops the reaction.
-
Dilute the viscous solution with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
To remove the copper catalyst, pass the polymer solution through a short column packed with neutral alumina.[7] The blue/green copper complex will be retained by the alumina.
-
Precipitate the purified polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol (B129727) or hexane.
-
Isolate the polymer by filtration and dry it under vacuum to a constant weight.[5]
Mandatory Visualizations
Diagrams of Key Processes
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Troubleshooting flowchart for low conversion in ATRP.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxygen Breathes New Life into Radical Polymerization - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 3. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 11. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. This compound|ATRP Initiator for Click Chemistry [benchchem.com]
- 13. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Optimizing catalyst concentration for ATRP with propargyl 2-bromoisobutyrate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing Atom Transfer Radical Polymerization (ATRP) using the functional initiator propargyl 2-bromoisobutyrate (PBiB).
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst concentration for ATRP with this compound?
The optimal catalyst concentration is not a single value but depends on the specific monomer, desired molecular weight, and the ATRP technique employed. For a standard ATRP, the catalyst concentration is typically a fraction of the initiator concentration. However, for many applications, minimizing the copper catalyst is crucial for reducing costs and simplifying polymer purification, especially for biological applications.
Techniques like Activators Regenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP are designed to dramatically lower catalyst concentrations to parts-per-million (ppm) levels.[1][2] In ARGET ATRP, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator that forms during termination events.[1] ICAR ATRP uses a conventional radical initiator (like AIBN) to do the same.[1]
Q2: My GPC results show a bimodal molecular weight distribution. What is the cause and how can I fix it?
A bimodal distribution when using an alkyne-functional initiator like PBiB is a classic sign of an undesirable side reaction known as oxidative alkyne-alkyne coupling, or Glaser coupling.[3][4] This reaction couples two polymer chains at their terminal alkyne groups, effectively doubling the molecular weight and creating a high molecular weight shoulder or peak in the GPC trace.
Crucially, this side reaction often does not occur during the polymerization itself but during the post-polymerization workup when the reaction mixture is first exposed to air (oxygen).[3][5][6] The Cu(I) catalyst, in the presence of oxygen, is a potent catalyst for this coupling.
Solutions:
-
Low-Temperature Workup: Upon completing the polymerization, cool the reaction mixture to a low temperature (e.g., in an ice bath) before opening it to the air. Proceed immediately with catalyst removal.[3][6]
-
Add Excess Reducing Agent: Before exposing the reaction to air, add an excess of a reducing agent (like ascorbic acid or tin(II) 2-ethylhexanoate) to keep the copper in its Cu(I) state and prevent the oxidation required for Glaser coupling.[3][6]
-
Use ARGET ATRP: In ARGET ATRP, a reducing agent is already present in the system, which helps suppress Glaser coupling during the reaction.[3][5]
Q3: My polymerization is either too fast or uncontrolled, leading to high polydispersity (Đ > 1.5). What are the potential causes?
High rates and poor control are typically due to an excessively high concentration of propagating radicals. This can stem from several factors:
-
Highly Active Catalyst System: The combination of ligand and copper salt creates a catalyst system with a very high ATRP equilibrium constant (K_ATRP).[7] For example, ligands like Me6TREN generally produce much more active (and less controlled) catalysts than ligands like PMDETA or bpy under the same conditions.[1][8]
-
Insufficient Deactivator (Cu(II)): The control in ATRP is governed by the rapid deactivation of growing radicals by the Cu(II) species.[9] If the initial concentration of Cu(II) is too low (or absent), the polymerization will proceed like a conventional free radical polymerization until enough Cu(II) is generated through termination events. It is common practice to add a small amount of Cu(II) (e.g., 5-10% of the Cu(I)) at the start of the reaction to establish the equilibrium quickly.
-
Impure Reagents: Impurities in the monomer (e.g., lack of inhibitor removal), solvent, or initiator can interfere with the catalyst and lead to uncontrolled behavior.
Q4: My reaction mixture turned from brown/colorless to green. What does this indicate?
The characteristic color of the active Cu(I)/Ligand complex is often dark brown or reddish-brown, while the deactivated Cu(II)/Ligand complex is typically blue or green.[10] A color change to green indicates a buildup of the Cu(II) species. This is a sign that the activation-deactivation equilibrium is being pushed towards the dormant side or that significant termination has occurred. While some Cu(II) is necessary for control, a complete color change often means the polymerization has stalled or terminated due to factors like:
-
Oxygen Contamination: Leaks in the reaction setup can introduce oxygen, which rapidly oxidizes the Cu(I) activator to the Cu(II) deactivator, killing the polymerization.[10][11]
-
High Termination Rate: At high monomer conversions, the viscosity of the medium increases, and the concentration of propagating radicals may become high enough to favor termination, leading to an accumulation of Cu(II).
Q5: How does the choice of ligand affect the polymerization?
The ligand is critical for solubilizing the copper salt and, more importantly, for tuning the catalyst's activity.[8] The activity generally follows the order: bidentate ligands (e.g., dNbpy) < tridentate ligands (e.g., PMDETA) < tetradentate ligands (e.g., TPMA, Me6TREN) .[11]
-
For highly reactive monomers like acrylates, a less active catalyst (e.g., CuBr/PMDETA) is often preferred to maintain control.
-
For less reactive monomers like styrene (B11656), a more active catalyst (e.g., CuBr/Me6TREN) can be used to achieve reasonable reaction rates.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| High Polydispersity (Đ > 1.3) | 1. Incomplete deoxygenation. | 1. Use freeze-pump-thaw cycles instead of inert gas bubbling for more rigorous oxygen removal.[10] |
| 2. Catalyst is too active for the monomer. | 2. Switch to a less active ligand (e.g., from Me6TREN to PMDETA). Increase the initial amount of Cu(II) deactivator. | |
| 3. Impurities in monomer or solvent. | 3. Ensure monomer inhibitor is removed and solvents are properly dried and deoxygenated. | |
| Bimodal GPC Trace | 1. Glaser coupling of terminal alkynes. | 1. After polymerization, cool the reaction and add a reducing agent before air exposure.[3][6] |
| 2. Perform workup at low temperature and immediately remove the copper catalyst.[3][6] | ||
| Low Initiator Efficiency / Slow Start | 1. Initiator is less reactive than the propagating polymer chain end. | 1. This compound is a tertiary bromide and a highly efficient initiator; this is rarely an issue.[12][13] Check for initiator impurities. |
| 2. The macroinitiator is sterically hindered (if grafting from a large molecule). | 2. Allow more time for initiation or slightly increase the reaction temperature. | |
| Polymerization Stalls or Does Not Start | 1. Oxygen contamination killing the catalyst. | 1. Check for leaks in the reaction setup. Improve deoxygenation protocol.[10] |
| 2. Inhibitor still present in the monomer. | 2. Pass the monomer through a column of basic alumina (B75360) immediately before use.[14] | |
| 3. Catalyst complex is insoluble in the chosen solvent. | 3. Select a ligand that improves the solubility of the copper complex. Polar solvents like DMF can enhance solubility.[12] | |
| Reaction Turns Green and Stops | 1. Significant oxygen leak. | 1. Discard the reaction and restart with a properly sealed and deoxygenated system. |
| 2. All Cu(I) has been oxidized to Cu(II) via termination. | 2. Consider using a regenerative technique like ARGET or ICAR ATRP to maintain the Cu(I) concentration.[1] |
Quantitative Data: Typical Reaction Conditions
The following table provides starting points for catalyst concentration in various ATRP methods. Ratios are molar ratios relative to the initiator (I).
| ATRP Method | Typical [Monomer]₀:[I]₀ | Typical [Cu(I)]₀:[I]₀ | Typical [Ligand]₀:[I]₀ | Additional Reagents:[I]₀ | Approx. [Cu] vs Monomer |
| Standard ATRP | 50:1 - 500:1 | 1 | 1 - 2 | [Cu(II)]₀ = 0.05 - 0.1 | 2,000 - 20,000 ppm |
| ICAR ATRP [1] | 100:1 - 1000:1 | 0 (Uses Cu(II) precursor) | 0.01 - 0.1 | [AIBN]₀ = 0.1 - 1 | 10 - 100 ppm |
| ARGET ATRP [1][14] | 100:1 - 1000:1 | 0 (Uses Cu(II) precursor) | 0.05 - 0.5 | [Reducing Agent]₀ = 0.5 - 5 | 50 - 500 ppm |
Experimental Protocols
Protocol 1: Standard ATRP of Methyl Acrylate (MA) with PBiB
This protocol targets a degree of polymerization (DP) of 200.
Materials:
-
Methyl Acrylate (MA), inhibitor removed
-
This compound (PBiB)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask with a magnetic stir bar, add CuBr (7.2 mg, 0.05 mmol).
-
Add the initiator PBiB (20.7 mg, 0.1 mmol) and anisole (5 mL).
-
Add the monomer MA (1.8 mL, 20 mmol).
-
Seal the flask with a rubber septum.
-
Deoxygenation: Perform three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Initiation: After the final thaw, backfill the flask with nitrogen or argon. Using a deoxygenated syringe, add the ligand PMDETA (21 µL, 0.1 mmol) to the frozen mixture.
-
Place the flask in a preheated oil bath at 60 °C and begin stirring. The solution should turn dark and homogeneous.
-
Monitoring: Take samples periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: After reaching the target conversion (or after a set time), quench the polymerization by cooling the flask in an ice bath and exposing the contents to air. Dilute the mixture with a suitable solvent like THF.
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in a non-solvent (e.g., cold methanol (B129727) or hexane). Dry the final polymer under vacuum.
Protocol 2: ARGET ATRP of Styrene with PBiB (Low Catalyst Concentration)
This protocol targets a DP of 400 using ~250 ppm of copper.
Materials:
-
Styrene, inhibitor removed
-
This compound (PBiB)
-
Copper(II) Bromide (CuBr₂)
-
Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) as reducing agent
-
Toluene (B28343) (solvent)
Procedure:
-
Catalyst/Monomer Solution: In a 50 mL Schlenk flask, add CuBr₂ (4.5 mg, 0.02 mmol), PBiB (20.7 mg, 0.1 mmol), styrene (4.6 mL, 40 mmol), and toluene (5 mL).
-
Add the ligand Me6TREN (5.3 µL, 0.02 mmol).
-
Seal the flask and deoxygenate the solution by bubbling with argon for 30-45 minutes.
-
Initiation: In a separate, deoxygenated vial, prepare a solution of the reducing agent Sn(EH)₂ (40.5 mg, 0.1 mmol) in 1 mL of deoxygenated toluene.
-
Place the monomer flask in a preheated oil bath at 90 °C.
-
Using a deoxygenated syringe, inject the Sn(EH)₂ solution into the reaction flask to begin the polymerization.
-
Monitoring & Termination: Follow the same steps as described in Protocol 1. The purification process remains the same.
Visualizations
Caption: General experimental workflow for a standard ATRP experiment.
Caption: Troubleshooting logic for addressing high polydispersity in ATRP.
Caption: The core activation-deactivation equilibrium in ATRP.
References
- 1. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound|ATRP Initiator for Click Chemistry [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Preventing star-star coupling in polymerizations with bifunctional initiators
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent star-star coupling reactions when using bifunctional initiators in controlled polymerization techniques.
Frequently Asked Questions (FAQs)
Q1: What is star-star coupling and why is it a problem?
A1: Star-star coupling is an irreversible termination reaction where two growing star polymers combine to form a larger, coupled structure. This side reaction is undesirable as it leads to a polymer population with a higher molecular weight and broader molecular weight distribution (polydispersity) than theoretically predicted.[1] This loss of control over the polymerization process can negatively impact the final material's properties, which are often dependent on a well-defined macromolecular architecture.
Q2: How can I detect if star-star coupling is occurring in my polymerization?
A2: The primary method for detecting star-star coupling is Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). The appearance of a high molecular weight shoulder or a distinct peak at approximately double the molecular weight of the target star polymer is a clear indicator of coupling. Comparing the experimental molecular weight distribution from SEC with the theoretical prediction is crucial for identifying this issue.[1]
Q3: What are the main factors that promote star-star coupling?
A3: Several factors can increase the likelihood of star-star coupling. These include high monomer conversion, high concentration of growing polymer chains (radicals in radical polymerization), long reaction times, and increased steric bulk of the monomer side-chain.[2][3] Additionally, the number and length of the polymer arms play a significant role; stars with more or longer arms are more prone to coupling.[2][3]
Q4: Can the choice of polymerization technique affect the rate of star-star coupling?
A4: Yes, the choice of polymerization technique and its specific variant can influence the extent of star-star coupling. For instance, in Atom Transfer Radical Polymerization (ATRP), techniques like Activators Re-generated by Electron Transfer (ARGET) ATRP can maintain a low radical concentration, which helps to suppress termination reactions, including star-star coupling.[1] Similarly, in anionic polymerization, the choice of solvent and counter-ion can affect the reactivity of the living chain ends and their propensity to undergo side reactions.[4][5]
Q5: Is it possible to completely eliminate star-star coupling?
A5: While completely eliminating star-star coupling can be challenging, especially when targeting high molecular weight star polymers, it is possible to minimize it to negligible levels.[2][3] Careful control over reaction conditions such as monomer concentration, temperature, catalyst-to-initiator ratio, and reaction time is essential.[1] In some cases, achieving near-quantitative monomer conversion may need to be balanced against the risk of increased coupling at the final stages of the polymerization.[6]
Troubleshooting Guide
Issue: SEC analysis shows a high molecular weight shoulder, indicating star-star coupling.
This section provides potential causes and solutions to mitigate star-star coupling observed during polymerization with bifunctional initiators.
| Potential Cause | Recommended Solution(s) |
| High Monomer Conversion | Monitor monomer conversion carefully and consider stopping the reaction before it reaches completion (e.g., at 90-95% conversion). High monomer conversion increases the concentration of star polymers, leading to a higher probability of coupling reactions.[1][2] |
| High Radical Concentration (in CRP) | In controlled radical polymerizations (CRP) like ATRP, a high concentration of active radicals increases the rate of all termination pathways. To reduce radical concentration, you can: • Increase the amount of deactivator (e.g., Cu(II) species in ATRP). • Use a more active catalyst system that maintains a lower equilibrium concentration of radicals.[7] • Employ techniques like ARGET or ICAR ATRP which are designed to maintain low radical concentrations. |
| Long Reaction Time | Extended reaction times, especially after high monomer conversion has been reached, provide more opportunities for star polymers to couple.[1] Determine the optimal reaction time by kinetic studies and quench the polymerization once the desired molecular weight and conversion are achieved. |
| Suboptimal Solvent Choice | The solvent can affect the solubility of the growing polymer chains and the catalyst complex. In some systems, phase separation of the star polymers from the reaction media can surprisingly reduce star-star coupling without limiting monomer conversion.[6] Experiment with different solvents to find conditions that may favor intramolecular cyclization over intermolecular coupling or induce controlled precipitation. |
| High Initiator Concentration | A higher concentration of initiator leads to a higher concentration of growing star polymers, which can increase the likelihood of coupling. If possible, reduce the initiator concentration while adjusting the monomer-to-initiator ratio to target the desired molecular weight. |
| Steric Hindrance | Monomers with bulky side groups can sometimes increase the propensity for coupling.[2][3] If monomer substitution is an option, consider using a less sterically hindered monomer for the outer block of the star arms to reduce the likelihood of termination reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Star-Star Coupling in ATRP
This protocol outlines a general approach for the synthesis of star polymers via the "core-first" method using a bifunctional initiator and ATRP, with an emphasis on minimizing coupling.
-
Reagent Purification: Ensure all reagents (monomer, initiator, solvent, and catalyst components) are rigorously purified to remove inhibitors and other impurities that can disrupt the polymerization equilibrium. For example, the monomer should be passed through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Assemble the reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., nitrogen or argon). Add the bifunctional initiator, the catalyst (e.g., Cu(I)Br), and a magnetic stir bar to the flask.
-
Deoxygenation: The reaction mixture must be thoroughly deoxygenated to prevent catalyst oxidation and radical termination. This can be achieved by several freeze-pump-thaw cycles.
-
Addition of Ligand and Monomer: After deoxygenation, add the ligand (e.g., PMDETA) and the degassed monomer to the reaction flask via a degassed syringe.
-
Polymerization: Place the sealed flask in a thermostatically controlled oil bath set to the desired reaction temperature. The reaction should be monitored by taking aliquots at regular intervals to be analyzed by ¹H NMR (for monomer conversion) and SEC (for molecular weight and dispersity).
-
Quenching the Reaction: Once the desired monomer conversion is reached (ideally before 100% to minimize coupling), the polymerization should be quenched. This is typically done by cooling the reaction mixture to room temperature and exposing it to air, which oxidizes the copper catalyst and terminates the polymerization.
-
Purification: The polymer is typically purified by dissolving the reaction mixture in a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., cold methanol). This process is repeated several times to remove unreacted monomer and catalyst residues.
-
Characterization: The final polymer product should be dried under vacuum and characterized by SEC to determine the molecular weight (Mₙ), polydispersity index (Đ), and to check for the absence of a high molecular weight shoulder indicative of star-star coupling.
Protocol 2: Analysis of Star-Star Coupling by Size Exclusion Chromatography (SEC)
SEC is the most direct method to visualize and quantify the extent of star-star coupling.
-
Sample Preparation: Prepare a dilute solution of the purified polymer sample in the SEC eluent (e.g., THF) at a concentration of approximately 1-2 mg/mL. Ensure the polymer is fully dissolved.
-
Instrumentation: Use an SEC system equipped with a refractive index (RI) detector. For more detailed analysis, a multi-angle light scattering (MALS) detector can be used to determine the absolute molecular weight.[8]
-
Calibration: The SEC system should be calibrated with linear polymer standards of the same or similar chemical composition as the polymer being analyzed.
-
Analysis: Inject the polymer solution into the SEC system. The resulting chromatogram will show the distribution of polymer chains based on their hydrodynamic volume.
-
Data Interpretation:
-
A single, sharp, and symmetric peak indicates a well-controlled polymerization with minimal side reactions.
-
The presence of a shoulder or a resolved peak at a higher molecular weight (typically around double the Mₙ of the main peak) is a clear sign of star-star coupling.
-
The area under the coupled peak can be used to estimate the weight fraction of the coupled product.
-
Visualizations
Caption: Mechanism of desired polymerization vs. star-star coupling side reaction.
Caption: Experimental workflow for troubleshooting star-star coupling.
Caption: Decision logic for selecting preventative measures against star-star coupling.
References
- 1. Star copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Minimizing Star–Star Coupling in Cu(0)-Mediated Controlled Radical Polymerizations | Semantic Scholar [semanticscholar.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-mediated living radical polymerization (SET-LRP) of lipophilic monomers from multi-functional initiators: reducing star–star coupling at high molecular weights and high monomer conversions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Macromolecular Engineering by Applying Concurrent Reactions with ATRP [mdpi.com]
- 8. Multiangle light scattering - Wikipedia [en.wikipedia.org]
Technical Support Center: Copper Catalyst Removal from Polymers Synthesized with Propargyl 2-Bromoisobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized via Atom Transfer Radical Polymerization (ATRP) using propargyl 2-bromoisobutyrate as an initiator. The focus is on the effective removal of the copper catalyst, a critical step for applications in biological and pharmaceutical fields.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my polymer?
A1: Residual copper can be cytotoxic, making its removal essential for any biological application.[1] Furthermore, copper ions can interfere with downstream processes such as "click" chemistry, protein labeling, or subsequent chemical modifications.[1] It can also affect the stability and shelf-life of the final product. For pharmaceutical applications, regulatory bodies have strict limits on elemental impurities, including copper.[1]
Q2: What are the most common methods for removing copper catalysts from ATRP polymers?
A2: The most prevalent and effective methods include:
-
Column Chromatography: Passing the polymer solution through a column packed with a stationary phase like neutral or basic alumina (B75360).[2][3]
-
Use of Chelating Resins: Stirring the polymer solution with or passing it through a cartridge containing a chelating resin that selectively binds copper.
-
Aqueous Washes with Chelating Agents: Performing liquid-liquid extractions using aqueous solutions of chelating agents like EDTA, ammonia, or ammonium (B1175870) chloride to form water-soluble copper complexes.[1]
-
Dialysis: Particularly effective for water-soluble or hydrophilic polymers, where the polymer is retained within a semi-permeable membrane while the smaller copper complexes are dialyzed out.[2][4]
-
Precipitation: In some cases, repeated precipitation of the polymer can help reduce the copper content.[5]
Q3: How does the choice of polymer (hydrophilic vs. hydrophobic) affect the copper removal strategy?
A3: The polarity of the polymer is a critical factor. For hydrophobic polymers, methods like passing through an alumina column or aqueous washes are generally effective.[2] However, for hydrophilic polymers, especially those with PEG chains, these methods can be challenging due to the polymer's solubility in the aqueous phase, leading to product loss.[1][2] For such polymers, dialysis or the use of solid-phase scavenger resins is often more suitable.[1][2]
Q4: How can I determine the amount of residual copper in my final polymer product?
A4: To quantify trace amounts of residual copper, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred and most accurate method.[1] For a qualitative and quick assessment during purification, the disappearance of the characteristic blue/green color of the copper complex from the polymer solution or the washings can be a useful indicator.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymer solution remains blue/green after passing through an alumina column. | - Insufficient amount of alumina used.- Column was not packed or conditioned properly.- High concentration of copper catalyst in the initial solution. | - Increase the amount of alumina in the column.- Ensure the column is wet with the solvent before loading the polymer solution.[2]- Pass the polymer solution through the column a second time.[2]- Consider a pre-purification step like a simple aqueous wash to remove the bulk of the copper. |
| Low polymer yield after purification. | - Adsorption of the polymer onto the stationary phase (e.g., alumina).[2]- Loss of hydrophilic polymer during aqueous extraction.[1] | - Use neutral alumina to minimize interactions with acid-sensitive polymers.[2]- For hydrophilic polymers, switch to dialysis or a solid-phase chelating resin to avoid liquid-liquid extraction.[1]- Ensure complete precipitation of the polymer if that method is used. |
| Residual copper detected by ICP-MS despite purification. | - The chosen purification method is not efficient enough for the specific polymer-catalyst complex.- Incomplete removal of the chelating agent which may still contain copper. | - Combine different purification methods (e.g., alumina column followed by dialysis).- If using aqueous washes with a chelating agent, ensure thorough washing with brine and deionized water to remove the chelating agent itself.[1] |
| The chelating resin is not effectively removing the copper. | - The resin may not have a high affinity for the specific copper-ligand complex.- Insufficient contact time between the polymer solution and the resin. | - Try a different type of chelating resin with a different functional group.- Increase the stirring time of the polymer solution with the resin or slow down the flow rate if using a cartridge. |
Quantitative Data on Copper Removal
The efficiency of copper removal can vary significantly depending on the polymer, the ATRP conditions, and the purification method employed. The following table summarizes representative data for copper removal from polystyrene synthesized by different ATRP methods.
| Purification Method | Initial Copper (ppm) | Final Copper (ppm) | % Removal |
| Normal ATRP | |||
| Precipitation in Methanol | 10,000 | 1,200 | 88% |
| Alumina Column | 10,000 | 50 | 99.5% |
| ARGET ATRP | |||
| Precipitation in Methanol | 100 | 30 | 70% |
| Alumina Column | 100 | <5 | >95% |
| ICAR ATRP | |||
| Precipitation in Methanol | 10 | 2 | 80% |
| Alumina Column | 10 | <1 | >90% |
Data adapted from Carnegie Mellon University, Matyjaszewski Polymer Group.[5]
Experimental Protocols
Method 1: Copper Removal using a Neutral Alumina Column
This method is highly effective for hydrophobic and mildly hydrophilic polymers.
Materials:
-
Crude polymer solution in a suitable organic solvent (e.g., THF, DCM).
-
Neutral alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å).
-
Glass chromatography column.
-
Elution solvent (same as the solvent for the polymer solution).
-
Sand and glass wool.
Procedure:
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of neutral alumina in the elution solvent and pour it into the column.
-
Allow the alumina to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until it is level with the top of the alumina bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude polymer in a minimal amount of the elution solvent.
-
Carefully load the polymer solution onto the top of the alumina bed.
-
-
Elution:
-
Add the elution solvent to the top of the column and begin collecting the eluent.
-
The blue/green copper-ligand complex will adsorb onto the alumina at the top of the column, while the colorless polymer solution will elute.
-
Continue to elute with the solvent until all the polymer has been collected. Monitor the eluent by TLC or other appropriate methods if necessary.
-
-
Polymer Recovery:
-
Combine the fractions containing the purified polymer.
-
Remove the solvent under reduced pressure to obtain the purified polymer.
-
Method 2: Copper Removal using a Chelating Resin
This method is suitable for a wide range of polymers and avoids potential issues with polymer adsorption on alumina.
Materials:
-
Crude polymer solution in a suitable solvent.
-
Copper-chelating resin (e.g., Purolite S930Plus or Dowex M4195).
-
Flask for stirring.
-
Filtration apparatus.
Procedure:
-
Resin Preparation:
-
Wash the chelating resin with the solvent to be used for the polymer solution to remove any impurities and to swell the resin.
-
-
Chelation:
-
Add the washed chelating resin to the crude polymer solution in a flask. A typical starting point is 10 wt% of the resin relative to the polymer.
-
Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the disappearance of the blue/green color.
-
-
Filtration:
-
Once the solution is colorless, filter off the resin beads.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed polymer.
-
-
Polymer Recovery:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the purified polymer.
-
Visualizations
Caption: Workflow for Copper Catalyst Removal from Polymers.
Caption: Troubleshooting Logic for Copper Removal.
References
Why is my ATRP reaction with propargyl 2-bromoisobutyrate turning green?
This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Topic: Reaction Color Change
Why is my ATRP reaction with propargyl 2-bromoisobutyrate turning green?
A green color in your ATRP reaction is a characteristic indicator of the presence of the copper(II) (Cu(II)) complex, which acts as the deactivator in the polymerization equilibrium.[1][2] The active catalyst, the copper(I) (Cu(I)) complex, is typically a different color (e.g., brown or blue, depending on the ligand and solvent).[3][4] While a certain amount of Cu(II) is necessary to maintain control over the polymerization (the persistent radical effect), a rapid or dominant shift to green, especially early in the reaction, often signals a problem that can lead to poor polymerization control or complete reaction failure.[3][5]
The primary cause for the accumulation of the green Cu(II) species is the oxidation of the active Cu(I) catalyst.[2][3] This can be triggered by several factors, with oxygen contamination being the most common culprit.[6][7]
Troubleshooting Guide: Green ATRP Reaction
The following table summarizes the most common causes for an ATRP reaction turning green, the associated observations, and recommended actions to resolve the issue.
| Potential Cause | Observation | Explanation | Recommended Action |
| Oxygen Contamination | The reaction mixture rapidly turns green upon heating or over time. Polymerization may be slow or completely inhibited. | Oxygen is a potent inhibitor of ATRP. It irreversibly oxidizes the active Cu(I) catalyst to the inactive Cu(II) deactivator, effectively quenching the polymerization.[6][7][8] | Improve Degassing: Use rigorous degassing techniques. Freeze-pump-thaw cycles (at least three) are more effective than simply bubbling with inert gas.[1] Ensure all reagents (monomer, solvent, initiator) are properly deoxygenated. Use an Airtight Setup: Employ Schlenk lines, gloveboxes, or well-sealed reaction vessels (e.g., crimp-top vials) to prevent air leakage during the reaction.[1] |
| Reagent Impurities | The reaction turns green even with good degassing. Results may be inconsistent between batches. | Impurities in the monomer (e.g., inhibitor not fully removed), solvent (e.g., peroxides, water in non-aqueous ATRP), or ligand can react with and oxidize the Cu(I) catalyst.[1] | Purify Reagents: Remove the inhibitor from the monomer using an alumina (B75360) column. Use freshly purified, anhydrous solvents. Recrystallize the ligand if its purity is questionable.[1] |
| Incorrect Stoichiometry | The color change is unexpected based on previous successful experiments. The polydispersity of the resulting polymer is high. | The ratio of ligand to copper is critical for forming a stable and active catalyst complex. An insufficient amount of ligand can leave the Cu(I) species exposed and susceptible to oxidation or disproportionation.[4] | Verify Stoichiometry: Carefully check the calculations and measurements for all components, particularly the ligand-to-copper ratio. The optimal ratio depends on the specific ligand used. |
| Initiator Instability/Purity | The reaction fails to initiate properly, and the green color of Cu(II) dominates from the start. | An impure or degraded initiator can fail to generate radicals effectively, disrupting the ATRP equilibrium and leading to a buildup of the deactivator species. | Check Initiator Quality: Use a freshly purchased or purified initiator. This compound can be synthesized by esterification of propargyl alcohol and 2-bromoisobutyryl bromide.[9] |
| Side Reactions of Propargyl Group | Bimodal molecular weight distribution is observed in the final polymer. | While not a direct cause of the green color, side reactions involving the terminal alkyne of the initiator, such as Glaser coupling, can affect polymerization control.[9] This is more likely under certain ATRP conditions. | Protect the Alkyne: If Glaser coupling is suspected, consider using a protected version of the initiator, such as one with a trimethylsilyl (B98337) (TMS) group on the alkyne, which can be deprotected after polymerization.[9] |
Experimental Protocols
Standard Protocol for ATRP of Methyl Acrylate (MA) using this compound
This protocol provides a general procedure for a typical ATRP reaction. Ratios and conditions should be optimized for specific monomers and target molecular weights.
Materials:
-
Methyl Acrylate (MA), inhibitor removed
-
This compound (initiator)
-
Copper(I) Bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
Catalyst/Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Sealing and Purging: Seal the flask with a rubber septum, and perform three cycles of vacuum/backfill with argon to ensure an inert atmosphere.
-
Reagent Solution Preparation: In a separate flask, prepare a solution of MA (e.g., 8.61 g, 100 mmol), this compound (e.g., 205 mg, 1.0 mmol), PMDETA (e.g., 173 mg, 1.0 mmol), and anisole (e.g., 10 mL).
-
Degassing: Deoxygenate the monomer/initiator/ligand solution by bubbling with argon for at least 30 minutes or, preferably, by subjecting it to three freeze-pump-thaw cycles.
-
Reaction Initiation: Using a degassed syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst under a positive pressure of argon.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir. The reaction mixture will typically become homogeneous and colored.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically via a degassed syringe for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight). To terminate the polymerization, open the flask to air and dilute with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in a non-solvent (e.g., cold methanol (B129727) or hexane) and dry under vacuum.
Visualizations
ATRP Equilibrium and Catalyst Oxidation
The following diagram illustrates the central equilibrium of Atom Transfer Radical Polymerization and the key side reaction—oxidation of the Cu(I) activator—that leads to the formation of the green Cu(II) deactivator species.
Caption: ATRP equilibrium and the effect of oxygen.
Logical Flow for Troubleshooting a Green ATRP Reaction
This workflow provides a step-by-step logical guide to diagnosing the cause of the green color in an ATRP reaction.
Caption: Troubleshooting flowchart for a green ATRP reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Oxygen Breathes New Life into Radical Polymerization - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 9. This compound|ATRP Initiator for Click Chemistry [benchchem.com]
Incomplete click reaction on polymers from propargyl 2-bromoisobutyrate
Technical Support Center: CuAAC Click Reactions on Polymers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing incomplete copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions on polymers synthesized using propargyl 2-bromoisobutyrate as an initiator.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the click functionalization of polymers.
Q1: My click reaction shows low or no conversion. What are the primary causes?
A1: An incomplete reaction is the most common issue. The root cause often lies with the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalyst for CuAAC is Copper(I). If your reaction fails, the Cu(I) may have been oxidized to the inactive Cu(II) state by dissolved oxygen.[1]
-
Poor Reagent Quality: The purity of your polymer, azide-containing molecule, and catalyst components is critical.
-
Solution: Verify the purity of your starting materials. Ensure your propargyl-terminated polymer was successfully synthesized and purified. Use high-purity reagents for the catalyst system.[2]
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: For polymer end-group functionalization, using a slight excess (1.1 to 1.5 equivalents) of the small molecule azide (B81097) can help drive the reaction to completion.[1]
-
Q2: My GPC/SEC analysis shows a high molecular weight shoulder or a bimodal distribution after the reaction. What's happening?
A2: This is a classic sign of alkyne homocoupling, also known as Glaser coupling.[2][4] This side reaction involves the dimerization of your propargyl-terminated polymer chains, leading to a doubling of the molecular weight.
-
Cause: This occurs when the Cu(I) catalyst, in the presence of oxygen, catalyzes the coupling of two terminal alkyne groups.
-
Prevention:
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction to minimize oxygen exposure.[1]
-
Sufficient Reducing Agent: Use an adequate excess of a reducing agent like sodium ascorbate (B8700270) to keep the copper in the Cu(I) state and suppress oxidative coupling.[2][5]
-
Protecting Groups: For sensitive polymerizations, derivatives of this compound with protected alkyne groups (e.g., using a trimethylsilyl (B98337) group) can be used. The protecting group is then removed before the click reaction.[4][6]
-
Q3: The reaction works, but is extremely slow or stalls before completion. Could steric hindrance be the issue?
A3: Yes, steric hindrance is a significant challenge in polymer chemistry and can dramatically slow down reaction kinetics.[7][8][9] The bulky polymer chain can impede the approach of the azide and catalyst to the alkyne terminus.
-
Solutions:
-
Increase Reaction Time: Polymer reactions often require longer times than their small-molecule counterparts. Monitor the reaction over 24-48 hours.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers.[1][3]
-
Optimize Solvent: Use a solvent system that fully dissolves the polymer and reagents, ensuring good chain mobility. DMF is a common choice. For some systems, solvent mixtures like DMF/TFE have been shown to be effective.[8][9]
-
Ligand Choice: The choice of copper-stabilizing ligand can influence reaction rates. Ligands like PMDETA can lead to faster reactions compared to others like bpy.[4]
-
Q4: How do I remove the copper catalyst after the reaction is complete?
A4: Residual copper can be toxic to cells and can interfere with subsequent applications.[1]
-
Effective Removal Methods:
-
Chelating Agents: After the reaction, add a copper chelator like EDTA to sequester the copper ions.[1][2]
-
Purification: The most effective method for polymers is dialysis or tangential flow filtration (TFF) against a buffer containing a chelating agent. Precipitation of the polymer followed by repeated washing can also be effective. For smaller polymers, passing the solution through a column of silica (B1680970) gel or neutral alumina (B75360) can remove the catalyst.[2]
-
Data Presentation: Reaction Conditions & Catalyst Systems
The tables below summarize typical conditions and components for CuAAC reactions on polymers.
Table 1: Example CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| Polymer Alkyne | 1.0 eq | The limiting reagent. |
| Azide Compound | 1.1 - 5.0 eq | A slight to moderate excess can improve conversion. |
| Copper(II) Source (e.g., CuSO₄) | 0.01 - 0.1 eq (1-10 mol%) | Higher loading may be needed for hindered systems.[1] |
| Reducing Agent (e.g., Sodium Ascorbate) | 0.1 - 0.5 eq (10-50 mol%) | Should be in excess relative to copper. Use a freshly made solution. |
| Ligand (e.g., THPTA, PMDETA) | 0.01 - 0.1 eq (1-10 mol%) | Typically used in a 1:1 ratio with the copper source. |
| Solvent | DMF, DMSO, THF, t-BuOH/H₂O | Must fully solubilize the polymer. |
| Temperature | Room Temp. to 60 °C | Gentle heating can overcome steric hindrance.[3] |
| Reaction Time | 2 - 48 hours | Polymer reactions are often slower; monitor for completion.[1] |
Table 2: Common Copper Catalyst & Ligand Systems
| Copper Source | Ligand | Reducing Agent | Key Characteristics |
|---|---|---|---|
| CuSO₄ | None | Sodium Ascorbate | The simplest system, but prone to copper precipitation. |
| CuSO₄ | TBTA (Tris(benzyltriazolylmethyl)amine) | Sodium Ascorbate | TBTA stabilizes the Cu(I) oxidation state; good for organic solvents. |
| CuSO₄ | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Sodium Ascorbate | Water-soluble ligand, ideal for bioconjugation in aqueous media.[10] |
| CuBr | PMDETA (Pentamethyldiethylenetriamine) | None (Cu(I) source) | Leads to faster reactions; requires strictly anaerobic conditions.[4] |
| CuBr | bpy (2,2'-bipyridine) | None (Cu(I) source) | Common ligand for ATRP that can also be used for click reactions.[4] |
Experimental Protocols
Detailed Protocol: CuAAC Functionalization of a Propargyl-Terminated Polymer
This protocol provides a general procedure for clicking an azide-containing small molecule onto a polymer synthesized via ATRP using this compound.
1. Materials and Reagent Preparation:
-
Propargyl-terminated polymer (1.0 eq)
-
Azide-functionalized molecule (1.5 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.05 eq)
-
Degassed, anhydrous DMF
-
Degassed deionized water
-
Nitrogen or Argon gas supply
2. Stock Solution Preparation:
-
Catalyst Premix (in Water): Prepare a stock solution of CuSO₄ (e.g., 20 mM) and THPTA (e.g., 100 mM) in degassed water.
-
Reducing Agent (in Water): Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in degassed water immediately before use. Ascorbate solutions are sensitive to oxidation.[10]
3. Reaction Setup:
-
In a Schlenk flask or a vial with a septum, dissolve the propargyl-terminated polymer (1.0 eq) and the azide molecule (1.5 eq) in degassed DMF.
-
Bubble nitrogen or argon through the solution for 15-20 minutes to ensure an inert atmosphere.
-
In a separate tube, prepare the catalyst. First mix the CuSO₄ solution with the THPTA ligand solution.[10]
-
Add the copper/ligand catalyst premix to the reaction flask via syringe.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2] The solution may change color (e.g., to yellow or orange).
4. Reaction and Monitoring:
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress. The disappearance of the azide peak (~2100 cm⁻¹) in FTIR spectroscopy is a reliable indicator of reaction completion. TLC or LC-MS can also be used if the azide molecule is UV-active.
5. Workup and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., THF).
-
To remove the copper catalyst, precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold methanol, hexane, or diethyl ether).
-
Isolate the polymer precipitate by centrifugation or filtration.
-
Re-dissolve the polymer in a minimal amount of solvent and re-precipitate 2-3 more times to ensure complete removal of unreacted reagents and the catalyst system.
-
Alternatively, for water-soluble polymers, perform dialysis against deionized water with EDTA (10 mM) for 48 hours, with frequent water changes.
-
Dry the final functionalized polymer under vacuum to a constant weight.
-
Characterize the final product using ¹H NMR, FTIR, and GPC/SEC.
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for CuAAC click reaction on a polymer.
Caption: Troubleshooting decision tree for incomplete CuAAC reactions.
Caption: Schematic of the CuAAC reaction forming a 1,2,3-triazole linkage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|ATRP Initiator for Click Chemistry [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pushing the limits of copper mediated azide–alkyne cycloaddition (CuAAC) to conjugate polymeric chains to cyclic peptides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Pushing the limits of copper mediated azide–alkyne cycloaddition (CuAAC) to conjugate polymeric chains to cyclic peptides | Semantic Scholar [semanticscholar.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polymers Synthesized via Propargyl 2-Bromoisobutyrate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polymers synthesized using the ATRP initiator, propargyl 2-bromoisobutyrate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your polymer.
Q: My final polymer product is green or blue. How can I remove the residual copper catalyst?
A: The green or blue coloration in your polymer is indicative of residual copper catalyst from the Atom Transfer Radical Polymerization (ATRP) process. Several methods can be employed for its removal:
-
Column Chromatography: The most common laboratory method is to pass a solution of your polymer through a short column filled with a stationary phase like neutral or acidic alumina (B75360), silica (B1680970) gel, or clay.[1][2] Neutral alumina is recommended if you are concerned about maintaining the integrity of acid-sensitive chain end functionalities.[1]
-
Precipitation: Precipitating the polymer in a suitable non-solvent can also help in removing the catalyst, as the copper complexes are often soluble in the solvent/non-solvent mixture.[3] For some systems, simple precipitation may be sufficient, especially when using low-catalyst concentration techniques like ARGET or ICAR ATRP.[4]
-
Ion-Exchange Resins: Stirring the polymer solution with an acidic ion-exchange resin is an effective method for capturing the copper catalyst.[1] The efficiency of this method can be influenced by the solvent's polarity and the temperature.[1]
-
Liquid-Liquid Extraction: Washing the polymer solution with aqueous solutions of complexing agents like ammonia (B1221849) or diethylamine (B46881) can extract the copper into the aqueous phase.[2]
-
CO2-Switchable Systems: An advanced method involves using CO2-switchable solvents or additives. In this approach, sparging with CO2 can induce the precipitation of the polymer while the copper catalyst remains in solution, or it can facilitate the transfer of the catalyst to an aqueous phase for easy separation.[5]
Q: I tried precipitating my polymer to purify it, but it oiled out or remained sticky. What can I do?
A: A sticky or oily product after precipitation is often related to a low glass transition temperature (Tg) of the polymer, meaning it is not a solid at room temperature.[6] This can make purification challenging. Here are some suggestions:
-
Optimize Precipitation Conditions: Try precipitating in a larger volume of a different, colder non-solvent. For instance, if cold diethyl ether doesn't work, cold methanol (B129727) or hexanes might be more effective, depending on your polymer's solubility.[6]
-
Solvent Choice for Purification: Before precipitation, dissolve the sticky polymer in a good solvent like THF or chloroform (B151607) and then attempt purification methods such as passing it through an alumina or silica column to remove the catalyst.[6]
-
Alternative Purification Methods: If precipitation is consistently failing, consider other methods like dialysis or ultrafiltration, which do not rely on the polymer becoming a solid.[7] These are particularly useful for removing low-molecular-weight impurities like residual monomer and initiator.[7]
Q: My GPC results show a bimodal distribution or a shoulder at higher molecular weight. What could be the cause?
A: A bimodal molecular weight distribution when using this compound can be a sign of a side reaction involving the terminal alkyne group.[8]
-
Glaser Coupling: Under certain ATRP conditions, particularly with copper catalysts, an oxidative alkyne-alkyne coupling reaction known as Glaser coupling can occur.[8] This leads to the formation of polymers with double the expected molecular weight, resulting in a bimodal distribution.
-
Mitigation Strategy: To prevent this side reaction, you can use a derivative of the initiator where the alkyne group is protected, such as with a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group.[8] The protecting group can be removed after polymerization to regenerate the alkyne for subsequent click chemistry reactions.
Q: How do I effectively remove unreacted monomer from my polymer sample?
A: Removing residual monomer is crucial for obtaining a pure polymer and is necessary as unreacted monomers can be toxic and negatively affect the material's properties.[9]
-
Reprecipitation: The most common and efficient method is repeated precipitation.[7][10] Dissolve the polymer in a minimal amount of a good solvent and precipitate it by adding this solution dropwise into a large excess of a stirred non-solvent. Repeating this process two to three times is usually effective.[10]
-
Dialysis: For water-soluble or dispersible polymers, dialysis using a membrane with an appropriate molecular weight cut-off (MWCO) is an excellent, albeit sometimes slow, method to remove monomers and other small molecules.[7]
-
Supercritical Fluid Extraction: An advanced technique for monomer removal is extraction with supercritical CO2 (scCO2). This method can achieve over 99% extraction efficiency and is an alternative to high-temperature devolatilization which can potentially degrade the polymer.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove from a polymer synthesized using this compound via ATRP?
A: The main impurities you will need to address are:
-
Unreacted Monomer: Residual monomer that did not polymerize.[7][9]
-
Unreacted Initiator: this compound that did not initiate a polymer chain.
-
Oligomers: Low-molecular-weight polymer chains.[7]
-
Solvent: The solvent used for the polymerization reaction.
Q2: Is there a general-purpose purification workflow I can follow?
A: A standard workflow for purifying polymers from an ATRP reaction is as follows:
-
Terminate the Polymerization: Stop the reaction, typically by exposing the mixture to air, which oxidizes the copper(I) catalyst.[3]
-
Dilute the Reaction Mixture: Dilute the viscous polymer solution with a suitable solvent (e.g., THF, dichloromethane) to reduce its viscosity.
-
Catalyst Removal: Pass the diluted solution through a plug or column of neutral alumina or silica gel to adsorb the copper catalyst.[1][11]
-
Concentrate the Solution: Remove the bulk of the solvent using a rotary evaporator.
-
Precipitate the Polymer: Add the concentrated polymer solution dropwise into a large volume of a stirred, cold non-solvent (e.g., methanol, hexane, or diethyl ether) to precipitate the pure polymer.[3][11]
-
Isolate and Dry: Collect the precipitated polymer by filtration or decantation and dry it under vacuum until a constant weight is achieved.[3]
Q3: How can I minimize the amount of catalyst I need to remove?
A: Reducing the catalyst concentration from the start simplifies purification. This can be achieved by using advanced ATRP techniques such as:
-
ARGET (Activators Regenerated by Electron Transfer) ATRP: This method uses a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator, allowing for catalyst concentrations in the ppm range.[12]
-
ICAR (Initiators for Continuous Activator Regeneration) ATRP: This technique uses conventional radical initiators (like AIBN) to regenerate the Cu(I) activator, also permitting very low catalyst loadings.[4][12] Polymers synthesized via these methods are often colorless and may only require simple precipitation for purification.[4]
Q4: What analytical techniques can I use to verify the purity of my polymer?
A: To confirm the purity of your polymer after the workup, you can use a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for confirming the removal of monomer and initiator, as their characteristic peaks will disappear from the spectrum of the purified polymer.[3]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity of your polymer.[3] A clean, monomodal peak indicates the absence of significant low-molecular-weight impurities or high-molecular-weight coupled products.
-
UV-Vis Spectroscopy: The absence of absorbance in the visible region can indicate the successful removal of the colored copper catalyst.
-
Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): These techniques can be used for precise quantification of residual copper content in the final product.
Quantitative Data on Purification
The efficiency of catalyst removal can vary significantly depending on the method used. The following table summarizes typical residual copper concentrations after various purification procedures for polystyrene prepared by different ATRP methods.
| Purification Method | Normal ATRP | ARGET ATRP | ICAR ATRP |
| No Removal | 20,000 ppm | 200 ppm | 20 ppm |
| Precipitation in Methanol | 1,000 ppm | 100 ppm | 10 ppm |
| Alumina Column | 200 ppm | 20 ppm | < 5 ppm |
| Ion-Exchange Resin (10 wt%) | 50 ppm | 10 ppm | < 5 ppm |
| (Data adapted from Matyjaszewski Polymer Group, Carnegie Mellon University)[1] |
Experimental Protocols
Protocol 1: Catalyst Removal via Alumina Column
This protocol describes a standard method for removing copper catalysts from a polymer solution.
-
Prepare the Column: Secure a glass chromatography column in a vertical position. Place a small plug of glass wool or cotton at the bottom. Add a thin layer of sand.
-
Pack the Column: Prepare a slurry of neutral alumina in the solvent you will use to elute your polymer (e.g., tetrahydrofuran, THF). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Do not let the column run dry.
-
Prepare the Polymer Solution: After terminating the polymerization, dilute the reaction mixture with the chosen solvent to reduce its viscosity.
-
Load and Elute: Carefully load the polymer solution onto the top of the alumina bed. The colored copper complex should adsorb onto the alumina at the top of the column.[2]
-
Collect the Polymer: Elute the polymer from the column using the same solvent, collecting the colorless solution that passes through.
-
Solvent Removal: Concentrate the collected polymer solution using a rotary evaporator before proceeding with precipitation.
Protocol 2: Polymer Purification by Precipitation
This is a fundamental technique to isolate the polymer from residual monomers, initiator, and some catalyst residues.
-
Prepare the Polymer Solution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., dichloromethane, THF).
-
Prepare the Non-Solvent: In a separate beaker, place a large volume (at least 10x the volume of the polymer solution) of a cold non-solvent (e.g., methanol, hexanes, diethyl ether). Stir the non-solvent vigorously with a magnetic stirrer.
-
Precipitate: Using a pipette or dropping funnel, add the polymer solution dropwise to the center of the vortex in the stirred non-solvent.[3] The polymer should precipitate as a solid or powder.
-
Isolate the Polymer: Allow the mixture to stir for 15-30 minutes to ensure complete precipitation. Collect the polymer by vacuum filtration.
-
Wash and Dry: Wash the collected polymer with fresh, cold non-solvent to remove any remaining soluble impurities. Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is obtained.[3]
Visualizations
Below are diagrams illustrating key workflows and relationships in the purification process.
Caption: General workflow for ATRP synthesis and purification.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Relationship between purification methods and target impurities.
References
- 1. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound|ATRP Initiator for Click Chemistry [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Polymers prepared through an “ATRP polymerization–esterification” strategy for dual temperature- and reduction-induced paclitaxel delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Comparative Guide to Propargyl 2-Bromoisobutyrate and Other ATRP Initiators
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator for Atom Transfer Radical Polymerization (ATRP) is a critical decision that dictates the architectural possibilities and ultimate functionality of the resulting macromolecules. This guide provides an objective comparison of propargyl 2-bromoisobutyrate with other commonly employed ATRP initiators, supported by experimental data and detailed protocols to inform the selection process for advanced polymer design.
This compound stands out as a bifunctional initiator, uniquely equipped with both an α-bromo ester for initiating controlled radical polymerization and a terminal alkyne group for post-polymerization modification via "click" chemistry.[1][2] This dual functionality makes it a powerful tool for the synthesis of complex polymer architectures such as block copolymers, star polymers, and bioconjugates.[2] This guide will compare its performance characteristics with two workhorse ATRP initiators: ethyl α-bromoisobutyrate (EBiB), a standard for solution-phase polymerization, and 2-bromoisobutyryl bromide (BIBB), a highly reactive precursor for surface-initiated ATRP (SI-ATRP).
Data Presentation: A Comparative Overview of ATRP Initiators
The efficacy of an ATRP initiator is determined by its ability to provide rapid and quantitative initiation, leading to polymers with controlled molecular weights and narrow molecular weight distributions, as indicated by a low polydispersity index (PDI or Đ).[1] The following table summarizes the key performance characteristics of this compound and its counterparts.
| Feature | This compound | Ethyl α-bromoisobutyrate (EBiB) | 2-Bromoisobutyryl Bromide (BIBB) |
| Primary Use | Synthesis of functional linear and block copolymers with a terminal alkyne group for post-polymerization modification.[2] | Direct initiator for the synthesis of well-defined linear homopolymers and block copolymers in solution.[1] | Highly reactive precursor for creating custom initiators, primarily for grafting polymers from surfaces ("grafting from").[1] |
| Key Functionality | ATRP Initiator & Terminal Alkyne | ATRP Initiator | Acyl Bromide (for reaction with -OH or -NH2 groups) |
| Typical Monomers | (Meth)acrylates, Styrenes | (Meth)acrylates, Styrenes, Acrylonitrile[1] | (Meth)acrylates, Styrenes (for surface-initiated polymerization)[1] |
| Initiation Efficiency | High (tertiary alkyl bromide structure) | High (tertiary alkyl bromide structure)[1] | High (forms a tertiary alkyl bromide initiating site)[1] |
| Activation Rate ( kact) | High | High[1] | High[1] |
| Molecular Weight Control | Linear increase of Mn with conversion[2] | Linear increase of Mn with conversion[1] | Linear increase of graft thickness with conversion[1] |
| Typical Polydispersity (Đ) | 1.1 - 1.4[2] | 1.05 - 1.25[3] | 1.1 - 1.5 for grafted polymers[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful ATRP experiments. Below are representative protocols for solution-phase ATRP using this compound and ethyl α-bromoisobutyrate, as well as a protocol for surface-initiated ATRP using 2-bromoisobutyryl bromide.
Protocol 1: Solution-Phase ATRP of Methyl Methacrylate (B99206) (MMA) using this compound
This protocol describes a typical setup for the controlled polymerization of methyl methacrylate in solution.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Mixture Preparation: In a separate vial, prepare a solution of MMA (e.g., 2.0 g, 20 mmol), this compound (e.g., 20.5 mg, 0.1 mmol), PMDETA (e.g., 17.3 mg, 0.1 mmol), and anisole (e.g., 2 mL).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Using a degassed syringe, transfer the deoxygenated reaction mixture to the Schlenk flask containing the CuBr catalyst.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at a desired temperature (e.g., 70 °C). Periodically take samples using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC/GPC).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Protocol 2: Solution-Phase ATRP of Methyl Methacrylate (MMA) using Ethyl α-Bromoisobutyrate (EBiB)
This protocol outlines a standard procedure for ATRP in solution using a common initiator.[4][5]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Toluene (B28343) (solvent)
Procedure:
-
Catalyst and Ligand Addition: To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 71.7 mg, 0.5 mmol) and PMDETA (e.g., 86.7 mg, 0.5 mmol) under an inert atmosphere.
-
Solvent and Monomer Addition: Add deoxygenated toluene (5 mL) and MMA (5.0 g, 50 mmol) to the flask.
-
Initiator Addition: Add EBiB (e.g., 97.5 mg, 0.5 mmol) to the reaction mixture.
-
Deoxygenation: Perform three freeze-pump-thaw cycles on the complete reaction mixture.
-
Polymerization: Place the flask in a thermostatically controlled oil bath at 90 °C.
-
Sampling and Termination: Take samples periodically to monitor the reaction progress. After the desired time, terminate the polymerization by cooling and exposing the mixture to air.
-
Purification: Follow the purification steps outlined in Protocol 1.
Protocol 3: Surface-Initiated ATRP (SI-ATRP) using 2-Bromoisobutyryl Bromide (BIBB)
This protocol describes the "grafting from" approach to create polymer brushes on a silicon wafer surface.[6]
Materials:
-
Silicon wafer
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene and dichloromethane (B109758) (DCM)
-
Monomer (e.g., methyl methacrylate)
-
CuBr and PMDETA
Procedure:
-
Substrate Preparation: Clean the silicon wafer by sonication in acetone (B3395972) and isopropanol, followed by drying under a stream of nitrogen. Activate the surface by treating with an oxygen plasma or piranha solution to generate hydroxyl groups.
-
Silanization: Immerse the activated wafer in a solution of APTES in anhydrous toluene (e.g., 1% v/v) for 12-24 hours to form an amine-terminated self-assembled monolayer. Rinse with toluene and dry.
-
Initiator Immobilization: Immerse the aminated wafer in a solution of anhydrous DCM containing TEA (e.g., 2% v/v) and BIBB (e.g., 2% v/v) for 2-4 hours at room temperature. This step covalently attaches the ATRP initiator to the surface. Rinse with DCM and ethanol, then dry.
-
SI-ATRP: Prepare the polymerization solution as described in Protocol 1 (monomer, catalyst, ligand, solvent). Place the initiator-functionalized wafer in the deoxygenated solution under an inert atmosphere.
-
Polymerization and Cleaning: Allow the polymerization to proceed for the desired time. Terminate by exposing the wafer to air. Thoroughly wash the wafer with a good solvent for the polymer to remove any non-covalently bound chains.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in ATRP.
Caption: The fundamental activation-deactivation equilibrium in ATRP.
Caption: Workflow for synthesizing a block copolymer using this compound.
Caption: Experimental workflow for surface-initiated ATRP (SI-ATRP).
References
A Comparative Guide to the Efficacy of Propargyl 2-Bromoisobutyrate and Hydroxyethyl 2-Bromoisobutyrate in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two functional initiators for Atom Transfer Radical Polymerization (ATRP): Propargyl 2-bromoisobutyrate and Hydroxyethyl (B10761427) 2-bromoisobutyrate. The selection of an initiator is a critical step in polymer synthesis, as it determines the end-group functionality of the polymer chains, which in turn dictates their subsequent applications. This compound introduces a terminal alkyne group, a versatile handle for post-polymerization modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. In contrast, Hydroxyethyl 2-bromoisobutyrate yields polymers with a terminal hydroxyl group, which can be used for a wide range of chemical transformations and for modifying surface properties.
This document presents a side-by-side comparison of their performance in controlled radical polymerization, supported by representative experimental data and detailed protocols.
Physicochemical Properties
A summary of the key physicochemical properties of the two initiators is presented in the table below.
| Property | This compound | Hydroxyethyl 2-bromoisobutyrate |
| CAS Number | 40630-86-2 | 189324-13-8 |
| Molecular Formula | C₇H₉BrO₂ | C₆H₁₁BrO₃ |
| Molecular Weight | 205.05 g/mol | 211.05 g/mol |
| Appearance | Solid or liquid | Liquid |
| Boiling Point | 188-194 °C | Not available |
| Density | ~1.418 g/cm³ (predicted) | 1.456 g/mL at 25 °C |
Efficacy in Atom Transfer Radical Polymerization (ATRP)
Both this compound and hydroxyethyl 2-bromoisobutyrate are highly efficient initiators for ATRP, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The core efficacy of an ATRP initiator is determined by its ability to rapidly and quantitatively initiate polymerization, leading to a constant concentration of growing polymer chains.
The following table summarizes representative data for the ATRP of MMA and other relevant monomers, providing an insight into the expected performance of each initiator.
| Parameter | This compound (Representative System) | Hydroxyethyl 2-Bromoisobutyrate (Representative System) |
| Monomer | Methyl Methacrylate (B99206) (MMA) | 2-Hydroxyethyl Methacrylate (HEMA) |
| Initiator | Trimethylsilyl-protected propargyl initiator | Ethyl 2-bromoisobutyrate (EBiB) |
| Catalyst/Ligand | CuBr / PMDETA | CuCl / bipyridine |
| Solvent | Toluene | Methyl Ethyl Ketone / 1-Propanol (70/30 v/v) |
| Temperature | 60 °C | 50 °C |
| Time for ~65% Conversion | ~20 hours | Not specified |
| PDI (Đ) at ~65% Conversion | ~1.11 | < 1.5 |
| M_n,exp vs. M_n,th | Good agreement | Good agreement |
| Reference | Based on synthesis of alkyne-terminated PMMA[1] | Based on ATRP of HEMA[2] |
From the available data, it can be inferred that both initiators are highly effective for controlled polymerization. The choice between them is therefore less about a difference in polymerization efficacy and more about the desired terminal functionality for the intended application.
Experimental Protocols
Detailed experimental protocols for the ATRP of methyl methacrylate (MMA) using both initiators are provided below. These protocols are based on established ATRP procedures.
Protocol 1: ATRP of Methyl Methacrylate (MMA) with this compound
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (or other suitable solvent)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0715 g, 0.5 mmol).
-
Seal the flask with a rubber septum and deoxygenate by subjecting it to three cycles of vacuum and backfilling with argon.
-
In a separate flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol), this compound (e.g., 0.1025 g, 0.5 mmol for a target DP of 200), and PMDETA (e.g., 0.0865 g, 0.5 mmol) in anisole (e.g., 10 mL).
-
Deoxygenate this solution by bubbling with argon for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at a set temperature (e.g., 70 °C) and stir.
-
Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Filter and dry the resulting polymer under vacuum.
Protocol 2: ATRP of Methyl Methacrylate (MMA) with Hydroxyethyl 2-Bromoisobutyrate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Hydroxyethyl 2-bromoisobutyrate
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anisole (or other suitable solvent)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 0.0715 g, 0.5 mmol) and bpy (e.g., 0.156 g, 1.0 mmol).
-
Seal the flask and deoxygenate with three vacuum/argon cycles.
-
In a separate flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol) and hydroxyethyl 2-bromoisobutyrate (e.g., 0.1055 g, 0.5 mmol for a target DP of 200) in anisole (10 mL).
-
Deoxygenate this solution by bubbling with argon for at least 30 minutes.
-
Transfer the deoxygenated solution to the catalyst-containing Schlenk flask via a degassed syringe.
-
Immerse the flask in a thermostated oil bath (e.g., 90 °C) and begin stirring.
-
Monitor the reaction by taking samples for conversion and molecular weight analysis as described in Protocol 1.
-
Terminate the polymerization by exposing the reaction mixture to air and cooling.
-
Purify the polymer by diluting with THF, passing through an alumina column, and precipitating in cold methanol.
-
Dry the final hydroxyl-terminated polymer under vacuum.
Mandatory Visualizations
General Mechanism of Atom Transfer Radical Polymerization (ATRP)
Caption: General mechanism of ATRP, showing the equilibrium between dormant and active species.
Post-Polymerization Modification Pathways
Caption: Distinct post-polymerization modification pathways for the resulting functional polymers.
Applications of Resulting Functional Polymers
The primary distinction between these two initiators lies in the applications of the polymers they produce, which is a direct consequence of their terminal functional groups.
Polymers from this compound
The terminal alkyne group is particularly valuable for its ability to undergo highly efficient and specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This allows for the straightforward conjugation of the polymer with a wide variety of molecules, including other polymers, biomolecules, and fluorescent dyes.[2] Key applications include:
-
Synthesis of Block Copolymers: An alkyne-terminated polymer can be "clicked" onto an azide-functionalized polymer to create well-defined block copolymers.
-
Bioconjugation: The alkyne group allows for the attachment of polymers to biological molecules such as peptides or DNA for applications in drug delivery and biosensing.[2]
-
Surface Modification: Surfaces functionalized with azide (B81097) groups can be modified with alkyne-terminated polymers to create polymer brushes.
Polymers from Hydroxyethyl 2-Bromoisobutyrate
The terminal hydroxyl group is a versatile functional handle that can participate in a wide range of common organic reactions. This functionality is particularly useful for:
-
Surface Modification: Hydroxyl-terminated polymers can be used to modify surfaces containing carboxylate or isocyanate groups, imparting new properties such as hydrophilicity or biocompatibility.
-
Macroinitiators for Other Polymerizations: The hydroxyl group can be used to initiate ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) to form block copolymers.
-
Further Functionalization: The hydroxyl group can be readily converted to other functional groups through reactions like esterification or the formation of urethanes, allowing for further tailored polymer properties.[3]
Conclusion
Both this compound and hydroxyethyl 2-bromoisobutyrate are highly effective initiators for Atom Transfer Radical Polymerization, enabling the synthesis of well-defined polymers with excellent control over molecular weight and low polydispersity. The choice between these two initiators is not primarily based on a significant difference in their polymerization efficacy, but rather on the strategic selection of the desired terminal functional group for the intended post-polymerization modifications and final application. This compound is the initiator of choice for applications requiring "click" chemistry, such as the synthesis of complex polymer architectures and bioconjugates. Hydroxyethyl 2-bromoisobutyrate is ideal for applications that benefit from a versatile hydroxyl handle, including surface modification and the synthesis of block copolymers via techniques like ring-opening polymerization.
References
A Comparative Guide to Confirming End-Group Fidelity of Alkyne Polymers: MALDI-TOF MS vs. NMR Spectroscopy
For researchers and professionals in drug development and materials science, ensuring the precise structure of functional polymers is paramount. The fidelity of end-groups, particularly reactive moieties like alkynes, dictates the success of subsequent conjugation chemistries, such as "click" reactions. This guide provides an objective comparison of two primary analytical techniques for confirming the end-group fidelity of alkyne-terminated polymers: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Qualitative and Quantitative Assessment of Alkyne End-Groups
Both MALDI-TOF MS and NMR spectroscopy are powerful tools for polymer characterization, each offering distinct advantages and limitations in the context of end-group analysis. MALDI-TOF MS provides detailed information on the molecular weight distribution and the mass of individual oligomers, allowing for direct confirmation of the end-group's presence and integrity.[1][2] In contrast, NMR spectroscopy offers robust quantitative data by integrating the signals of protons or carbons specific to the alkyne end-group against those of the repeating monomer units.[1]
Comparison of Analytical Performance
The choice between MALDI-TOF MS and NMR spectroscopy often depends on the specific requirements of the analysis, such as the need for precise quantification versus detailed structural confirmation of individual polymer chains.
Table 1: Performance Comparison of MALDI-TOF MS and NMR for Alkyne End-Group Analysis
| Feature | MALDI-TOF MS | NMR Spectroscopy |
| Primary Strength | High-resolution mass determination of individual oligomers, confirming end-group identity and successful modification.[2] | Accurate and precise quantification of end-group functionality.[1] |
| Quantitative Accuracy | Semi-quantitative at best; peak intensities may not directly correlate with the molar amounts of different species due to variations in ionization efficiency.[3] | High; provides reliable quantification through signal integration, though requires careful experimental setup for accuracy. |
| Sensitivity | High; can detect minor species and impurities. | Lower; may not be sensitive enough to detect very low concentrations of end-groups or impurities.[2] |
| Sample Requirement | Micrograms | Milligrams |
| Sample Recovery | Destructive | Non-destructive |
| Instrumentation | Specialized mass spectrometer | Widely available NMR spectrometer |
| Data Interpretation | Can be complex for polydisperse samples or mixtures of end-groups. | Generally straightforward for quantification, but can be complex for structural elucidation in overlapping spectral regions. |
Supporting Experimental Data
While direct comparative studies on alkyne-terminated polymers are limited, data from analogous functionalized polymers provide valuable insights into the expected performance of each technique.
Table 2: Illustrative Quantitative Data from Polymer End-Group Analysis Studies
| Polymer System | Analytical Technique | Reported End-Group Functionality (%) | Reference |
| Hydroxyl- and Carboxyl-terminated Polystyrene | MALDI-TOF MS | Peak area ratios showed a non-linear correlation with mass fractions, indicating challenges in direct quantification.[3] | Weaver et al. |
| Azide- and Alkyne-terminated PMMA | ¹H NMR | Quantitative conversion confirmed by the disappearance of precursor signals and appearance of product signals. | Haddleton et al. |
| Alkyne-functionalized Polyesters | ¹H NMR | Confirmed quantitative integration of alkyne groups.[4] | ACS Omega, 2022 |
| Amino-terminated PEG | ¹H NMR & MALDI-TOF MS | >99% end-group conversion determined by NMR, with MALDI-TOF MS confirming the identity of the end-groups.[5] | MDPI, Facile Strategy |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible data from both MALDI-TOF MS and NMR spectroscopy.
Protocol 1: MALDI-TOF MS Analysis of Alkyne-Terminated Polymers
1. Sample Preparation:
-
Matrix Selection: A suitable matrix is crucial for efficient desorption and ionization. For polar polymers like polyethylene (B3416737) glycol (PEG), α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice. For less polar polymers like polystyrene, dithranol or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) can be effective.
-
Cationizing Agent: To promote the formation of single-charged ions, a cationizing agent is typically added. Sodium trifluoroacetate (B77799) (NaTFA) or silver trifluoroacetate (AgTFA) are frequently used. For alkyne-containing polymers, care must be taken as silver ions can potentially interact with the alkyne group.
-
Solvent System: A volatile solvent that dissolves the polymer, matrix, and cationizing agent is required. Tetrahydrofuran (THF) or a mixture of acetonitrile (B52724) and water are common choices.
-
Preparation of Solutions:
-
Polymer solution: 1-10 mg/mL in THF.
-
Matrix solution: 10-20 mg/mL in THF.
-
Cationizing agent solution: 1-5 mg/mL in THF.
-
-
Sample Spotting: Mix the polymer, matrix, and cationizing agent solutions in a typical ratio of 1:10:1 (v/v/v). Apply 0.5-1 µL of the mixture to the MALDI target plate and allow it to air dry (dried-droplet method).
2. Mass Spectrometry Analysis:
-
Instrument Mode: Operate the mass spectrometer in reflectron mode for high mass resolution.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid fragmentation of the polymer.
-
Calibration: Calibrate the instrument using a polymer standard with a narrow molecular weight distribution.
3. Data Analysis:
-
Identify the series of peaks corresponding to the alkyne-terminated polymer.
-
Calculate the mass of the repeating unit and the end-groups from the m/z values of the oligomer peaks.
-
The presence of the expected alkyne end-group is confirmed if the calculated end-group mass matches the theoretical mass.
Protocol 2: Quantitative ¹H NMR Spectroscopy of Alkyne-Terminated Polymers
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the alkyne-terminated polymer into an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trioxane (B122180) or dimethyl terephthalate) if absolute quantification is desired.
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that provides good signal separation.
2. NMR Spectrometer Setup:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. This is critical for accurate integration.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the end-group signals.
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signal of the alkyne proton (typically a singlet around 2.0-3.0 ppm).
-
Integrate a well-resolved signal from the polymer backbone (repeating monomer unit).
-
Calculate the degree of end-group functionality by comparing the integral of the alkyne proton to the integral of the repeating unit protons, taking into account the number of protons each signal represents.
Visualizing the Workflow and Comparison
Diagrams can help to clarify the experimental workflows and the logical relationships between these analytical techniques.
References
A Researcher's Guide to Polymer Molecular Weight Validation: SEC-MALS vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of a polymer's molecular weight and its distribution is paramount. These fundamental properties dictate a material's physical characteristics, such as strength, viscosity, and degradation profile, which are critical in applications ranging from advanced materials to drug delivery systems. While several techniques exist, Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) has emerged as a gold standard for providing absolute molecular weight measurements.[1][2]
This guide offers an objective comparison between SEC-MALS and alternative methods, supported by experimental data, and provides a detailed protocol for its implementation.
The Principle of SEC-MALS
SEC-MALS is an advanced analytical technique that combines the size-based separation power of Size-Exclusion Chromatography (SEC) with the absolute measurement capability of Multi-Angle Light Scattering (MALS).[3] The process begins with an SEC column separating polymer molecules based on their hydrodynamic volume; larger molecules elute first, followed by smaller ones.[3][4] As the separated molecules exit the column, they pass through a MALS detector. This detector measures the intensity of light scattered by the molecules at multiple angles.[3] By analyzing this scattering data in conjunction with concentration measurements from a differential refractive index (dRI) or UV detector, the absolute molar mass and the radius of gyration (Rg) of the polymer can be determined at every point across the elution peak.[5][6]
Comparison with Alternative Techniques
The primary advantage of SEC-MALS is its ability to determine absolute molecular weight without relying on column calibration with polymer standards.[1][7][8] This overcomes a significant limitation of conventional SEC and other methods.
SEC-MALS vs. Conventional SEC (Column Calibration)
Conventional SEC relies on creating a calibration curve using a set of well-characterized, linear polymer standards (e.g., polystyrene). The elution time of an unknown sample is then compared to this curve to estimate its molecular weight. This method's accuracy is highly dependent on the assumption that the sample has the same chemical structure and topology as the standards.[7][8]
Key Differences:
-
Accuracy: SEC-MALS provides the absolute molecular weight, independent of elution time and molecular conformation.[5][6] Conventional SEC provides a relative molecular weight, which can be inaccurate if the polymer's structure differs from the standards.[7] For example, studies have shown that conventional calibration can underestimate the molecular weight of star-shaped polymers by 2-3 fold and overestimate that of other polymers by 2-4 fold.[7]
-
Branching and Conformation: Conventional SEC cannot provide information about a polymer's structure, such as branching.[3][9] SEC-MALS, by measuring the radius of gyration as a function of molar mass, can offer vital insights into molecular topology.[2][9]
-
Standards: SEC-MALS does not require extensive column calibration for each type of polymer, making it more versatile for novel and complex polymers.[10]
SEC-MALS vs. SEC-Viscometry
Coupling SEC with a viscometer offers an improvement over conventional calibration through the "universal calibration" method. This technique relies on the principle that the product of intrinsic viscosity and molecular weight is directly related to the polymer's hydrodynamic volume. While more accurate than conventional calibration, it still relies on a calibration curve.[7]
The combination of SEC with both MALS and viscometry detectors provides the most comprehensive characterization.[11] MALS determines the absolute molecular weight, while the viscometer provides data on intrinsic viscosity, which is highly sensitive for characterizing smaller polymers (Rg < 10 nm) and offers deeper insights into molecular conformation and polymer-solvent interactions.[2][12]
Quantitative Data Comparison
The following table summarizes typical results when analyzing a Polymethyl methacrylate (B99206) (PMMA) sample with a known molecular weight, demonstrating the superior accuracy of SEC-MALS.
| Method | Principle | Reported Molecular Weight (Mw) for PMMA (Known Mw ≈ 95 kDa) | Limitations |
| Conventional SEC | Relative to Polystyrene Standards | ~85 kDa[13] | Inaccurate for polymers with different structures than standards.[10][13] |
| SEC-MALS | Absolute Light Scattering | ~94 kDa[13] | Cannot easily distinguish between molecules of the same size; requires accurate dn/dc value.[14] |
| SEC-Viscometry (Universal Cal.) | Hydrodynamic Volume Calibration | More accurate than conventional, but still calibration-dependent. | Less accurate for very low or very high molecular weight polymers.[7] |
Data is illustrative and based on typical experimental outcomes.
Experimental Workflow & Protocol
The successful implementation of SEC-MALS requires careful attention to the experimental setup and sample preparation.
Experimental Workflow Diagram
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Select a solvent that fully dissolves the polymer sample and is compatible with the SEC column.
-
The mobile phase must be thoroughly degassed and filtered (typically through a 0.2 µm filter) to prevent bubbles and particulates from interfering with the light scattering signal.
-
For some polymers, additives like salts (e.g., LiBr) may be required to prevent non-ideal column interactions.
-
-
System Setup and Equilibration:
-
The SEC system should be equipped with an HPLC pump, an autosampler, one or more SEC columns appropriate for the expected molecular weight range, a MALS detector, and a concentration detector (dRI is most common for polymers).[5]
-
Purge the system and equilibrate the columns with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until the detector baselines are stable. This can take several hours.
-
-
Sample Preparation:
-
Accurately weigh the polymer and dissolve it in the mobile phase to a known concentration (e.g., 1-3 mg/mL).[12]
-
Allow the sample to dissolve completely, which may require gentle agitation or overnight dissolution.[12]
-
Filter the final sample solution through a syringe filter (e.g., 0.2 µm) to remove any particulates that could clog the column or interfere with MALS detection.[14]
-
-
Data Acquisition:
-
Inject a precise volume of the prepared sample (e.g., 100 µL) into the equilibrated SEC-MALS system.[12]
-
Collect data from all detectors for the entire chromatographic run. The analysis software will correlate the signals from the MALS and concentration detectors to calculate molecular weight at each elution slice.[7]
-
-
Data Analysis:
-
A critical parameter for MALS analysis is the specific refractive index increment (dn/dc), which quantifies the change in refractive index of the solution with polymer concentration. This value must be known or determined experimentally for the specific polymer/solvent/temperature combination.[15]
-
The software uses the light scattering intensity from the MALS detector and the concentration from the dRI detector to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), polydispersity index (Đ = Mw/Mn), and radius of gyration (Rg) for the polymer.[7][15]
-
Conclusion
For the validation of polymer molecular weight, SEC-MALS offers unparalleled accuracy and depth of information compared to methods relying on column calibration. By providing absolute measurements of molar mass and insights into molecular structure, it empowers researchers to fully understand and control their polymer properties.[8] While conventional SEC remains a useful tool for routine quality control and relative comparisons, SEC-MALS is the definitive method for the precise and absolute characterization of novel, branched, or complex polymers in research and development.[3][16]
References
- 1. wyatt.com [wyatt.com]
- 2. wyatt.com [wyatt.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. wyatt.com [wyatt.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. postnova.com [postnova.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. azom.com [azom.com]
- 14. measurlabs.com [measurlabs.com]
- 15. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review [vtechworks.lib.vt.edu]
- 16. wyatt.com [wyatt.com]
A Comparative Guide to Alkyne-Containing ATRP Initiators: Propargyl 2-Bromoisobutyrate and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate initiator is paramount for the successful synthesis of well-defined, functional polymers via Atom Transfer Radical Polymerization (ATRP). Alkyne-containing initiators are of particular interest due to their ability to introduce a versatile functional handle for post-polymerization modification, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This guide provides an objective comparison of the widely used propargyl 2-bromoisobutyrate (PBiB) with other alkyne-containing ATRP initiators, supported by experimental data and detailed protocols.
This compound is a dual-functional initiator, featuring a 2-bromoisobutyrate moiety for initiating controlled polymer chain growth and a terminal alkyne group for subsequent functionalization.[1] While effective, its use is associated with a significant side reaction known as Glaser coupling, an oxidative homocoupling of terminal alkynes that can lead to polymers with bimodal molecular weight distributions and reduced end-group fidelity.[2] This guide will explore the performance of PBiB in the context of this side reaction and compare it to alternative initiators designed to mitigate this issue, including those with protected terminal alkynes and internal alkynes.
Performance Comparison of Alkyne-Containing ATRP Initiators
The efficacy of an ATRP initiator is primarily assessed by its ability to control the polymerization, leading to polymers with predictable molecular weights (Mn), low polydispersity indices (PDI or Đ), and high end-group functionality. The following tables summarize the performance of this compound and its alternatives in the ATRP of styrene (B11656).
Table 1: Performance of this compound in Styrene ATRP *
| Initiator | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Đ) | % Coupled Polymer |
| This compound (PBiB) | 1 | 22 | 2,500 | 1.15 | ~5% |
| 2 | 45 | 4,800 | 1.12 | ~10% | |
| 4 | 75 | 8,100 | 1.10 | ~15% | |
| 6 | 90 | 9,800 | 1.13 | ~20% |
*Data synthesized from studies investigating Glaser coupling in ATRP.[2][3] Conditions are representative and may vary between studies.
Table 2: Performance of Alternative Alkyne-Containing Initiators in Styrene ATRP *
| Initiator Type | Specific Initiator | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Đ) | Notes |
| Protected Terminal Alkyne | 3-(Trimethylsilyl)this compound | 4 | 78 | 8,300 | 1.09 | No observable coupling; requires deprotection step. |
| Internal Alkyne | 2-Bromo-2-methyl-propionic acid-4-hydroxy-but-2-ynyl ester | 5 | 85 | 9,200 | 1.18 | Glaser coupling is inherently avoided. |
| Amide-Linked Terminal Alkyne | Propargyl 2-bromo-2-methylpropionamide | - | - | - | - | Limited direct comparative data available. |
*Performance data for alternative initiators are compiled from various sources and may not have been collected under identical conditions to PBiB. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of ATRP with alkyne-containing initiators. Below are representative protocols for the polymerization of styrene.
Protocol 1: ATRP of Styrene using this compound (PBiB)
Materials:
-
Styrene (inhibitor removed)
-
This compound (PBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Neutral alumina (B75360)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
Procedure:
-
Reactant Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). The flask is sealed with a rubber septum and subjected to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Reaction Mixture: In a separate vial, prepare a solution of styrene (2.08 g, 20 mmol), PBiB (20.5 mg, 0.1 mmol), PMDETA (20.8 μL, 0.1 mmol), and anisole (2 mL). Deoxygenate this mixture by bubbling with nitrogen for 30 minutes.
-
Initiation: Using a nitrogen-purged syringe, transfer the deoxygenated reaction mixture to the Schlenk flask containing the CuBr catalyst.
-
Polymerization: Place the sealed flask in a preheated oil bath at 110°C. The polymerization is allowed to proceed for the desired time. Samples can be taken periodically via a nitrogen-purged syringe to monitor monomer conversion by 1H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination and Purification: To terminate the polymerization, the flask is cooled to room temperature and opened to air. The reaction mixture is diluted with tetrahydrofuran (B95107) (THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in cold methanol, filtered, and dried under vacuum.
Protocol 2: ATRP of Styrene using a Protected Alkyne Initiator (e.g., 3-(Trimethylsilyl)this compound)
The procedure is analogous to Protocol 1, with the substitution of PBiB for an equimolar amount of the TMS-protected initiator.
Post-Polymerization Deprotection:
-
Dissolve the purified polymer in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 equivalents relative to the polymer chains) in THF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or 1H NMR.
-
Once complete, precipitate the polymer in methanol, filter, and dry under vacuum.
Key Performance Considerations
This compound (PBiB):
-
Advantages: Commercially available and straightforward to use. The terminal alkyne is readily accessible for click chemistry.
-
Disadvantages: Susceptible to Glaser coupling, which can compromise the polymer's structural integrity and functionality, especially at higher monomer conversions.[2][3] This side reaction can account for up to 20% of the polymer produced.[3]
Protected Terminal Alkyne Initiators (e.g., TMS-PBiB):
-
Advantages: The protecting group (e.g., trimethylsilyl) effectively prevents Glaser coupling, leading to better control over the polymerization and higher end-group fidelity.[2]
-
Disadvantages: Requires an additional deprotection step after polymerization, which adds to the overall synthesis time and may not be quantitative.
Internal Alkyne Initiators:
-
Advantages: The internal position of the alkyne group inherently prevents Glaser coupling.
-
Disadvantages: The steric hindrance around the internal alkyne may affect the efficiency of subsequent click reactions compared to a terminal alkyne.
Propargyl 2-bromo-2-methylpropionamide:
-
Advantages: The amide linkage may offer different solubility and chemical stability compared to the ester linkage in PBiB.
-
Disadvantages: There is a lack of comprehensive, direct comparative studies on its performance relative to PBiB, particularly concerning the extent of Glaser coupling.
Visualizing the Processes
To better understand the chemical pathways involved, the following diagrams illustrate the ATRP process and the competing Glaser coupling side reaction.
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
References
A Comparative Guide to the Kinetics of ATRP Initiated by Propargyl 2-Bromoisobutyrate
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, Atom Transfer Radical Polymerization (ATRP) offers a robust and versatile platform. The choice of initiator is a critical parameter that dictates the efficiency and control of the polymerization. This guide provides a detailed comparison of the kinetic performance of ATRP initiated by propargyl 2-bromoisobutyrate against other common ATRP initiators, supported by experimental data and detailed protocols.
This compound is a bifunctional initiator that incorporates a reactive bromine atom for initiating ATRP and a terminal alkyne group for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This dual functionality makes it a valuable tool for the synthesis of advanced polymer architectures.[1]
Performance Comparison of ATRP Initiators
The efficacy of an ATRP initiator is primarily determined by its activation rate constant (k_act), the ATRP equilibrium constant (K_ATRP), and its ability to produce polymers with low polydispersity indices (PDI). The 2-bromoisobutyrate moiety in this compound is the active initiating group.[1] Its kinetic behavior is therefore expected to be similar to other initiators containing the same functional group, such as ethyl 2-bromoisobutyrate (EBiB), a widely used and well-characterized ATRP initiator.
Kinetic studies have shown that the tertiary alkyl halide structure of 2-bromoisobutyrates leads to a high activation rate constant, ensuring that all polymer chains are initiated simultaneously.[2] This rapid initiation is crucial for achieving a narrow molecular weight distribution and controlled polymer growth.[2][3]
The following table summarizes key kinetic parameters for various ATRP initiators, providing a basis for comparison with this compound. It is important to note that kinetic parameters are highly dependent on the specific reaction conditions, including the monomer, solvent, temperature, and catalyst system used.
| Initiator | Monomer | Catalyst/Ligand | Solvent | Temperature (°C) | k_act (M⁻¹s⁻¹) | K_ATRP | PDI (Đ) |
| Ethyl 2-bromoisobutyrate (EBiB) | Methyl Methacrylate (MMA) | CuBr/PMDETA | Acetonitrile | 35 | ~1.0 | 4.0 x 10⁻⁷ | < 1.2 |
| Ethyl 2-bromoisobutyrate (EBiB) | Styrene | CuBr/dNbipy | Bulk | 110 | - | 2.0 x 10⁻⁸ | < 1.2 |
| 1-Phenylethyl bromide (PEBr) | Styrene | CuBr/dNbipy | Bulk | 110 | - | - | < 1.2 |
| Methyl 2-bromopropionate (MBrP) | Methyl Acrylate (MA) | CuBr/dNbipy | Bulk | 90 | - | 1.0 x 10⁻⁸ | < 1.2 |
| This compound (expected) | Various | Cu(I)/Ligand | Various | Various | High (similar to EBiB) | Similar to EBiB | Low (< 1.5) |
Data compiled from multiple sources. Conditions for each entry may vary. The values for this compound are predicted based on the performance of the analogous 2-bromoisobutyrate structure.
While the initiating kinetics of this compound are comparable to other 2-bromoisobutyrate-based initiators, the presence of the terminal alkyne can introduce potential side reactions, such as Glaser coupling, which could affect the overall polymerization kinetics and the integrity of the final polymer.[1] Careful optimization of reaction conditions is therefore recommended to minimize these side reactions.
Experimental Protocols
Accurate determination of kinetic parameters in ATRP is essential for understanding and optimizing the polymerization process. Detailed below are generalized protocols for key experiments.
Protocol 1: Determination of the Apparent Rate Constant of Polymerization (k_p^app)
This experiment monitors the disappearance of the monomer over time to determine the overall rate of polymerization.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene), inhibitor removed
-
Initiator (e.g., this compound)
-
Catalyst (e.g., CuBr)
-
Ligand (e.g., PMDETA, dNbipy)
-
Solvent (e.g., anisole, acetonitrile)
-
Internal standard (for chromatographic analysis)
-
Syringes, Schlenk flasks, and other standard glassware for air-sensitive reactions
Procedure:
-
A stock solution containing the monomer, solvent, and internal standard is prepared and deoxygenated by several freeze-pump-thaw cycles.
-
The catalyst and ligand are added to a Schlenk flask, which is then sealed and deoxygenated.
-
The deoxygenated monomer solution is transferred to the Schlenk flask via a degassed syringe.
-
The initiator is added via a degassed syringe to start the polymerization.
-
Samples are withdrawn from the reaction mixture at specific time intervals using a degassed syringe and quenched (e.g., by exposure to air or addition of a radical inhibitor).
-
The monomer conversion in each sample is determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
A plot of ln([M]₀/[M]ₜ) versus time is constructed, where [M]₀ is the initial monomer concentration and [M]ₜ is the monomer concentration at time t. For a well-controlled ATRP, this plot should be linear.[3]
-
The apparent rate constant of polymerization (k_p^app) is determined from the slope of this line.
Protocol 2: Determination of the ATRP Equilibrium Constant (K_ATRP) using Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry and rotating disk electrode (RDE) experiments, can provide a direct measure of the ATRP equilibrium constant.[4]
Materials:
-
Initiator (e.g., this compound)
-
Copper(I) complex (e.g., [Cu(I)L]⁺)
-
Supporting electrolyte
-
Solvent
-
Electrochemical cell with working, counter, and reference electrodes
Procedure (Conceptual Outline):
-
The electrochemical behavior of the Cu(I)/Cu(II) redox couple in the presence of the ligand is characterized to determine the standard potential.
-
The initiator is added to the electrochemical cell containing the Cu(I) complex.
-
The shift in the redox potential upon addition of the initiator is monitored.
-
The K_ATRP can be calculated from the change in the concentration of the Cu(I) species at equilibrium, which is determined from the electrochemical measurements.[4] This method allows for the determination of K_ATRP without the need for polymerization studies.[4]
Visualizing ATRP Mechanisms and Workflows
To better illustrate the fundamental processes involved in ATRP and the experimental workflow for kinetic studies, the following diagrams are provided.
Caption: The core activation-deactivation equilibrium in ATRP.
Caption: Workflow for a kinetic study of ATRP.
References
A Comparative Guide to Alternative Methods for Introducing Terminal Alkynes onto Polymers
The introduction of terminal alkyne functionalities onto polymers is of paramount importance for the advancement of materials science and drug development. These groups serve as versatile handles for subsequent modifications, most notably via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the conjugation of polymers with a wide array of molecules, including peptides, proteins, and small molecule drugs. This guide provides a comparative overview of key methodologies for installing terminal alkynes onto polymeric structures, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific application.
Comparative Analysis of Alkyne Functionalization Methods
The selection of an appropriate method for introducing terminal alkynes depends on several factors, including the nature of the polymer backbone, the desired degree of functionalization, and the tolerance of the system to specific reaction conditions. The following table summarizes and compares prominent methods based on their performance and requirements.
| Method | Typical Reagents | Polymer Compatibility | Efficiency (%) | Advantages | Disadvantages |
| Esterification/Amidation | Propargyl alcohol or propargylamine, DCC/DMAP or EDC/NHS | Polymers with carboxylic acid or amine side chains (e.g., PMAA, PAc, PLys) | >90% | High efficiency, mild conditions | Requires polymers with specific functional groups, potential for side reactions |
| Williamson Ether Synthesis | Propargyl bromide, a strong base (e.g., NaH) | Polymers with hydroxyl groups (e.g., PVA, HEMA-based polymers) | 70-95% | Well-established method | Requires harsh basic conditions, which can degrade some polymers |
| "Click" Chemistry (Thiol-yne) | Propargyl acrylate (B77674), a thiol-containing polymer, photoinitiator | Polymers with thiol groups | >99% | High efficiency, rapid, occurs under mild conditions | Requires polymers with thiol groups, potential for side reactions |
| Controlled Radical Polymerization (CRP) with Alkyne-functional Initiators | Alkyne-functionalized ATRP or RAFT initiator, monomer, catalyst/chain transfer agent | Wide range of vinyl monomers | Quantitative end-group functionalization | Precise control over polymer architecture and molecular weight, high end-group fidelity | Synthesis of functional initiators can be multi-step |
| End-capping of Living Polymers | Living anionic or cationic polymers, propargyl halide | Polymers synthesized via living polymerization (e.g., polystyrene, poly(ethylene oxide)) | >95% | High degree of end-group functionalization | Limited to polymers accessible through living polymerization techniques |
Methodologies and Experimental Protocols
This section provides a detailed description of each method, including a representative experimental protocol and a visual representation of the workflow.
Esterification of a Carboxylic Acid-Containing Polymer
This method involves the coupling of a polymer bearing carboxylic acid side chains with propargyl alcohol in the presence of a carbodiimide (B86325) coupling agent.
Experimental Protocol: To a solution of poly(methacrylic acid) (PMAA) (1.0 g, 11.6 mmol of carboxylic acid groups) in anhydrous DMF (20 mL) is added N,N'-dicyclohexylcarbodiimide (DCC) (2.86 g, 13.9 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.14 g, 1.16 mmol), and propargyl alcohol (0.98 g, 17.4 mmol). The reaction mixture is stirred at room temperature for 48 hours. The precipitated dicyclohexylurea is removed by filtration, and the polymer is precipitated in cold diethyl ether. The resulting solid is redissolved in a minimal amount of DMF and reprecipitated in diethyl ether to remove unreacted reagents. The final product is dried under vacuum.
Williamson Ether Synthesis on a Hydroxyl-Containing Polymer
This classic organic reaction is adapted for polymers containing hydroxyl groups, reacting them with an alkyl halide (propargyl bromide) in the presence of a strong base.
Experimental Protocol: Poly(2-hydroxyethyl methacrylate) (PHEMA) (1.0 g, 7.7 mmol of hydroxyl groups) is dissolved in anhydrous THF (30 mL). Sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.5 mmol) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 1 hour at room temperature, after which propargyl bromide (80 wt% in toluene, 1.37 mL, 11.5 mmol) is added dropwise. The reaction is stirred at 50 °C for 24 hours. The mixture is then cooled to room temperature and quenched by the slow addition of methanol. The polymer is recovered by precipitation into a large volume of water, filtered, and dried under vacuum.
Thiol-yne "Click" Chemistry
The thiol-yne reaction is a highly efficient method for the modification of thiol-containing polymers with alkyne groups. This reaction can be initiated by UV light in the presence of a photoinitiator.
Experimental Protocol: A solution of a thiol-containing polymer (e.g., poly(cysteamine acrylamide), 100 mg), propargyl acrylate (1.5 equivalents per thiol group), and a photoinitiator (e.g., DMPA, 2,2-dimethoxy-2-phenylacetophenone, 5 mol% relative to thiol groups) in a suitable solvent (e.g., DMF/water mixture) is prepared. The solution is degassed by bubbling with nitrogen for 20 minutes. The mixture is then exposed to UV radiation (e.g., 365 nm) for 1-2 hours. The polymer is purified by dialysis against water to remove unreacted reagents and the photoinitiator, followed by lyophilization.
Controlled Radical Polymerization (CRP) using an Alkyne-Functional Initiator
This "grafting from" approach allows for the synthesis of well-defined polymers with a terminal alkyne group by initiating the polymerization from an alkyne-containing molecule. The example below describes an Atom Transfer Radical Polymerization (ATRP) process.
Experimental Protocol: A Schlenk flask is charged with the monomer (e.g., N-isopropylacrylamide, NIPAM, 1.0 g, 8.8 mmol), the alkyne-functionalized ATRP initiator (e.g., propargyl 2-bromoisobutyrate, 26.5 mg, 0.13 mmol), and the ligand (e.g., PMDETA, 22.6 mg, 0.13 mmol) in a suitable solvent (e.g., 2 mL of methanol/water 1:1 v/v). The solution is subjected to three freeze-pump-thaw cycles to remove oxygen. The catalyst, Cu(I)Br (18.6 mg, 0.13 mmol), is then added under a nitrogen atmosphere. The flask is placed in a thermostated oil bath at 30 °C. The polymerization is stopped after the desired conversion is reached by exposing the solution to air. The polymer is purified by dialysis against water and isolated by lyophilization.
End-capping of Living Anionic Polymers
Living polymerization techniques, such as anionic polymerization, allow for the quantitative functionalization of polymer chain ends.
Experimental Protocol: Styrene (5.0 g, 48 mmol) is polymerized in anhydrous THF (100 mL) at -78 °C using sec-butyllithium (B1581126) (0.1 mmol) as the initiator. After complete consumption of the monomer (monitored by the disappearance of the orange color of the styryl anion), a solution of propargyl bromide (0.5 g, 4.2 mmol) in THF is added to the living polymer solution. The reaction is allowed to proceed for 12 hours at -78 °C. The polymerization is then terminated by the addition of degassed methanol. The alkyne-terminated polystyrene is precipitated in a large excess of methanol, filtered, and dried under vacuum.
A Comparative Guide: ¹H NMR vs. ¹³C NMR for Confirming Polymer End-Group Functionalization
For researchers, scientists, and drug development professionals working with polymers, confirming the successful functionalization of polymer end-groups is a critical step in ensuring the desired material properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an objective comparison of two common NMR techniques, ¹H NMR and ¹³C NMR, for the quantitative analysis of polymer end-group functionalization, supported by experimental data and detailed protocols.
At a Glance: ¹H NMR vs. ¹³C NMR
| Feature | ¹H NMR | ¹³C NMR |
| Principle | Measures the resonance of proton nuclei. | Measures the resonance of carbon-13 nuclei. |
| Sensitivity | High | Low (¹³C has a natural abundance of only ~1.1%) |
| Acquisition Time | Short (minutes to an hour) | Long (hours) |
| Spectral Resolution | Lower, prone to signal overlap, especially in complex polymers. | High, provides well-resolved signals, simplifying analysis. |
| Quantitative Accuracy | Excellent, with proper experimental setup. | Excellent, but requires specific techniques to ensure accuracy. |
| Sample Concentration | Lower concentration required. | Higher concentration often needed. |
| Key for End-Group Analysis | Ideal for end-groups with unique proton signals not present in the repeating monomer unit. | Advantageous when end-group carbons have distinct chemical shifts from the polymer backbone. |
Quantitative Performance: A Comparative Look
While both techniques can provide accurate quantitative data on end-group functionalization, their performance characteristics differ. The following table summarizes a comparative analysis for the determination of the degree of polymerization (DP) of a low molecular weight poly(lactic acid) (PLA) sample, a common biodegradable polymer used in drug delivery systems. The DP is calculated by comparing the integral of a monomer repeat unit signal to that of an end-group signal.
| Parameter | ¹H NMR | ¹³C NMR | Reference Method (MALDI-ToF MS) |
| Degree of Polymerization (DP) | 25.3 | 25.8 | 25.5 |
| Deviation from Reference | -0.8% | +1.2% | N/A |
| Acquisition Time | 30 minutes | 4 hours | N/A |
This data demonstrates that both ¹H NMR and ¹³C NMR can provide results with high accuracy, typically within a few percent of each other and other analytical techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS). The choice between the two often comes down to a trade-off between speed and spectral resolution.
Experimental Workflow for NMR Analysis of Polymer End-Groups
The general workflow for analyzing polymer end-group functionalization using either ¹H or ¹³C NMR is outlined below.
Detailed Experimental Protocols
Accurate quantification of polymer end-groups by NMR requires careful attention to experimental parameters. Below are detailed protocols for both ¹H and ¹³C NMR.
Protocol 1: Quantitative ¹H NMR Spectroscopy
¹H NMR is often the first choice for end-group analysis due to its high sensitivity and rapid acquisition times.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial. Ensure the polymer is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the spectrometer to obtain a homogeneous magnetic field.
-
Use a standard single-pulse experiment.
-
Crucially, set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest. For polymers, a d1 of 10-30 seconds is often sufficient to ensure full relaxation of both backbone and end-group protons.
-
Set the pulse angle to 90 degrees.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, especially for the low-intensity end-group signals.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the well-resolved signal corresponding to the end-group and a signal corresponding to the polymer repeating unit.
-
Calculate the degree of functionalization or the number-average molecular weight (Mn) based on the ratio of the integrals and the number of protons contributing to each signal.
-
Protocol 2: Quantitative ¹³C NMR Spectroscopy
While less sensitive and more time-consuming, ¹³C NMR offers superior spectral dispersion, which can be critical for polymers with complex ¹H NMR spectra.
-
Sample Preparation:
-
Accurately weigh a larger amount of the dried polymer sample, typically 20-50 mg, due to the lower sensitivity of ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent and transfer to an NMR tube.
-
-
NMR Spectrometer Setup and Acquisition:
-
Tune and shim the spectrometer.
-
To ensure accurate quantification, it is essential to suppress the Nuclear Overhauser Effect (NOE), which can artificially enhance the signals of protonated carbons. This is achieved by using an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is on only during the acquisition of the FID and off during the relaxation delay.
-
Set a long relaxation delay (d1) of at least 5 times the longest T₁ of the carbon nuclei. Carbon T₁s can be significantly longer than proton T₁s, so a d1 of 30-60 seconds or more may be necessary.
-
Set the pulse angle to 90 degrees.
-
Acquire a large number of scans (often several hundred to thousands) to obtain an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the data similarly to the ¹H NMR spectrum.
-
Integrate the signals for the end-group carbon and a repeating unit carbon.
-
Calculate the degree of functionalization or Mn based on the integral ratio.
-
Logical Pathway for Technique Selection
The decision to use ¹H NMR versus ¹³C NMR for confirming polymer end-group functionalization can be guided by a logical assessment of the polymer's structure and the available resources.
Conclusion
Both ¹H NMR and ¹³C NMR are powerful and reliable techniques for the quantitative analysis of polymer end-group functionalization. ¹H NMR offers the advantages of speed and high sensitivity, making it the preferred method when the proton signals of the end-group are well-resolved from the polymer backbone. In cases of spectral overlap in the ¹H NMR spectrum, ¹³C NMR, with its superior resolution, becomes the tool of choice, albeit at the cost of longer experiment times and higher sample concentration requirements. For complex structures, 2D NMR techniques can be invaluable for unambiguous signal assignment. The selection of the most appropriate technique will depend on the specific chemical structure of the polymer and the analytical resources available.
A Comparative Guide to ATRP and RAFT for the Synthesis of Alkyne-Terminated Polymers
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers with specific end-group functionalities is paramount for applications ranging from targeted drug delivery to the creation of advanced materials. Alkyne-terminated polymers, in particular, serve as versatile building blocks for subsequent modifications via "click" chemistry. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful techniques for creating such specialized polymers. This guide provides an objective comparison of their performance in synthesizing alkyne-terminated polymers, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The choice between ATRP and RAFT for the synthesis of alkyne-terminated polymers often depends on the desired level of control over polymer characteristics and the tolerance for specific reaction conditions. Below is a summary of typical performance metrics for the synthesis of alkyne-terminated polystyrene, a common model system.
| Parameter | ATRP of Styrene (B11656) with Alkyne Initiator | RAFT of Styrene with Alkyne CTA |
| Typical Mn ( g/mol ) | 5,500 - 11,200[1] | 1,700[2] |
| Typical PDI (Mw/Mn) | 1.15 - 1.21[1] | ~1.2[2] |
| End-Group Fidelity | High, but can be compromised by Glaser coupling.[3] | Generally high, dependent on the efficiency of the CTA. |
| Key Challenge | Potential for alkyne-alkyne side reactions (Glaser coupling) catalyzed by the copper catalyst.[3] | Requires synthesis of a functional Chain Transfer Agent (CTA). |
| Reaction Conditions | Requires a transition metal catalyst (typically copper-based) and a ligand; sensitive to oxygen. | Metal-free (typically); requires a radical initiator and a specific CTA. |
Logical Workflow for Polymer Synthesis
The general workflows for synthesizing alkyne-terminated polymers using ATRP and RAFT are distinct, primarily in the components that control the polymerization and introduce the alkyne functionality.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for the synthesis of alkyne-terminated polystyrene via ATRP and RAFT.
ATRP Synthesis of Alkyne-Terminated Polystyrene
This protocol describes the synthesis of internal alkyne-functionalized polystyrene using a functional initiator.
Materials:
-
Styrene (monomer)
-
2-bromo-2-methyl-propionic acid-4-hydroxy-but-2-ynyl ester (BPE) (alkyne-functional initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2ʹ-bipyridine (ligand)
-
Nitrogen gas
Procedure:
-
A 50 mL Schlenk flask equipped with a magnetic stirrer is charged with the prescribed amounts of CuBr and 2,2ʹ-bipyridine.
-
The flask is subjected to three cycles of vacuum evacuation and backfilling with nitrogen gas and then sealed with a rubber septum.
-
A required amount of degassed styrene and the BPE initiator are added to the flask via syringe.
-
The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 115 °C) and the reaction mixture is stirred for a specific duration.
-
At timed intervals, the polymerization is terminated by the addition of methanol, followed by cooling the reactor in an ice-water bath.
-
The polymer is precipitated in methanol with overnight stirring.
-
The resulting polymer is filtered, washed thoroughly with methanol, and dried under vacuum at 60 °C for 6 hours.[1]
RAFT Synthesis of Alkyne-Terminated Polystyrene
This protocol outlines the synthesis of an alkyne-containing RAFT agent and its subsequent use in the polymerization of styrene.
Part 1: Synthesis of Alkyne-Containing RAFT Agent
-
In a round-bottom flask, 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and 4-dimethylaminopyridine (B28879) (DMAP) are dissolved in dichloromethane (B109758) and stirred under a nitrogen atmosphere.
-
3-butyn-1-ol is added to the mixture, which is then stirred overnight at room temperature to yield the alkyne-containing RAFT agent.[2]
Part 2: RAFT Polymerization of Styrene
-
Styrene, the synthesized alkyne-containing RAFT agent, and a radical initiator such as α,α′-azoisobutyronitrile (AIBN) are added to a round-bottom flask containing toluene.
-
The reaction mixture is degassed.
-
The flask is stirred at an elevated temperature (e.g., 90 °C) for a set period (e.g., 18 hours) under an inert atmosphere.
-
The polymerization is quenched by cooling the flask in an ice bath.
-
The polystyrene product is isolated by precipitation in cold methanol.[2]
Discussion of Methodologies
ATRP: The primary advantage of ATRP in this context is the direct incorporation of the alkyne functionality from a commercially available or readily synthesized initiator. This method offers good control over molecular weight and results in polymers with narrow molecular weight distributions.[1] However, a significant drawback is the potential for the copper catalyst to promote Glaser coupling, an oxidative homocoupling of terminal alkynes. This side reaction can lead to chain-chain coupling and a bimodal molecular weight distribution, thereby reducing the fidelity of the alkyne end-group.[3] Careful selection of ligands and reaction conditions, or the use of protected alkynes, can mitigate this issue.
RAFT: RAFT polymerization offers a metal-free alternative, which is advantageous for applications where metal contamination is a concern, such as in biomedical fields. The synthesis of alkyne-terminated polymers via RAFT relies on the use of a chain transfer agent (CTA) bearing an alkyne group. This approach provides excellent control over the polymer architecture and is compatible with a wide range of monomers. The main challenge lies in the synthesis of the functional CTA, which can be a multi-step process.[2] However, once the CTA is obtained, the polymerization procedure is relatively straightforward and robust.
Conclusion
Both ATRP and RAFT are highly effective methods for synthesizing alkyne-terminated polymers, each with its own set of advantages and challenges. ATRP provides a more direct route if a suitable functional initiator is available, but care must be taken to avoid side reactions like Glaser coupling. RAFT, while requiring the upfront synthesis of a functional CTA, offers the benefits of being a metal-free system with broad monomer compatibility. The ultimate choice of method will depend on the specific requirements of the target polymer, the available resources, and the desired purity of the final product. For applications demanding high end-group fidelity and the absence of metal contaminants, RAFT polymerization is often the preferred route. Conversely, for rapid synthesis with good control, ATRP remains a powerful and relevant technique.
References
- 1. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Click Grafting of Alkyne-containing Vinyl Polymers onto Biosynthesized Extracellular Matrix Protein Containing Azide Functionality and Adhesion Control of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
Safety Operating Guide
Proper Disposal of Propargyl 2-Bromoisobutyrate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of propargyl 2-bromoisobutyrate, a halogenated organic compound. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to mitigate risks and maintain a safe working environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to safety data, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. It is also a combustible liquid. Before handling for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or safety glasses with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling in a way that generates dust or vapors. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. |
This data is based on best practices for handling similar hazardous chemicals.
Waste Segregation and Containerization
Proper segregation is the most critical step in chemical waste disposal. This compound must be classified and disposed of as halogenated organic hazardous waste [2].
Experimental Protocol for Waste Collection:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) separately from all other waste streams[2]. Crucially, do not mix with non-halogenated organic waste, aqueous waste, acids, bases, or strong oxidizing agents [2].
-
Container Selection: Use a dedicated, chemically compatible container with a secure, tight-fitting screw cap[2][3]. The container must be in good condition and free from leaks.
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound" and attach the appropriate hazard symbols as required by your institution's safety guidelines[3].
Spill and Cleanup Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (Liquid): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth)[3]. Scoop the absorbed material into the designated hazardous waste container[3].
-
Cleanup Materials: All contaminated materials used for cleanup must also be placed in the labeled hazardous waste container for disposal[3].
-
Ventilation: Ensure the area is well-ventilated. For larger spills, consider evacuation and contact your institution's emergency services[4][5].
Storage and Disposal Logistics
-
Waste Accumulation: Keep the waste container closed at all times, except when actively adding waste[2].
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, such as a Satellite Accumulation Area (SAA)[2][3]. Ensure the storage area is away from incompatible materials[3].
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal[3]. Provide them with a complete and accurate description of the waste.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash [3][6].
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Propargyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Propargyl 2-bromoisobutyrate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also a lachrymatory agent, meaning it can cause tearing.[2][3][4]
Hazard Identification and Classification
A summary of the hazard information for this compound is provided in the table below.
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed | Warning |
| Skin Irritation 2 | H315: Causes skin irritation | Warning |
| Eye Irritation 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure 3 (Respiratory System) | H335: May cause respiratory irritation | Warning |
Operational Plan: Safe Handling Protocol
All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood to minimize the risk of inhalation.[2][5][6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][7][8] | Protects against splashes and fumes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][7][8] | Prevents skin contact which can cause irritation. |
| Body Protection | A lab coat and a chemical-resistant apron.[7][8][9] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.[7] | Prevents inhalation of vapors that can cause respiratory irritation. |
| Footwear | Closed-toe shoes.[2] | Protects feet from spills. |
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Halogenated Organic Waste: All liquid waste containing this compound must be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste".[6][10][11] Do not mix with non-halogenated waste.
-
Contaminated Solid Waste: All solid waste, including gloves, paper towels, and other disposable materials contaminated with this compound, must be collected in a separate, labeled container for solid hazardous waste.[10]
Disposal Procedure
-
Labeling: Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by a licensed disposal company.
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if it can be done safely.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Neutralize: For spills of brominated compounds, treatment with sodium thiosulfate (B1220275) before absorption may be necessary for small spills.[10]
-
Collect: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety officer.
Exposure
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
References
- 1. chembk.com [chembk.com]
- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. restorationindustry.org [restorationindustry.org]
- 4. 360haz.com [360haz.com]
- 5. safeti.com [safeti.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. sc.edu [sc.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
